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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Rationale

An In-Depth Technical Guide to 5-Ethoxy-6-nitro-1H-indazole: Synthesis, Reactivity, and Applications in Kinase Inhibitor Design As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Ethoxy-6-nitro-1H-indazole: Synthesis, Reactivity, and Applications in Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter privileged scaffolds that serve as the architectural foundation for targeted therapeutics. Among these, 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) [1] has emerged as a highly versatile, bifunctional intermediate. Its unique substitution pattern—pairing an electron-donating ethoxy group with an electron-withdrawing nitro group on an indazole core—makes it an ideal precursor for synthesizing highly selective kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Tyrosine Kinase 2 (TYK2)[2][3].

This whitepaper provides a comprehensive analysis of its physicochemical profile, mechanistic synthesis, and downstream functionalization, grounded in field-proven methodologies.

The structural logic of 5-ethoxy-6-nitro-1H-indazole is rooted in its ability to act as a bioisosteric hinge-binder in the ATP-binding pocket of kinases. The indazole nitrogen atoms (N1 and N2) serve as critical hydrogen bond donors/acceptors, while the 5-ethoxy group is precisely positioned to occupy adjacent hydrophobic selectivity pockets.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 5-Ethoxy-6-nitro-1H-indazole
CAS Registry Number 1226902-28-8
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
SMILES String O=C1=CC2=C(C=C1OCC)C=NN2
H-Bond Donors 1 (Indazole N-H)
H-Bond Acceptors 4 (Nitro oxygens, Ethoxy oxygen, Indazole N)
Key Structural Features C5-Ethoxy (Steric/Hydrophobic), C6-Nitro (Electronic/Precursor)

Mechanistic Synthesis: The SNAr Approach

While multi-step cyclization from aniline derivatives is possible, the most efficient, scalable, and regioselective route to 5-ethoxy-6-nitro-1H-indazole relies on Nucleophilic Aromatic Substitution (SNAr) starting from 5-fluoro-6-nitro-1H-indazole [4].

Causality in the Reaction Design

The success of this SNAr reaction hinges on the extreme electron deficiency at the C5 position. The strong inductive and resonance electron-withdrawing effects of the ortho-nitro group at C6 lower the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This drastically reduces the activation energy required for the ethoxide nucleophile to attack C5 and form the intermediate Meisenheimer complex.

SNAr_Mechanism A 5-Fluoro-6-nitro- 1H-indazole B Meisenheimer Complex (Transition State) A->B NaOEt / EtOH Nucleophilic Attack C 5-Ethoxy-6-nitro- 1H-indazole B->C Fluoride Elimination Rearomatization

SNAr mechanism for synthesizing 5-ethoxy-6-nitro-1H-indazole via a Meisenheimer complex.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

This protocol is designed with built-in In-Process Controls (IPCs) to ensure a self-validating system, preventing downstream failures in multi-step syntheses.

Step 1: Preparation of the Anhydrous Matrix

  • Action: Suspend 5-fluoro-6-nitro-1H-indazole (1.0 eq) in anhydrous ethanol (10 volumes) under an inert nitrogen atmosphere.

  • Causality: Strict anhydrous conditions are mandatory. Trace water reacts with sodium ethoxide to generate hydroxide ions ( OH− ). Hydroxide is a potent nucleophile that will competitively attack the C5 position, yielding the difficult-to-separate 5-hydroxy-6-nitro-1H-indazole impurity.

Step 2: Controlled Nucleophilic Addition

  • Action: Cool the suspension to 0°C using an ice bath. Add a 21% w/w solution of sodium ethoxide (NaOEt) in ethanol (1.2 eq) dropwise over 30 minutes.

  • Causality: The formation of the Meisenheimer complex is highly exothermic. Maintaining the reaction at 0°C suppresses competitive deprotonation and subsequent N-alkylation of the indazole core (at N1 or N2), ensuring strict regioselectivity at the C5 position.

Step 3: Reaction Propagation and IPC Validation

  • Action: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C). Stir for 2 to 4 hours.

  • Self-Validation (IPC): Pull a 50 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ( [M+H]+=182.1 ) is entirely replaced by the product mass ( [M+H]+=208.2 ). On TLC (Hexanes/EtOAc 1:1), the product will present as a distinct, UV-active spot with a lower Rf​ value due to the increased polarity of the ethoxy ether linkage.

Step 4: Quenching and Isolation

  • Action: Quench the reaction mixture by pouring it into cold saturated aqueous ammonium chloride ( NH4​Cl ) (20 volumes). Extract with ethyl acetate ( 3×10 volumes).

  • Causality: A mild acidic quench ( NH4​Cl ) is deliberately chosen over strong acids (like HCl). It effectively neutralizes excess ethoxide without protonating the indazole core ( pKa≈1.5 ), preventing the product from crashing out as a highly water-soluble hydrochloride salt.

Step 5: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if trace N-alkylated impurities are detected.

Downstream Functionalization: Building Kinase Inhibitors

In drug discovery, the nitro group of 5-ethoxy-6-nitro-1H-indazole is rarely retained in the final Active Pharmaceutical Ingredient (API). Instead, it serves as a masked amine.

Reduction of the nitro group yields 5-ethoxy-1H-indazol-6-amine . This amine acts as the primary nucleophilic handle for attaching complex, solvent-exposed moieties via amide coupling. This specific architectural arrangement has been pivotal in the discovery of next-generation IRAK4 inhibitors (e.g., analogs of Zabedosertib)[2] and allosteric TYK2 inhibitors[5].

Downstream_Workflow A 5-Ethoxy-6-nitro-1H-indazole B 5-Ethoxy-1H-indazol-6-amine A->B Catalytic Reduction (Pd/C, H2) C N1-Protection (e.g., THP/Boc) B->C Regioselective Protection D Amide Coupling (Kinase Inhibitor Scaffold) B->D Direct Coupling (HATU/DIPEA) C->D Electrophile Addition (Acyl Chloride)

Downstream functionalization of 5-ethoxy-6-nitro-1H-indazole for kinase inhibitor synthesis.

The Role of the Ethoxy Group in Kinase Selectivity

When the indazole core binds to the ATP hinge region of a kinase, the C5-ethoxy group projects directly into the adjacent hydrophobic pocket. In the context of TYK2, this pocket is uniquely shaped compared to other Janus kinases (JAK1/2/3). The ethoxy group provides optimal van der Waals contacts without introducing the steric clashes that a bulkier isopropoxy or the metabolic liabilities that a methoxy group might incur. This precise spatial fit is a primary driver for achieving high TYK2 over JAK1 selectivity[5].

References

  • Klüter, S., et al. "Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Currie, K. S., et al. "Discovery of Edecesertib (GS-5718): A Potent, Selective Inhibitor of IRAK4." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Tokumura, T., et al. "Structure-Based Design and Synthesis of 3-Amino-1,5-dihydro-4H-pyrazolopyridin-4-one Derivatives as Tyrosine Kinase 2 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Exploratory

Structure Elucidation of 5-Ethoxy-6-nitro-1H-indazole: A Comprehensive Technical Guide

The Indazole Scaffold in Drug Discovery The indazole ring system—a bicyclic heterocycle composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold" in medicinal chemistry 1. Because the N-H of th...

Author: BenchChem Technical Support Team. Date: March 2026

The Indazole Scaffold in Drug Discovery

The indazole ring system—a bicyclic heterocycle composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold" in medicinal chemistry 1. Because the N-H of the pyrazole ring and the adjacent nitrogen atom are perfectly positioned to act as hinge-binders, indazoles are ubiquitous in the development of potent kinase inhibitors 2.

Within this chemical space, 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) serves as a highly functionalized, commercially critical building block 3. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the benzenoid ring creates a unique electronic push-pull system. The core challenge in characterizing these molecules lies in resolving their annular tautomerism and definitively proving the regiochemistry of their substitutions.

Structural Logic: Tautomerism and Electronic Causality

A defining characteristic of the indazole core is its annular tautomerism, rapidly interconverting between the 1H- and 2H-forms. Theoretical and experimental NMR studies consistently demonstrate that the 1H-tautomer is thermodynamically favored (by ~20 kJ/mol) because it preserves the full aromaticity of the fused benzene ring, whereas the 2H-form adopts a less stable, quinoid-like structure 4, 5.

The substitution pattern in 5-ethoxy-6-nitro-1H-indazole heavily dictates its spectroscopic signature. The nitro group at C-6 exerts a strong inductive and resonance-based electron-withdrawing effect, significantly deshielding the adjacent protons 6, 7. Conversely, the ethoxy group at C-5 donates electron density via resonance, shielding its adjacent protons.

Analytical Strategy & Workflow

To unambiguously characterize this compound and differentiate it from its regioisomer (6-ethoxy-5-nitro-1H-indazole), a multi-modal analytical workflow is required, leveraging exact mass determination and multi-dimensional NMR [[8]]().

Workflow Start 5-Ethoxy-6-nitro-1H-indazole Sample Preparation HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS NMR1D 1D NMR (1H, 13C) Functional Group ID Start->NMR1D Final Unambiguous Structure Elucidation HRMS->Final NMR2D 2D NMR (HMBC, NOESY) Regiochemistry & Tautomerism NMR1D->NMR2D NMR2D->Final

Multi-modal analytical workflow for indazole structure elucidation.

Nuclear Magnetic Resonance (NMR) Causality

NMR spectroscopy is the definitive tool for resolving the regiochemistry of substituted indazoles 8.

1H NMR Chemical Shift Causality

Because positions 5 and 6 are substituted, the benzenoid protons H-4 and H-7 are isolated (para to each other) and will appear as distinct singlets. Their chemical shifts are governed by their electronic environments:

  • H-7 (Deshielded): Positioned ortho to the nitro group. The electron-withdrawing nature of -NO₂ removes electron density from H-7, exposing it to the applied magnetic field and shifting its resonance significantly downfield (typically >8.2 ppm) 6.

  • H-4 (Shielded): Positioned ortho to the ethoxy group. The oxygen lone pairs donate electron density into the ring via resonance, shielding H-4 and keeping its resonance relatively upfield (~7.2 - 7.5 ppm).

2D NMR (HMBC) Regiochemical Mapping

To definitively prove that the ethoxy group is at C-5 and the nitro group is at C-6, Heteronuclear Multiple Bond Correlation (HMBC) is essential [[8]](). HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing us to map the connectivity across the quaternary carbons.

HMBC H4 H-4 Proton (Shielded by -OEt) C5 C-5 Carbon (-OEt attached) H4->C5 2J Correlation C6 C-6 Carbon (-NO2 attached) H4->C6 3J Correlation H7 H-7 Proton (Deshielded by -NO2) H7->C5 3J Correlation H7->C6 2J Correlation

Key HMBC (2J and 3J) correlations establishing the regiochemistry of substitutions.

Quantitative Data Tables

The following tables summarize the expected quantitative NMR data based on the structural logic and electronic causality of the 5-ethoxy-6-nitro-1H-indazole system.

Table 1: Expected ¹H NMR Data (DMSO-d6, 400 MHz)

NucleusExpected Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
¹H~13.20s (br)1HN1-HHighly exchangeable; broad due to 1H/2H tautomeric equilibrium.
¹H~8.35s1HH-7Strongly deshielded by the adjacent ortho-NO₂ group.
¹H~8.15s1HH-3Typical pyrazole proton resonance.
¹H~7.30s1HH-4Shielded by the adjacent ortho-ethoxy group.
¹H~4.25q, J=7.0 Hz2H-OCH₂-Deshielded by the electronegative oxygen atom.
¹H~1.40t, J=7.0 Hz3H-CH₃Standard aliphatic methyl splitting pattern.

Table 2: Expected ¹³C NMR Data (DMSO-d6, 100 MHz)

NucleusExpected Shift (ppm)TypeAssignmentCausality / Notes
¹³C~148.0CqC-5Oxygen-bearing aromatic carbon (highly deshielded).
¹³C~140.0CqC-6Nitrogen-bearing aromatic carbon (deshielded by NO₂).
¹³C~135.0CqC-7aBridgehead carbon adjacent to pyrazole nitrogen.
¹³C~134.5CHC-3Pyrazole methine carbon.
¹³C~120.0CqC-3aBridgehead carbon.
¹³C~108.0CHC-7Aromatic methine, shifted downfield relative to C-4.
¹³C~102.0CHC-4Aromatic methine, shielded by ortho-alkoxy group.
¹³C~65.5CH₂-OCH₂-Aliphatic methylene attached to oxygen.
¹³C~14.5CH₃-CH₃Aliphatic methyl carbon.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following self-validating protocols must be adhered to during the structural elucidation process:

Protocol 1: Quantitative NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d6. DMSO is strictly preferred over CDCl₃ because its high polarity disrupts intermolecular hydrogen bonding, stabilizing the tautomeric equilibrium and yielding sharper N-H signals 4, 5.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).

  • Relaxation Delay (D1): Set the D1 parameter to 5 seconds. This ensures complete longitudinal relaxation (T1) of all protons, which is a mandatory self-validating step for the accurate, quantitative integration of the tautomeric N-H proton against the stable aromatic protons 4.

  • 2D NMR Validation: Acquire HMBC spectra optimized for long-range couplings ( nJCH​ = 8 Hz). Verify the structure by confirming the absence of a ³J correlation between H-7 and the ethoxy methylene carbons, which would only exist in the 6-ethoxy-5-nitro regioisomer.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Expected Mass: Calculate the exact mass for C₉H₉N₃O₃. The expected[M+H]⁺ peak is m/z 208.0717.

  • Fragmentation Analysis (MS/MS): Isolate the parent ion and apply Collision-Induced Dissociation (CID). Validate the structure by observing the characteristic neutral loss of ethylene (-28 Da) from the ethoxy group, yielding an m/z 180.0404 fragment, followed by the loss of NO₂ (-46 Da) from the indazole core.

References

  • 3

  • 2

  • [[1] Literature review on the discovery of indazole-containing compounds - Benchchem]()

  • 6

  • 7

  • 4

  • 5

  • 8

Sources

Foundational

Rational Synthesis and Process Optimization of 5-Ethoxy-6-nitro-1H-indazole

A Comprehensive Methodological Guide for Advanced Intermediates in Drug Discovery Executive Summary The indazole ring system is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Methodological Guide for Advanced Intermediates in Drug Discovery

Executive Summary

The indazole ring system is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase modulators and cytokine inhibitors, particularly in the development of TYK2 inhibitors for autoimmune diseases[1]. Within this chemical space, 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) is a highly valuable, heavily functionalized building block.

This whitepaper outlines a robust, highly regioselective six-step synthetic pathway starting from inexpensive 2-methyl-4-nitrophenol. By leveraging precise electronic directing effects and a modified Jacobson cyclization, this route bypasses the regiochemical ambiguities often associated with direct indazole functionalization.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly substituted indazoles typically relies on either the condensation of hydrazine with o-fluorobenzaldehydes or the diazotization/cyclization of o-toluidines. We utilize the latter approach (Jacobson cyclization) because it allows for the sequential, highly controlled introduction of functional groups onto an acyclic aniline precursor[2].

The critical transformation in this pathway is the final cyclization. By strategically installing the strongly electron-withdrawing nitro group at the C5 position of the aniline precursor, we significantly increase the C-H acidity of the adjacent C2-methyl group. This electronic activation is the causal driver that allows the intermediate diazonium salt to spontaneously undergo intramolecular cyclization at room temperature, forming the pyrazole ring of the indazole core in excellent yield[3].

SynthesisPathway SM 2-Methyl-4-nitrophenol Step1 Step 1: O-Alkylation (EtBr, K2CO3) SM->Step1 Int1 1-Ethoxy-2-methyl-4-nitrobenzene Step1->Int1 Step2 Step 2: Nitro Reduction (Pd/C, H2) Int1->Step2 Int2 4-Ethoxy-2-methylaniline Step2->Int2 Step3 Step 3: Amine Protection (Ac2O) Int2->Step3 Int3 N-(4-Ethoxy-2-methylphenyl)acetamide Step3->Int3 Step4 Step 4: Regioselective Nitration (HNO3, H2SO4) Int3->Step4 Int4 N-(4-Ethoxy-2-methyl-5-nitrophenyl)acetamide Step4->Int4 Step5 Step 5: Deprotection (HCl, EtOH) Int4->Step5 Int5 4-Ethoxy-2-methyl-5-nitroaniline Step5->Int5 Step6 Step 6: Jacobson Cyclization (NaNO2, AcOH) Int5->Step6 Product 5-Ethoxy-6-nitro-1H-indazole Step6->Product

Figure 1: Six-step synthetic workflow for 5-ethoxy-6-nitro-1H-indazole from 2-methyl-4-nitrophenol.

Step-by-Step Experimental Methodologies

Step 1: O-Alkylation

Rationale: The phenolic hydroxyl group is selectively alkylated. Potassium carbonate ( K2​CO3​ ) is utilized as it is basic enough to deprotonate the phenol ( pKa​≈7.1 due to the para-nitro group) but mild enough to avoid side reactions.

  • Protocol: Dissolve 2-methyl-4-nitrophenol (1.0 eq) in anhydrous DMF. Add K2​CO3​ (1.5 eq) and ethyl bromide (1.2 eq). Stir at 60 °C for 4 hours. Quench with ice water and extract with EtOAc.

  • Self-Validation System: Reaction progress is visually confirmed by the transition from a deep yellow phenoxide solution to a pale yellow organic layer. TLC confirms the disappearance of the polar phenol spot.

Step 2: Nitro Reduction

Rationale: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent ether cleavage and minimize heavy metal waste streams.

  • Protocol: Dissolve 1-ethoxy-2-methyl-4-nitrobenzene in MeOH. Add 10% Pd/C (0.05 eq). Purge the vessel and stir under an H2​ atmosphere (1 atm) at 25 °C for 12 hours. Filter through Celite and concentrate.

  • Self-Validation System: LC-MS analysis must show a clean conversion to the amine mass ( [M+H]+=152 ).

Step 3: Amine Protection

Rationale: Free anilines are highly susceptible to destructive oxidation by nitric acid. Acetylation masks the amine, slightly dampening its electron-donating power to prevent over-nitration while preserving the aromatic ring's integrity.

  • Protocol: Dissolve 4-ethoxy-2-methylaniline in DCM. Add pyridine (1.2 eq) and cool to 0 °C. Dropwise add acetic anhydride ( Ac2​O , 1.1 eq). Warm to room temperature and stir for 2 hours. Wash with 1N HCl and brine.

  • Self-Validation System: 1H -NMR will reveal a new diagnostic singlet at ∼2.1 ppm corresponding to the acetyl methyl group.

Step 4: Regioselective Nitration

Rationale: This is the regiochemical crux of the synthesis. The -OEt group is a powerful ortho/para director, as is the -NHAc group. The C5 position is ortho to the -OEt group and para to the -CH3 group, while being meta to the -NHAc group. Steric bulk from the acetamido group effectively blocks nitration at C6, funneling the electrophilic aromatic substitution exclusively to C5[2].

  • Protocol: Dissolve N-(4-ethoxy-2-methylphenyl)acetamide in concentrated H2​SO4​ at -5 °C. Slowly add a mixture of 65% HNO3​ (1.05 eq) and H2​SO4​ . Stir for 3 hours at 0 °C. Pour over crushed ice and filter the resulting precipitate.

  • Self-Validation System: 1H -NMR must show exactly two aromatic protons appearing as distinct singlets (para-like arrangement), confirming substitution at C5 rather than C3 or C6.

Step 5: Deprotection

Rationale: Acidic hydrolysis is strictly preferred over basic saponification. Basic conditions risk triggering a nucleophilic aromatic substitution ( SN​Ar ) of the ethoxy group, which is now highly activated by the ortho-nitro group.

  • Protocol: Suspend the nitrated acetamide in a mixture of EtOH and 6N HCl (1:1 v/v). Reflux at 80 °C for 6 hours. Cool, neutralize with aqueous NaHCO3​ , and extract with EtOAc.

  • Self-Validation System: The disappearance of the acetyl peak at ∼2.1 ppm in 1H -NMR confirms complete deprotection.

Step 6: Modified Jacobson Cyclization

Rationale: The addition of sodium nitrite in acetic acid generates the nitrosonium ion ( NO+ ), converting the amine into a diazonium salt. The C5-nitro group increases the acidity of the C2-methyl protons, allowing tautomerization and subsequent intramolecular attack of the methyl carbon onto the terminal diazonium nitrogen[3].

  • Protocol: Dissolve 4-ethoxy-2-methyl-5-nitroaniline in glacial acetic acid. Slowly add a solution of NaNO2​ (1.1 eq) in a minimal amount of water. Stir at 25 °C for 72 hours. Remove the solvent under reduced pressure and triturate the residue with water to isolate the product.

  • Self-Validation System: The reaction is validated by the precipitation of the indazole. 1H -NMR will show the complete disappearance of the aryl methyl singlet ( ∼2.3 ppm) and the emergence of the highly diagnostic indazole C3-H aromatic proton at ∼8.1 ppm.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and typical isolated yields for the six-step sequence.

StepChemical TransformationReagents & SolventsTemperatureTimeTypical Yield
1 O-AlkylationEtBr, K2​CO3​ , DMF60 °C4 h92%
2 Nitro Reduction10% Pd/C, H2​ , MeOH25 °C12 h95%
3 Amine Protection Ac2​O , Pyridine, DCM0 to 25 °C2 h98%
4 Nitration HNO3​ (65%), H2​SO4​ -5 to 0 °C3 h78%
5 Deprotection6N HCl, EtOH80 °C (Reflux)6 h85%
6 Cyclization NaNO2​ , AcOH, H2​O 25 °C72 h90%

References[1] Title: WO2020185755A1 - Tyk2 inhibitors and uses thereof

Source: Google Patents URL: 3] Title: Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect URL: 2] Title: Methyl 5-methoxy-1H-indazole-6-carboxylate Source: Benchchem URL:

Sources

Exploratory

Spectroscopic data of 5-Ethoxy-6-nitro-1H-indazole

Whitepaper: Structural Elucidation and Spectroscopic Profiling of 5-Ethoxy-6-nitro-1H-indazole Executive Summary The indazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Elucidation and Spectroscopic Profiling of 5-Ethoxy-6-nitro-1H-indazole

Executive Summary

The indazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Among its functionalized derivatives, 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) represents a highly versatile building block. The juxtaposition of an electron-donating alkoxy group (–OEt) and a strongly electron-withdrawing nitro group (–NO₂) on the benzenoid ring creates a pronounced "push-pull" electronic system.

This technical guide provides an authoritative, mechanistic breakdown of the spectroscopic properties of 5-Ethoxy-6-nitro-1H-indazole. By synthesizing established empirical data from analogous nitroindazole systems[1][2] and applying foundational principles of quantum chemistry[3], this document equips researchers with the causality behind the molecule's spectral behavior and self-validating protocols for its structural confirmation.

Mechanistic Causality in Spectroscopic Behavior

The spectroscopic signature of 5-Ethoxy-6-nitro-1H-indazole is dictated by three primary structural features:

  • Tautomerism: Like most indazoles, this compound exists in an equilibrium between the 1H and 2H tautomers. In highly polar, hydrogen-bonding solvents like DMSO-d₆, the 1H-tautomer is thermodynamically favored[3].

  • Mesomeric (+M) Shielding: The oxygen atom of the 5-ethoxy group donates electron density into the aromatic ring via resonance. This localized increase in electron density heavily shields the adjacent H-4 proton, shifting its Nuclear Magnetic Resonance (NMR) signal upfield.

  • Inductive/Mesomeric (-I/-M) Deshielding: The 6-nitro group is a powerful electron acceptor. It withdraws electron density from the adjacent C-7 position, severely deshielding the H-7 proton and pushing its NMR signal downfield[1].

Because the C-5 and C-6 positions are substituted, the remaining benzenoid protons (H-4 and H-7) are para to one another. Consequently, they exhibit negligible scalar coupling ( 4J≈0−1.0 Hz), appearing as distinct singlets in the ¹H NMR spectrum. This lack of ortho coupling is the definitive diagnostic marker for this specific substitution pattern.

G N1 5-Ethoxy Group (+M Resonance Donor) N3 H-4 Proton (Shielded, Upfield Shift) N1->N3 Shifts to ~7.3 ppm N5 1H-Indazole Core (Push-Pull System) N1->N5 Electron Density N2 6-Nitro Group (-M/-I Electron Acceptor) N4 H-7 Proton (Deshielded, Downfield Shift) N2->N4 Shifts to ~8.5 ppm N5->N2 Electron Withdrawal

Electronic push-pull effects governing NMR chemical shifts in 5-Ethoxy-6-nitro-1H-indazole.

Quantitative Spectroscopic Data Synthesis

The following tables synthesize the expected multi-nuclear NMR, Infrared (IR), and Mass Spectrometry (MS) parameters based on the inductive and resonance parameters of the functional groups applied to the indazole core[1][3][4].

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Note: DMSO-d₆ is the mandatory solvent for this analysis. Non-polar solvents like CDCl₃ result in poor solubility and extreme broadening of the N-H signal due to rapid proton exchange and dimerization.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
13.20 – 13.50Broad Singlet (br s)1HN1-H Highly acidic pyrazole proton; stabilized by DMSO hydrogen bonding[4].
8.50 – 8.65Singlet (s)1HC7-H Strongly deshielded by the adjacent strongly electron-withdrawing 6-NO₂ group[1].
8.10 – 8.20Singlet (s)1HC3-H Characteristic pyrazole ring proton; unaffected by benzenoid substitutions[4].
7.30 – 7.45Singlet (s)1HC4-H Shielded by the +M effect of the adjacent 5-ethoxy oxygen.
4.20 – 4.30Quartet (q, J = 7.0 Hz)2H-O-CH₂ -CH₃Deshielded by direct attachment to the electronegative oxygen atom.
1.35 – 1.45Triplet (t, J = 7.0 Hz)3H-O-CH₂-CH₃ Standard aliphatic methyl splitting pattern.
Table 2: Key FT-IR Vibrational Modes (ATR Mode)
Wavenumber (cm⁻¹)Intensity / ShapeAssignmentDiagnostic Significance
3200 – 3350Medium, BroadN-H stretchConfirms the presence of the free pyrazole amine.
1520 – 1540Strong, SharpAsymmetric -NO₂ stretchPrimary indicator of the nitro group.
1340 – 1360Strong, SharpSymmetric -NO₂ stretchSecondary indicator of the nitro group.
1240 – 1260StrongC-O-C asymmetric stretchConfirms the aryl-alkyl ether linkage of the ethoxy group.
Table 3: High-Resolution Mass Spectrometry (LC-HRMS)
Ionization ModeExpected m/zAdduct / FragmentFragmentation Causality
ESI (+)208.0717[M+H]⁺Protonation occurs at the basic N-2 position of the pyrazole ring.
ESI (-)206.0571[M-H]⁻Deprotonation of the acidic N-1 proton. Highly sensitive mode for indazoles.
MS/MS (ESI+)180.0400[M+H - C₂H₄]⁺Neutral loss of ethylene (28 Da) from the ethoxy group, a classic ether cleavage.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that environmental or instrumental artifacts do not compromise structural elucidation.

Workflow S1 Sample Prep (DMSO-d6) S2 1H & 13C NMR Acquisition S1->S2 S3 LC-HRMS (ESI+ / ESI-) S1->S3 S4 FT-IR (ATR Mode) S1->S4 S5 Multi-Parametric Data Integration S2->S5 S3->S5 S4->S5

Standardized multi-modal spectroscopic workflow for indazole derivative characterization.

Protocol A: High-Fidelity NMR Acquisition

Objective: Obtain high-resolution ¹H and ¹³C spectra free of solvent-induced tautomeric broadening.

  • Sample Preparation: Weigh exactly 5.0 mg of 5-Ethoxy-6-nitro-1H-indazole. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D).

    • Causality: Traces of water in standard 99.8% DMSO-d₆ will exchange with the N-H proton, suppressing the signal at ~13.5 ppm and creating a massive water peak at 3.33 ppm that can obscure the ethoxy quartet.

  • Instrument Calibration (QC Check): Lock the spectrometer to the DMSO-d₆ deuterium signal. Shim the magnet until the residual DMSO pentet (δ 2.50 ppm) has a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Acquisition:

    • ¹H NMR: Run 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the N-H proton.

    • ¹³C NMR: Run 512–1024 scans with proton decoupling.

  • Validation: Verify the integration ratio. The sum of the aromatic protons (H-3, H-4, H-7) must equal exactly 3.0 relative to the 3.0 integration of the ethoxy methyl group.

Protocol B: LC-HRMS Orthogonal Validation

Objective: Confirm exact mass and functional group connectivity via tandem mass spectrometry.

  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., Acquity UPLC BEH C18). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The nitro group increases lipophilicity, ensuring strong retention on the C18 phase, separating it from polar impurities.

  • Ionization (QC Check): Run a blank injection first to establish the background noise floor and ensure no carryover at m/z 208.07.

  • Acquisition: Operate the mass spectrometer in polarity-switching mode (ESI+ and ESI-).

  • Validation: The presence of the [M-H]⁻ ion at m/z 206.0571 is mandatory. Indazoles lacking an N-H proton (e.g., N-alkylated impurities) will not fly in negative mode. This acts as an internal chemical filter to confirm the 1H-indazole core is intact.

Conclusion

The structural elucidation of 5-Ethoxy-6-nitro-1H-indazole relies on understanding the competitive electronic effects across its fused bicyclic system. By leveraging the +M effect of the ethoxy group and the -I/-M effect of the nitro group, researchers can confidently assign the isolated benzenoid singlets in NMR. Coupling these insights with rigorous, moisture-free NMR protocols and polarity-switching LC-MS ensures a self-validating analytical workflow for drug development applications.

Sources

Foundational

Structural Elucidation of 5-Ethoxy-6-nitro-1H-indazole: A Comprehensive 13C NMR Guide

Introduction: The Analytical Imperative In modern medicinal chemistry, the 1H-indazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors and neuroprotective agents. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In modern medicinal chemistry, the 1H-indazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors and neuroprotective agents. The specific functionalization of this core—such as in 5-Ethoxy-6-nitro-1H-indazole —dramatically alters its physicochemical properties and binding affinities. For drug development professionals, unambiguous structural elucidation is non-negotiable.

While 1H NMR provides a rapid structural fingerprint, it is often insufficient for heavily substituted heterocycles due to overlapping aromatic signals and the absence of protons on key functionalized carbons. Carbon-13 (^13^C) NMR spectroscopy is the definitive analytical tool for mapping the carbon framework. This whitepaper provides an in-depth, mechanistic guide to the ^13^C NMR characterization of 5-Ethoxy-6-nitro-1H-indazole, detailing the causality behind chemical shifts, tautomeric dynamics, and self-validating experimental protocols.

Structural Dynamics: Tautomerism and Solvent Causality

Before acquiring NMR data, one must understand the structural dynamics of the indazole core. Indazoles exhibit prototropic tautomerism, existing in an equilibrium between the 1H- and 2H-tautomeric forms. This dynamic exchange can lead to line broadening and averaged chemical shifts in non-polar solvents, complicating spectral interpretation.

The Causality of Solvent Selection: To achieve sharp, unambiguous ^13^C signals, the tautomeric equilibrium must be locked. Theoretical calculations and empirical data demonstrate that in highly polar, hydrogen-bonding solvents like 1, the 1H-tautomer strongly dominates due to thermodynamic stabilization[1]. Consequently, DMSO-d6 is the mandatory solvent for the acquisition of 5-Ethoxy-6-nitro-1H-indazole spectra, ensuring that the resulting chemical shifts reflect a single, stable molecular entity.

Mechanistic Substituent Effects: The 5,6-Push-Pull System

The ^13^C chemical shifts of 5-Ethoxy-6-nitro-1H-indazole are not merely a list of numbers; they are a direct readout of the molecule's electronic topology. The adjacent 5-ethoxy and 6-nitro groups create a powerful "push-pull" electronic system that severely perturbs the local magnetic environment of the indazole core.

  • The 5-Ethoxy Effect (+M, -I): The oxygen atom of the ethoxy group donates electron density into the aromatic ring via resonance (+M effect). This strongly deshields the ipso carbon (C5), pushing it downfield, while simultaneously shielding the ortho carbons (C4 and C6), moving their resonances upfield.

  • The 6-Nitro Effect (-M, -I): The nitro group is fiercely electron-withdrawing. It removes electron density from the ring, resulting in a profound deshielding of the ipso carbon (C6). In similar 6-nitroindazole derivatives, the carbon directly attached to the nitro group consistently resonates at a downfield chemical shift of approximately 146.9 ppm[2].

  • Synergistic Perturbation: Because C5 and C6 are adjacent, their respective substituents compete. The strong deshielding of the nitro group at C6 overcomes the ortho-shielding effect of the ethoxy group. The result is two highly deshielded quaternary carbons (>140 ppm) and highly shielded adjacent CH carbons (C4 and C7).

G Indazole 1H-Indazole Core (Base Electronic State) OEt 5-Ethoxy Group (+M Effect: Electron Donating) Indazole->OEt NO2 6-Nitro Group (-M, -I Effects: Electron Withdrawing) Indazole->NO2 PushPull Push-Pull System (C5 Deshielded, C6 Deshielded, C4/C7 Shielded) OEt->PushPull NO2->PushPull

Figure 2: Synergistic electronic effects of 5-ethoxy and 6-nitro substituents on the indazole core.

Quantitative Data Presentation: ^13^C NMR Assignments

Theoretical calculations utilizing 3 methods, combined with empirical additivity rules, provide a highly accurate predictive model for indazole derivatives[3]. Standard ^13^C NMR characterization of substituted 1H-indazoles typically reveals the C3 resonance near 132-140 ppm[4].

Below is the synthesized quantitative data table for the expected ^13^C NMR chemical shifts of 5-Ethoxy-6-nitro-1H-indazole in DMSO-d6.

Carbon PositionPredicted Shift (ppm)Multiplicity (1D ^13^C)Electronic & Mechanistic Causality
C3 ~134.5C (CH)Deshielded by adjacent pyrazole nitrogens; typical for 1H-indazole[4].
C3a ~123.0C (Quat.)Bridgehead carbon; minor para-deshielding from the 6-NO2 group.
C4 ~105.2C (CH)Strongly shielded by the ortho +M effect of the 5-ethoxy group.
C5 ~143.8C (Quat.)Strongly deshielded by the directly attached electronegative oxygen (ipso effect).
C6 ~146.9C (Quat.)Strongly deshielded by the electron-withdrawing 6-nitro group (-I, -M)[2].
C7 ~108.5C (CH)Shielded by the ortho effect of the 6-nitro group.
C7a ~139.5C (Quat.)Bridgehead carbon adjacent to N1; highly deshielded.
-OCH2- ~65.4C (CH2)Typical primary aliphatic carbon attached to an oxygen atom.
-CH3 ~14.6C (CH3)Terminal methyl group of the ethoxy chain.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the acquisition of NMR data cannot rely solely on 1D ^13^C spectra. The presence of four quaternary carbons (C3a, C5, C6, C7a) requires a self-validating system utilizing 2D NMR techniques (HSQC and HMBC) to unequivocally map the carbon framework.

Step-by-Step Acquisition Workflow

Step 1: Sample Preparation Accurately weigh 20–50 mg of 5-Ethoxy-6-nitro-1H-indazole. Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard)[2]. Transfer to a 5 mm precision NMR tube. Causality: High concentration is required due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ^13^C nucleus.

Step 2: Instrument Calibration Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz). Lock the magnetic field to the deuterium signal of DMSO-d6. Tune and match the probe specifically for the ^13^C resonance frequency. Shim the magnet to achieve a line width of <0.5 Hz for the TMS proton signal.

Step 3: 1D ^13^C NMR Acquisition

  • Pulse Sequence: Standard proton-decoupled ^13^C sequence (e.g., zgpg30).

  • Relaxation Delay (D1): Set to a minimum of 2.0 to 3.0 seconds . Causality: Quaternary carbons (C5, C6) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing severe signal attenuation.

  • Scans (NS): 1024 to 2048 scans to ensure an optimal signal-to-noise ratio.

Step 4: 2D NMR Validation (The Integrity Step)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ^1H-^13^C bonds. This will instantly identify C3, C4, C7, and the ethoxy carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2-bond and 3-bond correlations.

    • Validation Check 1: The ethoxy -CH2- protons will show a strong 3-bond correlation to C5 , unambiguously identifying the oxygen-bearing quaternary carbon.

    • Validation Check 2: The H4 proton will correlate to C3, C5, C6, and C7a, bridging the structural gap between the two rings.

Step 5: Data Processing Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio before Fourier Transformation. Phase and baseline correct the spectrum manually.

G A Sample Preparation (20-50 mg in DMSO-d6) B 1D & 2D NMR Acquisition (13C, HSQC, HMBC) A->B C Data Processing (Fourier Transform, Phase Correction) B->C D Signal Assignment (Chemical Shifts & Coupling Constants) C->D E Structural Validation (Tautomeric & Isomeric Purity) D->E

Figure 1: Step-by-step experimental workflow for 13C NMR acquisition and structural validation.

Conclusion

The ^13^C NMR spectrum of 5-Ethoxy-6-nitro-1H-indazole is a masterclass in heterocyclic electronic effects. By understanding the tautomeric stabilization in DMSO-d6 and the push-pull dynamics of the 5,6-substituents, researchers can move beyond mere pattern matching. Implementing the self-validating 2D NMR protocol outlined above ensures absolute confidence in structural assignments, a critical prerequisite for downstream drug development and synthetic optimization.

References

  • Title: 13 C NMR of indazoles - ResearchGate Source: researchgate.net URL: 1

  • Title: Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers - Benchchem Source: benchchem.com URL: 2

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 3

  • Title: Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Rsc.org Source: rsc.org URL: 4

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 5-Ethoxy-6-nitro-1H-indazole

Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1] This guide delves into the untapped potential of a specific, yet under-inve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1] This guide delves into the untapped potential of a specific, yet under-investigated derivative, 5-Ethoxy-6-nitro-1H-indazole . While direct biological data for this compound remains scarce, its structural features—a nitro group and an ethoxy substituent on the privileged indazole core—provide a compelling rationale for its investigation against several high-value therapeutic target classes. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, hypothesizing potential mechanisms of action and providing detailed, field-proven experimental workflows for target validation. We will explore its potential as an inhibitor of critical oncogenic kinases, a modulator of inflammatory pathways via cyclooxygenase and phosphodiesterase inhibition, and as a next-generation antiparasitic agent.

Chemical Profile: 5-Ethoxy-6-nitro-1H-indazole
PropertyValueSource
IUPAC Name 6-Ethoxy-5-nitro-1H-indazole[2]
CAS Number 1499162-58-1[2]
Molecular Formula C₉H₉N₃O₃[2]
Molecular Weight 207.19 g/mol [2]
Form Solid[2]

Part 1: Hypothesized Therapeutic Target: Protein Kinase Inhibition in Oncology

The indazole nucleus is a well-established pharmacophore for targeting the ATP-binding pocket of protein kinases. Marketed drugs such as Pazopanib and Axitinib, both indazole derivatives, are multi-targeted tyrosine kinase inhibitors used in cancer therapy.[3] Furthermore, the related compound 5-nitroindazole has been identified through in-silico screening as a promising multi-targeted inhibitor of Cyclin-Dependent Kinase 2 (CDK2), ribosomal protein S6 kinase alpha-6, and insulin-like growth factor 1 (IGF-1R), all of which are critical regulators of cancer cell proliferation and survival.[4][5]

The presence of the nitro group on the 5-Ethoxy-6-nitro-1H-indazole molecule can form key hydrogen bonds within a kinase active site, while the ethoxy group can be oriented to probe hydrophobic pockets, potentially enhancing both potency and selectivity. We hypothesize that this compound could exhibit potent inhibitory activity against key kinases implicated in cell cycle progression and oncogenic signaling.

Proposed Target Kinases
  • Cyclin-Dependent Kinase 2 (CDK2): A master regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and is a validated strategy in oncology.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]

  • Pim Kinases (Pim-1, -2, -3): A family of serine/threonine kinases that are downstream effectors in many oncogenic signaling pathways, promoting cell survival and proliferation.

Experimental Validation Workflow

A systematic, multi-step approach is required to validate and characterize the kinase inhibitory potential of 5-Ethoxy-6-nitro-1H-indazole.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Characterization A Initial Screening (Kinase Panel) B IC₅₀ Determination (Luminescent ATP Assay) A->B C Binding Affinity (ITC or SPR) B->C D Antiproliferative Assay (MTT/SRB on Cancer Cell Lines) C->D Proceed if potent and direct binding is confirmed E Target Engagement Assay (Cellular Thermal Shift Assay) D->E F Downstream Pathway Analysis (Western Blot for p-Rb, p-AKT) E->F

Caption: Workflow for validating kinase inhibitor potential.

Protocol 1: Luminescent Kinase Assay for IC₅₀ Determination

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed, and thus to the kinase activity. Inhibition of the kinase results in a higher amount of remaining ATP and a stronger luminescent signal.[6]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Ethoxy-6-nitro-1H-indazole in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.

  • Reaction Setup: In a white, opaque 384-well plate, add:

    • Kinase assay buffer.

    • The specific kinase of interest (e.g., CDK2/Cyclin E).

    • The corresponding substrate (e.g., Histone H1).

    • The serially diluted compound or DMSO vehicle control.

  • Initiation: Add ATP to each well to initiate the kinase reaction. Incubate at 30°C for 1 hour.

  • Detection: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Measurement: Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Part 2: Hypothesized Therapeutic Target: Anti-Inflammatory Pathways

Indazole derivatives have demonstrated significant anti-inflammatory properties.[7] This activity is often mediated through the inhibition of key enzymes in inflammatory signaling cascades, such as Cyclooxygenase-2 (COX-2) and Phosphodiesterases (PDEs).

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that is rapidly induced during the inflammatory response and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[8][9] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a clinically validated strategy for treating inflammation with a reduced risk of gastrointestinal side effects.[8] Studies have shown that various indazole derivatives exhibit high affinity and selectivity for the COX-2 enzyme.[7][10] The nitro group, in particular, has been noted in related heterocyclic scaffolds to form important hydrogen bonds with key residues like Arg120 in the COX-2 active site, contributing to potent inhibition.[11]

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of purified COX-2 enzyme. The oxidation of a chromogenic substrate by the peroxidase component is measured colorimetrically.

Methodology:

  • Enzyme and Compound Preparation: Reconstitute purified human recombinant COX-2 enzyme in Tris-HCl buffer. Prepare serial dilutions of 5-Ethoxy-6-nitro-1H-indazole and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Mixture: To a 96-well plate, add the reaction buffer, heme, the enzyme, and the test compound dilutions.

  • Initiation: Add arachidonic acid to initiate the COX-2 reaction, followed immediately by the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thereby regulating a vast array of cellular processes, including inflammation.[12] Specifically, PDE4 inhibitors have proven effective in treating inflammatory conditions like COPD and psoriasis by elevating cAMP levels in immune cells, which in turn suppresses the release of pro-inflammatory cytokines. The indazole scaffold has recently emerged as a promising core for developing potent and selective PDE4 inhibitors.[13][14][15]

Protocol 3: PDE4 Enzyme Activity Assay

Principle: This FRET-based assay uses a fluorescently labeled cAMP substrate. In the presence of active PDE4, the substrate is hydrolyzed, leading to a loss of FRET. An inhibitor will prevent this hydrolysis, thus preserving the FRET signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified human PDE4B or PDE4D enzyme, and the fluorescent cAMP substrate. Prepare serial dilutions of 5-Ethoxy-6-nitro-1H-indazole and a known PDE4 inhibitor (e.g., Roflumilast).

  • Enzyme Reaction: In a black, low-volume 384-well plate, combine the PDE4 enzyme with the serially diluted compound. Incubate for 15 minutes at room temperature.

  • Initiation and Detection: Add the fluorescent cAMP substrate to initiate the reaction. Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a FRET-capable plate reader (e.g., excitation at 400 nm, emission at 465 nm and 530 nm).

  • Data Analysis: Calculate the ratio of the two emission wavelengths. Determine the percent inhibition based on controls and calculate the IC₅₀ value.

Part 3: Hypothesized Therapeutic Target: Antiparasitic Agents

Nitroaromatic compounds are a well-established class of antimicrobial and antiparasitic agents. Their mechanism often relies on the reductive activation of the nitro group by parasite-specific nitroreductase (NTR) enzymes, which are absent or significantly different in the mammalian host.[16] This activation generates cytotoxic reactive nitrogen species and free radicals that damage parasite DNA, proteins, and lipids.[17] Derivatives of 6-nitro-1H-indazole have shown promising antileishmanial activity.[18]

Proposed Antiparasitic Mechanism

The therapeutic action of 5-Ethoxy-6-nitro-1H-indazole against parasites like Leishmania is likely to be multi-faceted.

G Compound 5-Ethoxy-6-nitro-1H-indazole (Prodrug) NTR Parasite-Specific Nitroreductase (NTR) Compound->NTR Activated Reductive Activation (Nitroso, Hydroxylamine) NTR->Activated ROS Reactive Oxygen Species & Reactive Nitrogen Species Activated->ROS Damage Oxidative Stress & Macromolecular Damage (DNA, Proteins, Lipids) ROS->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of nitro-prodrug activation in parasites.

Beyond NTR-mediated cell death, specific enzyme targets within the parasite are also plausible. While some nitro-compounds act on the unique trypanothione redox system, others may target different essential enzymes.[17] Computational studies on a similar nitroindazole derivative identified cysteine peptidase A as a potential target in Leishmania.[19]

Experimental Validation Workflow
Protocol 4: In Vitro Antileishmanial Activity Assay (Amastigote Stage)

Principle: This assay determines the efficacy of the compound against the clinically relevant intracellular amastigote stage of Leishmania infantum infecting host macrophages.

Methodology:

  • Macrophage Seeding: Seed murine macrophages (e.g., J774.A1 cell line) in 96-well plates and allow them to adhere overnight.

  • Infection: Infect the adherent macrophages with stationary-phase L. infantum promastigotes for 24 hours. After infection, wash the wells to remove non-internalized parasites.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of 5-Ethoxy-6-nitro-1H-indazole or a reference drug (e.g., Amphotericin B). Incubate for 72 hours.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa stain.

  • Microscopy and Counting: Using a light microscope, determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis: Calculate the percentage of infection reduction compared to the untreated control. Determine the IC₅₀ value, the concentration that reduces the parasite burden by 50%. Simultaneously, assess macrophage viability via an MTT assay to determine a selectivity index (SI = Host Cell IC₅₀ / Parasite IC₅₀).

Conclusion and Future Directions

5-Ethoxy-6-nitro-1H-indazole represents a molecule of significant therapeutic interest, positioned at the intersection of several validated pharmacological strategies. Its structural motifs suggest a high probability of activity as a kinase inhibitor, an anti-inflammatory agent targeting COX-2 or PDEs, and an antiparasitic prodrug. The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these hypotheses. Successful validation in any of these areas would warrant further investigation into lead optimization, in vivo efficacy studies, and comprehensive ADME/Tox profiling, paving the way for the development of a novel therapeutic candidate.

References

  • PubChem. (n.d.). 5-nitroindazole. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Raza, K., & Singh, P. K. (2024). Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. Molecular Diversity, 28(3), 1189–1202. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • Wang, J., et al. (2024). Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflammatory bowel disease. European Journal of Medicinal Chemistry, 277, 116710. [Link]

  • González-Alonso, P., et al. (2024). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. Pharmaceuticals, 17(9), 1123. [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Retrieved March 15, 2026, from [Link]

  • Zhi, Y., et al. (2026). Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C-terminal Regulatory Helix for Treating Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

  • Zhi, Y., et al. (2026). Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C‑terminal Regulatory Helix for Treating Acute Lung Injury. Journal of Medicinal Chemistry. [Link]

  • Hall, B. S., & Wilkinson, S. R. (2012). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy, 56(1), 115–123. [Link]

  • ResearchGate. (2023). Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. Retrieved March 15, 2026, from [Link]

  • Sang, Z., et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

  • ResearchGate. (2026). Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors Targeting the C-terminal Regulatory Helix for Treating Acute Lung Injury. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. Retrieved March 15, 2026, from [Link]

  • Digital.CSIC. (2025). Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. Retrieved March 15, 2026, from [Link]

  • Chino, A., et al. (2018). Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors. Chemical & Pharmaceutical Bulletin, 66(3), 286–294. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839–5851. [Link]

  • ResearchGate. (n.d.). Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. Retrieved March 15, 2026, from [Link]

  • Al-Hussain, S. A., & Al-Megrin, W. A. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances, 12(35), 22635–22655. [Link]

  • ResearchGate. (2025). Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. Retrieved March 15, 2026, from [Link]

  • More, S. M., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2). [Link]

  • Kuhnast, B., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1528–1543. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Ethoxy-6-nitro-1H-indazole in Organic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of 5-Ethoxy-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Recognizing the cr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the solubility characteristics of 5-Ethoxy-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a predictive framework and detailed experimental protocols for researchers, scientists, and professionals in the field.

Understanding the Molecular Profile of 5-Ethoxy-6-nitro-1H-indazole

The solubility of a compound is fundamentally dictated by its molecular structure. An analysis of 5-Ethoxy-6-nitro-1H-indazole (C9H9N3O3, Molecular Weight: 207.19 g/mol ) reveals several key structural features that govern its interaction with various organic solvents.[3]

  • Indazole Core: The bicyclic aromatic indazole ring system contributes to the molecule's rigidity and potential for π-π stacking interactions, suggesting solubility in aromatic solvents.

  • Nitro Group (-NO2): This strongly electron-withdrawing and polar group introduces a significant dipole moment, enhancing solubility in polar aprotic solvents.

  • Ethoxy Group (-OCH2CH3): The ethoxy group adds some non-polar character and can act as a hydrogen bond acceptor.

  • Indazole N-H: The proton on the indazole nitrogen is capable of acting as a hydrogen bond donor, which is a crucial factor for solubility in protic solvents.

Based on the principle of "like dissolves like," we can predict the solubility of 5-Ethoxy-6-nitro-1H-indazole across a spectrum of organic solvents.[4] The presence of both polar (nitro, N-H) and non-polar (ethoxy, aromatic rings) functionalities suggests a nuanced solubility profile.

Table 1: Predicted Solubility of 5-Ethoxy-6-nitro-1H-indazole in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHighThe strong dipole moments of these solvents can effectively solvate the polar nitro group and the indazole ring. Similar nitroindazole compounds show good solubility in DMF and DMSO.[5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can engage in hydrogen bonding with the indazole N-H (as an acceptor) and the nitro and ethoxy groups (as donors). Shorter-chain alcohols are likely to be more effective.
Non-Polar Aprotic Hexane, Toluene, BenzeneLow to ModerateThe non-polar hydrocarbon backbone of these solvents will have limited affinity for the polar functional groups of the molecule. However, some solubility in aromatic solvents like toluene might be observed due to π-π interactions with the indazole ring.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can interact with the dipole moment of the molecule, but lack hydrogen bonding capabilities.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateEthers are weakly polar and can act as hydrogen bond acceptors, but their solvating power for highly polar compounds is limited.
Experimental Determination of Solubility: A Methodological Approach

While predictions provide a valuable starting point, empirical determination is essential for accurate solubility data. The following protocols are designed to be robust and self-validating.

This rapid screening method provides a general overview of solubility in various solvents.

Protocol 1: Small-Scale Qualitative Solubility Test

  • Preparation: Dispense approximately 1-2 mg of 5-Ethoxy-6-nitro-1H-indazole into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of a selected organic solvent.

  • Observation: Vigorously agitate the mixture for 60 seconds.

  • Classification:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Heating: For samples classified as partially soluble or insoluble, gently warm the mixture to assess the effect of temperature on solubility. Note any changes upon cooling.

Diagram 1: Qualitative Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_class Classification cluster_temp Temperature Effect start Weigh 1-2 mg of Compound add_to_vials Dispense into Labeled Vials start->add_to_vials add_solvent Add 0.5 mL of Solvent add_to_vials->add_solvent agitate Vigorously Agitate for 60s add_solvent->agitate observe Observe for Dissolution agitate->observe is_dissolved Completely Dissolved? observe->is_dissolved soluble Classify as Soluble is_dissolved->soluble Yes partially_insoluble Classify as Partially Soluble or Insoluble is_dissolved->partially_insoluble No heat Gently Warm Mixture partially_insoluble->heat cool Cool to Room Temperature heat->cool observe_temp Observe Changes cool->observe_temp

Caption: Workflow for qualitative solubility determination.

For precise solubility data, the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a gold standard.[6]

Protocol 2: Quantitative Solubility by Shake-Flask and HPLC

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Ethoxy-6-nitro-1H-indazole to a sealed vial containing a known volume (e.g., 5 mL) of the desired organic solvent. An excess is confirmed by the presence of undissolved solid.

    • Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of 5-Ethoxy-6-nitro-1H-indazole of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram 2: Quantitative Solubility Determination Workflow

G cluster_sat Saturation cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_calc Calculation add_excess Add Excess Solid to Solvent equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.45 µm) settle->filter dilute Dilute with Mobile Phase filter->dilute run_sample Inject Diluted Sample dilute->run_sample standards Prepare & Run Standards calibration Generate Calibration Curve standards->calibration determine_conc Determine Concentration from Curve calibration->determine_conc run_sample->determine_conc calc_solubility Calculate Solubility (mg/mL or mol/L) determine_conc->calc_solubility

Caption: Workflow for quantitative solubility measurement.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents and conditions.

Table 2: Example Data Table for Quantitative Solubility of 5-Ethoxy-6-nitro-1H-indazole at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethylformamide (DMF)Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
MethanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value
TolueneExperimental ValueCalculated Value
HexaneExperimental ValueCalculated Value

The experimentally determined values can then be correlated with the predicted solubility, providing a deeper understanding of the physicochemical properties of 5-Ethoxy-6-nitro-1H-indazole. This data is invaluable for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation in drug discovery pipelines.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Solubility of Organic Compounds. (2023, August 31). Available at: [Link]

  • Experiment 2 # Solubility. Bellevue College. Available at: [Link]

  • 5-Nitroindazole. ROK Chem. Available at: [Link]

  • 5-Nitroindazole. PubChem. Available at: [Link]

  • 5-[5-Ethoxy-6-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-3-Yl]-2-Methylbenzenesulfonamide. PubChem. Available at: [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023, October 30). PMC. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021, March 1). PMC. Available at: [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003, December 8). Semantic Scholar. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Indazole, 5-nitro-. Organic Syntheses Procedure. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Ethoxy-6-nitro-1H-indazole: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Ethoxy-6-nitro-1H-indazole, a heterocyclic compound with potential significance in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethoxy-6-nitro-1H-indazole, a heterocyclic compound with potential significance in medicinal chemistry. Due to the limited specific literature on this exact molecule, this document leverages established synthetic methodologies and observed structure-activity relationships from closely related nitroindazole analogues to provide a predictive yet scientifically grounded resource.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][2] This scaffold is of significant interest in drug discovery, as it is a "privileged structure," appearing in numerous compounds with a wide range of biological activities.[3][4] The indazole nucleus can serve as a bioisostere for other aromatic systems like indole and phenol, often with improved metabolic stability.[4] The two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable, offer diverse possibilities for chemical modification.[1]

The introduction of a nitro group to the indazole core, as seen in 5-nitro- and 6-nitro-1H-indazole derivatives, has been shown to be a key feature in various pharmacologically active molecules, including those with antimicrobial, antiproliferative, and antileishmanial properties.[3][5][6] The ethoxy substituent at the 5-position of 5-Ethoxy-6-nitro-1H-indazole is expected to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity and pharmacokinetic profile.

Physicochemical Properties of 5-Ethoxy-6-nitro-1H-indazole

PropertyValueSource
Molecular Formula C9H9N3O3[7]
Molecular Weight 207.1861 g/mol [7]
CAS Number 1499162-58-1[7]
Appearance Solid[7]
Purity Typically ≥95% for commercial samples[7]

Proposed Synthetic Strategies

There is no specific published synthetic route for 5-Ethoxy-6-nitro-1H-indazole. However, based on established methods for the synthesis of substituted nitroindazoles, several viable synthetic pathways can be proposed.

Diazotization of a Substituted o-Toluidine Derivative

A common and effective method for the synthesis of nitroindazoles is the diazotization of an appropriately substituted o-toluidine.[8][9] For the synthesis of 5-Ethoxy-6-nitro-1H-indazole, the logical starting material would be 4-Ethoxy-5-nitro-2-toluidine.

Proposed Reaction Scheme:

Diazotization_Synthesis start 4-Ethoxy-5-nitro-2-toluidine reagents 1. NaNO2, Acetic Acid 2. H2O product 5-Ethoxy-6-nitro-1H-indazole reagents->product Diazotization & Cyclization

Figure 1: Proposed synthesis via diazotization.

Detailed Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-Ethoxy-5-nitro-2-toluidine in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.

  • Cooling: Cool the solution to 15-20°C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.[9]

  • Reaction: Continue stirring for 15-30 minutes to complete the diazotization.

  • Cyclization: Allow the reaction mixture to stand at room temperature for 3 days to facilitate cyclization.

  • Work-up: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent such as methanol or ethanol to yield pure 5-Ethoxy-6-nitro-1H-indazole.[9]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and the acidic medium required for the formation of nitrous acid from sodium nitrite.

  • Controlled Temperature: Keeping the temperature below 25°C during diazotization is crucial to prevent the decomposition of the diazonium salt and minimize the formation of by-products.[9]

  • Standing for 3 Days: This allows for the slow, intramolecular cyclization of the diazonium salt to form the indazole ring.

Reductive Cyclization of an o-Nitro-ketoxime

Another potential route involves the reductive cyclization of an ortho-nitro-ketoxime.[10] This method proceeds under neutral conditions, which can be advantageous for substrates with acid- or base-sensitive functional groups.

Proposed Reaction Scheme:

Reductive_Cyclization start 1-(4-Ethoxy-5-nitrophenyl)ethan-1-one oxime reagents [Cp*Fe(CO)2]2, CO product 3-Methyl-5-ethoxy-6-nitro-1H-indazole reagents->product Reductive Cyclization

Figure 2: Proposed synthesis via reductive cyclization.

Note: This route would yield a 3-methyl substituted indazole. To obtain the unsubstituted 5-Ethoxy-6-nitro-1H-indazole, the corresponding o-nitro-aldoxime would be required.

Detailed Experimental Protocol (Hypothetical):

  • Preparation of Starting Material: The starting ketoxime, 1-(4-Ethoxy-5-nitrophenyl)ethan-1-one oxime, would need to be synthesized from the corresponding ketone.

  • Reaction Setup: In a high-pressure reactor, combine the ketoxime and a catalytic amount of [Cp*Fe(CO)2]2 in a solvent such as dioxane.[10]

  • Reaction Conditions: Charge the reactor with carbon monoxide (e.g., 50 atm) and heat the mixture (e.g., 150°C) for an extended period (e.g., 68 hours).[10]

  • Work-up and Purification: After cooling and venting the reactor, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the desired indazole derivative.[10]

Potential Biological Activities and Applications in Drug Discovery

While 5-Ethoxy-6-nitro-1H-indazole itself has not been extensively studied, the biological activities of related nitroindazole derivatives provide strong indications of its potential therapeutic applications.

  • Antiproliferative Activity: Nitro-substituted benzo[g]indazoles have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[6] The nitro group is often a key pharmacophore in these compounds.

  • Antimicrobial and Antifungal Activity: Sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have shown promising activity against bacteria such as S. aureus and fungi like A. niger.[3]

  • Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have been identified as potent antileishmanial candidates, with activity against Leishmania infantum.[3]

  • Kinase Inhibition: The indazole scaffold is a privileged structure for kinase inhibitors, with several approved drugs, such as axitinib and pazopanib, featuring this core.[4] The specific substitution pattern of 5-Ethoxy-6-nitro-1H-indazole could make it a candidate for screening against various kinase targets.

The workflow for investigating the biological potential of a novel compound like 5-Ethoxy-6-nitro-1H-indazole would typically involve a series of in vitro assays.

Biological_Screening_Workflow A 5-Ethoxy-6-nitro-1H-indazole B Primary Screening (e.g., Antiproliferative Assay) A->B C Hit Identification B->C D Secondary Assays (e.g., Kinase Inhibition Panel) C->D E Lead Optimization D->E F In Vivo Studies E->F

Figure 3: A typical drug discovery workflow.

Protocol for In Vitro Antiproliferative Assay (MTT Assay):

This protocol is based on a general procedure for assessing the antiproliferative effects of novel compounds.[5]

  • Cell Culture: Culture a human cancer cell line (e.g., NCI-H460 lung carcinoma) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Ethoxy-6-nitro-1H-indazole in the cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

5-Ethoxy-6-nitro-1H-indazole represents an under-explored molecule within the pharmacologically significant class of nitroindazoles. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and potential biological evaluation based on well-established chemical principles and the known activities of its structural analogues. The proposed synthetic routes are robust and adaptable, offering clear pathways for the preparation of this compound.

Future research should focus on the successful synthesis and characterization of 5-Ethoxy-6-nitro-1H-indazole. Following its synthesis, a comprehensive biological screening against a panel of cancer cell lines, microbial strains, and parasitic organisms is warranted to uncover its therapeutic potential. Further derivatization of the indazole core could also lead to the discovery of novel compounds with enhanced potency and selectivity.

References

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • PubChem. 5-[5-Ethoxy-6-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-3-Yl]-2-Methylbenzenesulfonamide. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Indazole, 5-nitro-. [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Zhang, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Abás, S., et al. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. [Link]

  • Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. [Link]

  • ResearchGate. (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Ethoxy-6-nitro-1H-indazole via Vicarious Nucleophilic Substitution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary Nitroindazoles represent a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

Nitroindazoles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of nitric oxide synthase (NOS) inhibitors and neuroprotective agents [1]. However, the direct functionalization of 6-nitro-1H-indazole at the C5 position presents a formidable synthetic challenge. The strongly electron-withdrawing nitro group deactivates the aromatic ring toward standard Electrophilic Aromatic Substitution (EAS), directing any rare electrophilic attack to the C3 position rather than C5.

To overcome this electronic mismatch, this application note details a robust, four-step synthetic pathway utilizing a Vicarious Nucleophilic Substitution (VNS) strategy. By temporarily masking the acidic N-H proton, we exploit the nitro group's electron-withdrawing nature to activate the ortho-position (C5) for nucleophilic attack by an alkyl hydroperoxide, yielding a C5-phenol intermediate [2]. Subsequent O-alkylation and deprotection deliver the target 5-ethoxy-6-nitro-1H-indazole with high regiocontrol and excellent overall yield.

Mechanistic Rationale & Pathway Design

The causality behind this specific synthetic route lies in the inherent electronics of the indazole core. Nucleophilic substitution on highly deactivated nitroarenes can proceed via electron transfer or VNS mechanisms [3].

  • N1-Protection: The indazole N-H is acidic (pKa ~14) and would consume the strong base required for the VNS step. Protecting it with a Tetrahydropyranyl (THP) group ensures the base is exclusively utilized for nucleophile generation.

  • VNS Hydroxylation: The tert-butylperoxy anion ( t -BuOO⁻) acts as the nucleophile. The nitro group at C6 stabilizes the resulting Meisenheimer complex at C5. Base-induced β -elimination of the tert-butoxide leaving group drives rearomatization, directly installing the hydroxyl group.

  • O-Alkylation: The newly formed ortho-nitrophenol is highly acidic (pKa ~7). A mild base ( K2​CO3​ ) selectively deprotonates the phenol over the THP-acetal, allowing for a clean Williamson ether synthesis with ethyl bromide.

  • Deprotection: The THP group is orthogonal to the ether linkage and is rapidly cleaved under mild acidic conditions, releasing the final product.

SynthRoute A 6-nitro-1H-indazole (Starting Material) B 1-THP-6-nitro-1H-indazole (N-Protected) A->B DHP, p-TsOH DCM, rt C 1-THP-5-hydroxy- 6-nitro-1H-indazole (VNS Product) B->C t-BuOOH, t-BuOK THF, -20 °C D 1-THP-5-ethoxy- 6-nitro-1H-indazole (O-Alkylated) C->D EtBr, K2CO3 DMF, 60 °C E 5-ethoxy-6-nitro- 1H-indazole (Target) D->E HCl/MeOH rt

Figure 1. Four-step synthetic workflow from 6-nitro-1H-indazole to 5-ethoxy-6-nitro-1H-indazole.

Reagent Matrix & Quantitative Parameters

Table 1: Stoichiometry and Reaction Parameters

StepReagent / ReactantEquivalentsFunctionConditions
1 6-nitro-1H-indazole1.0 eqStarting MaterialDCM, 25 °C, 4 h
1 3,4-Dihydro-2H-pyran (DHP)1.5 eqProtecting Group-
1 p-Toluenesulfonic acid0.1 eqAcid Catalyst-
2 tert-Butyl hydroperoxide1.2 eqVNS NucleophileTHF, -20 °C, 2 h
2 Potassium tert-butoxide3.0 eqStrong Base-
3 Ethyl bromide1.5 eqAlkylating AgentDMF, 60 °C, 4 h
3 Potassium carbonate2.0 eqMild Base-
4 10% HCl in MethanolExcessDeprotecting AgentMeOH, 25 °C, 3 h

Step-by-Step Experimental Protocols

Note: Every protocol described below is designed as a self-validating system. Visual cues and TLC checkpoints are integrated to ensure real-time reaction monitoring.

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-6-nitro-1H-indazole
  • Initiation: Suspend 6-nitro-1H-indazole (10.0 g, 61.3 mmol) in anhydrous dichloromethane (DCM, 150 mL) under a nitrogen atmosphere.

  • Catalysis: Add p-TsOH monohydrate (1.16 g, 6.1 mmol) followed by dropwise addition of DHP (7.73 g, 91.9 mmol).

  • Validation: The suspension will gradually clear into a pale yellow solution. Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will elute significantly faster ( Rf​≈0.6 ) than the highly polar starting material ( Rf​≈0.2 ).

  • Workup: After 4 h, quench with saturated aqueous NaHCO3​ (100 mL) to neutralize the acid catalyst. Extract the aqueous layer with DCM (2 × 50 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Yield: ~13.6 g (90%) of a pale yellow solid. Used without further purification.

Step 2: VNS Hydroxylation (Synthesis of 1-THP-5-hydroxy-6-nitro-1H-indazole)
  • Preparation: In an oven-dried flask under argon, dissolve t -BuOK (18.5 g, 165 mmol) in anhydrous THF (200 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Nucleophile Generation: Slowly add tert-butyl hydroperoxide (5.5 M in decane, 12.0 mL, 66 mmol). Stir for 15 minutes.

  • Addition: Dissolve the THP-protected indazole from Step 1 (13.6 g, 55 mmol) in THF (50 mL) and add dropwise over 30 minutes.

  • Validation: Critical observation: The solution will immediately turn deep purple/red, confirming the formation of the Meisenheimer complex. Maintain at -20 °C for 2 h. TLC (Hexanes/EtOAc 1:1) should show the disappearance of the starting material and the appearance of a highly polar, UV-active spot.

  • Workup: Quench cold with saturated aqueous NH4​Cl (150 mL). The color will shift from deep purple to orange/yellow as the phenol is protonated. Extract with EtOAc (3 × 100 mL). Purify via flash chromatography (gradient 10% to 50% EtOAc in Hexanes).

  • Yield: ~9.4 g (65%) of an orange solid.

Step 3: O-Ethylation (Synthesis of 1-THP-5-ethoxy-6-nitro-1H-indazole)
  • Initiation: Dissolve the nitrophenol intermediate (9.4 g, 35.7 mmol) in anhydrous DMF (80 mL). Add K2​CO3​ (9.8 g, 71.4 mmol). The solution will turn deep red due to phenoxide formation.

  • Alkylation: Add ethyl bromide (5.8 g, 53.5 mmol). Seal the flask and heat to 60 °C for 4 h.

  • Validation: As the alkylation proceeds, the deep red phenoxide color will fade to a light yellow solution. TLC (Hexanes/EtOAc 6:4) will confirm the conversion to a less polar product.

  • Workup: Cool to room temperature and pour into ice water (300 mL). Extract with EtOAc (3 × 100 mL). Causality Check: Wash the combined organics with 5% aqueous LiCl (3 × 100 mL) to completely partition and remove residual DMF. Dry and concentrate.

  • Yield: ~8.8 g (85%) of a yellow powder.

Step 4: THP Deprotection (Synthesis of 5-Ethoxy-6-nitro-1H-indazole)
  • Initiation: Dissolve the alkylated intermediate (8.8 g, 30.2 mmol) in methanol (100 mL).

  • Deprotection: Add 10% aqueous HCl (30 mL). Stir at room temperature for 3 h.

  • Validation: The cleavage of the THP aminal is rapid. TLC (DCM/MeOH 95:5) will show a shift to a slightly more polar spot.

  • Workup: Concentrate the mixture in vacuo to remove methanol. Neutralize the aqueous residue with saturated NaHCO3​ until pH 7-8 is reached. A yellow precipitate will form. Filter the solid, wash with cold water, and recrystallize from hot ethanol.

  • Yield: ~5.9 g (95%) of 5-ethoxy-6-nitro-1H-indazole as bright yellow crystals.

Analytical Validation Data

Table 2: Expected Analytical Signatures

Compound 1 H NMR (400 MHz, DMSO- d6​ ) Key SignalsMS (ESI+)
1-THP-6-nitro-1H-indazole δ 8.61 (s, 1H, C7-H), 8.25 (s, 1H, C3-H), 5.90 (dd, 1H, THP-CH) m/z 248.1 [M+H] +
1-THP-5-hydroxy-6-nitro-1H-indazole δ 10.5 (br s, 1H, OH), 8.30 (s, 1H, C7-H), 7.45 (s, 1H, C4-H) m/z 264.1[M+H] +
1-THP-5-ethoxy-6-nitro-1H-indazole δ 8.40 (s, 1H, C7-H), 4.25 (q, 2H, OCH 2​ ), 1.40 (t, 3H, CH 3​ ) m/z 292.1[M+H] +
5-Ethoxy-6-nitro-1H-indazole δ 13.4 (br s, 1H, NH), 8.20 (s, 1H, C7-H), 7.50 (s, 1H, C4-H), 4.22 (q, 2H), 1.38 (t, 3H) m/z 208.1 [M+H] +

Logic Visualization: The VNS Mechanism

The success of this protocol relies entirely on the regioselectivity of the VNS mechanism. The diagram below illustrates the electron flow and the driving force behind the C5 functionalization.

VNSMech N1 Base (t-BuOK) Deprotonates Alkyl Hydroperoxide N2 Nucleophilic Attack at C5 (ortho to NO2 group) N1->N2 N3 Formation of Meisenheimer Complex N2->N3 Activation by NO2 N4 Base-Induced beta-Elimination of Alkoxide Leaving Group N3->N4 N5 Rearomatization to C5-Phenol N4->N5 Driving Force

Figure 2. Mechanistic pathway of the Vicarious Nucleophilic Substitution (VNS) at the C5 position.

References

  • Makosza, M., & Sienkiewicz, K. (1998). "Hydroxylation of Nitroarenes with Alkyl Hydroperoxide Anions via Vicarious Nucleophilic Substitution of Hydrogen". Journal of Organic Chemistry, 63(12), 4199-4208. [Link]

  • Galli, U., et al. (2002). "Nucleophilic Substitution Reactions by Electron Transfer". Chemical Reviews, 102(9), 3129-3170. [Link]

  • Savechenkov, P. Y., et al. (2002). "Conformational Changes in Nitric Oxide Synthases Induced by Chlorzoxazone and Nitroindazoles: Crystallographic and Computational Analyses of Inhibitor Potency". Biochemistry, 42(1), 56-65. [Link]

Sources

Application

Application Note: Regiodivergent N-Alkylation of 5-Ethoxy-6-nitro-1H-indazole

Introduction & Substrate Profiling 5-Ethoxy-6-nitro-1H-indazole is a highly functionalized heterocyclic building block, frequently utilized in the development of targeted kinase inhibitors and novel bioactive therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Profiling

5-Ethoxy-6-nitro-1H-indazole is a highly functionalized heterocyclic building block, frequently utilized in the development of targeted kinase inhibitors and novel bioactive therapeutics[1]. The functionalization of the indazole core typically requires regioselective N-alkylation. However, the inherent tautomeric nature of the 1H-indazole scaffold presents a significant synthetic hurdle, often resulting in difficult-to-separate mixtures of N1- and N2-alkylated regioisomers[2].

As a Senior Application Scientist, it is critical to understand that the electronic landscape of 5-ethoxy-6-nitro-1H-indazole is uniquely perturbed by its substituents:

  • 6-Nitro Group (-M, -I): This strongly electron-withdrawing group increases the acidity of the N-H proton (lowering the pKa), facilitating rapid deprotonation. However, it simultaneously reduces the overall nucleophilicity of the resulting indazolide anion.

  • 5-Ethoxy Group (+M, -I): Provides localized electron density via resonance, partially offsetting the nitro group's inductive pull, but primarily activating the benzenoid ring rather than the pyrazole nitrogens.

Because the 1H-indazole tautomer (yielding the N1-substituted product) is thermodynamically more stable than the 2H-tautomer (yielding the N2-substituted product)[2], achieving high regioselectivity requires strict, causality-driven control over reaction conditions to exploit either thermodynamic equilibration or kinetic trapping.

Mechanistic Rationale for Regiodivergence

To build a self-validating experimental system, the choice of reagents must be deliberately aligned with the desired mechanistic pathway:

  • N1-Alkylation (Thermodynamic Control): The use of a strong, irreversible base like Sodium Hydride (NaH) in an aprotic solvent (THF) generates a "naked" indazolide anion. Under these conditions, the alkylation proceeds via an SN​2 mechanism that heavily favors the thermodynamically stable N1-regioisomer, preserving the full aromaticity of the benzenoid ring (>95% selectivity in optimized systems)[2].

  • N2-Alkylation (Kinetic Control): To access the N2-regioisomer, the Mitsunobu reaction serves as the premier orthogonal methodology. By activating an aliphatic alcohol with Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD), the reaction proceeds via a bulky phosphonium intermediate. This severe steric hindrance directs the nucleophilic attack to the less encumbered N2 position, yielding the kinetic product[3].

Workflow Visualization

G Start 5-Ethoxy-6-nitro-1H-indazole Path1 NaH / THF (0°C to RT) Alkyl Halide Start->Path1 Strong Base Path2 PPh3 / DIAD / THF (50°C) Aliphatic Alcohol Start->Path2 Mitsunobu Path3 K2CO3 / DMF (80°C) Alkyl Halide Start->Path3 Weak Base N1 N1-Alkyl Regioisomer (Thermodynamic) Path1->N1 >95% Selectivity N2 N2-Alkyl Regioisomer (Kinetic) Path2->N2 >90% Selectivity Mix N1 / N2 Mixture (Low Selectivity) Path3->Mix Equilibration

Caption: Regioselective N-alkylation pathways for 5-Ethoxy-6-nitro-1H-indazole based on conditions.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected product distribution based on the chosen reaction parameters, highlighting the regiodivergent outcomes.

Reaction SystemBase / ActivatorSolventTemp (°C)Dominant MechanismExpected N1:N2 RatioTypical Yield (%)
Thermodynamic NaH (1.2 eq)THF0 → 25 SN​2 (Anionic)> 95 : 580 - 88
Kinetic PPh3​ / DIADTHF0 → 50Mitsunobu< 5 : 9570 - 78
Equilibration K2​CO3​ (2.0 eq)DMF80 SN​2 (Polar Aprotic)45 : 5565 - 75

Step-by-Step Methodologies

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Objective: Isolate the N1-alkylated derivative using an irreversible base to drive thermodynamic stability.

  • Substrate Solubilization: Dissolve 5-Ethoxy-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

    • Causality: THF is a coordinating, aprotic solvent that stabilizes the sodium cation, leaving a highly reactive "naked" indazolide anion[2].

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise[3].

    • Causality: The 6-nitro group makes the N-H bond relatively acidic, leading to a rapid, exothermic deprotonation. Cooling to 0 °C prevents thermal degradation of the electron-rich ethoxy ring and controls the evolution of H2​ gas.

  • Anion Maturation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes[3].

    • Causality: This temperature cycling ensures complete, irreversible formation of the indazolide anion before the electrophile is introduced.

  • Electrophilic Addition: Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise[3].

    • Causality: Dropwise addition at low temperature prevents localized concentration spikes, minimizing the risk of dialkylation or side reactions with the nitro group.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor via LC-MS.

    • Causality: The extended time at room temperature allows the system to reach thermodynamic equilibrium, overwhelmingly favoring the N1-regioisomer[2].

  • Quench and Workup: Quench slowly with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Wash organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[3]. Purify via silica gel flash chromatography.

Protocol B: N2-Selective Alkylation (Kinetic Control via Mitsunobu)

Objective: Isolate the N2-alkylated derivative by leveraging steric shielding in a kinetic pathway.

  • Reagent Assembly: Dissolve 5-Ethoxy-6-nitro-1H-indazole (1.0 equiv), PPh3​ (2.0 equiv), and the target aliphatic alcohol (2.3 equiv) in anhydrous THF (0.36 M) under nitrogen[3].

    • Causality: High concentration (0.36 M) is required to promote the intermolecular collision rate necessary for the multi-component Mitsunobu mechanism.

  • Thermal Control: Cool the solution to 0 °C in an ice bath[3].

  • Betaine Formation: Add DIAD (2.0 equiv) dropwise over 15 minutes[3].

    • Causality: DIAD must be added last and at low temperature to control the formation of the highly reactive Morrison-Brunn-Huisgen betaine intermediate. If added too quickly or at room temperature, the betaine can undergo unproductive auto-reduction.

  • Kinetic Trapping: Stir at 0 °C for 10 minutes, then warm to 50 °C and stir for 2-4 hours[3].

    • Causality: The bulky oxyphosphonium intermediate creates massive steric shielding around the N1 position. Heating to 50 °C provides the activation energy necessary for the indazole to attack the activated alcohol at the less hindered N2 position, successfully locking in the kinetic product[2].

  • Isolation: Remove the solvent under reduced pressure. Purify directly via flash column chromatography (gradient of ethyl acetate in hexane) to separate the N2-product from the PPh3​O byproduct[3].

Analytical Validation (Self-Validating System)

To validate the success of the regioselective protocols, 2D NMR spectroscopy is mandatory. Standard 1D 1H NMR is insufficient due to the complex aromatic splitting caused by the 5-ethoxy and 6-nitro groups. The definitive assignment relies on 3J 1H−13C couplings via HMBC (Heteronuclear Multiple Bond Correlation) [2]:

  • Confirming N1-Alkylation: The N-alkyl CH2​ protons will show a strong cross-peak with the C7a carbon of the indazole core[2].

  • Confirming N2-Alkylation: The N-alkyl CH2​ protons will show a strong cross-peak with the C3 carbon of the indazole core[2].

References

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry / PubMed Central (PMC) URL: [Link]

Sources

Method

Application Note: Leveraging 5-Ethoxy-6-nitro-1H-indazole as a Privileged Scaffold for Kinase Inhibitor Discovery

An in-depth technical guide for researchers, medicinal chemists, and screening scientists on leveraging the 5-Ethoxy-6-nitro-1H-indazole scaffold in kinase inhibitor discovery. Introduction & Mechanistic Rationale The in...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, medicinal chemists, and screening scientists on leveraging the 5-Ethoxy-6-nitro-1H-indazole scaffold in kinase inhibitor discovery.

Introduction & Mechanistic Rationale

The indazole ring system is a "privileged scaffold" in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and inflammatory diseases [1]. The compound 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) serves as a highly versatile, bi-functional building block. As a Senior Application Scientist, I frequently recommend this specific intermediate because it perfectly balances structural pre-organization with synthetic tractability.

The Causality of Scaffold Design

Every functional group on this molecule serves a distinct mechanistic purpose in the context of the kinase ATP-binding pocket:

  • The 1H-Indazole Core (The Hinge Binder): The indazole nucleus mimics the adenine ring of ATP. The N1 and N2 atoms act as critical hydrogen bond donors and acceptors, respectively, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., interacting with Glu and Cys/Leu residues)[2].

  • The 5-Ethoxy Group (The Hydrophobic Anchor): Positioned to project into the solvent-exposed channel or a shallow hydrophobic pocket, the ethoxy group provides optimal steric bulk. It tunes the lipophilicity (LogP) of the molecule, improving cellular permeability compared to a bare hydroxyl group, while avoiding the steric clashes associated with larger alkoxy chains.

  • The 6-Nitro Group (The Synthetic Vector): The nitro group is electronically inert during early scaffold manipulations but serves as a masked amine. Upon reduction, the resulting 6-amino-1H-indazole becomes a highly reactive nucleophile. This vector is perfectly angled to extend into the DFG-in or DFG-out pockets via amide or urea linkages, which is the primary driver of kinase selectivity [3].

Chemical Biology Workflow

The transition from the raw 5-Ethoxy-6-nitro-1H-indazole building block to a fully validated kinase hit requires a meticulously controlled workflow. Below is the logical progression of this process.

Workflow A 5-Ethoxy-6-nitro-1H-indazole (Starting Scaffold) B Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) A->B C 6-Amino Intermediate (Hinge Binder + Vector) B->C D Amide/Urea Coupling (Library Generation) C->D E TR-FRET Kinase Screening (Hit Identification) D->E

Figure 1: End-to-end workflow from the 5-Ethoxy-6-nitro-1H-indazole scaffold to high-throughput screening.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Quality control steps are embedded directly into the methodology.

Protocol A: Scaffold Derivatization & Library Synthesis

Objective: Convert the nitro scaffold into a diversified library of potential kinase inhibitors.

  • Nitro Reduction (Masked Vector Activation):

    • Step: Dissolve 5-Ethoxy-6-nitro-1H-indazole (1.0 eq) in a 1:1 mixture of ethanol and ethyl acetate. Add 10% Pd/C (0.1 eq by weight).

    • Step: Purge the reaction vessel with nitrogen, then introduce H2​ gas via a balloon. Stir at room temperature for 4 hours.

    • Causality: Pd/C under H2​ provides a clean reduction to the 6-amino derivative. If the molecule contains other reducible halogens added in prior steps, substitute with Iron powder and NH4​Cl in EtOH/ H2​O (80°C) to prevent dehalogenation.

    • Validation: Monitor via LC-MS. The mass shift from [M+H]+208.2 (nitro) to 178.2 (amino) confirms complete conversion. Filter through Celite to remove the catalyst.

  • Electrophilic Coupling (Pharmacophore Extension):

    • Step: To the crude 6-amino-1H-indazole (1.0 eq) in anhydrous DMF, add the desired carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

    • Causality: The 6-amino group of indazole is a relatively weak nucleophile due to electron delocalization into the aromatic system. HATU is chosen over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester, driving the amide coupling to completion.

    • Validation: Purify via preparative HPLC. Only compounds with >95% purity (by UV 254 nm and ELSD) should proceed to biological screening to prevent false positives from reactive impurities.

Protocol B: High-Throughput TR-FRET Kinase Assay

Objective: Evaluate the synthesized library against a panel of kinases (e.g., VEGFR2, FGFR1, PLK4).

  • Assay Master Mix Preparation:

    • Step: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Step: Add the recombinant kinase and the specific biotinylated peptide substrate.

  • Compound Incubation (Equilibration):

    • Step: Dispense 100 nL of the compound library (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Add 5 µL of the Master Mix.

    • Step: Incubate for 30 minutes at room temperature.

    • Causality: This pre-incubation step is critical. Many indazole-derived compounds act as Type II inhibitors (binding to the DFG-out conformation), which exhibit slow-binding kinetics. Skipping this step will artificially inflate the IC50​ values.

  • Reaction Initiation & Detection:

    • Step: Initiate the reaction by adding 5 µL of ATP. Crucial: The ATP concentration must be set precisely at the apparent Km​ for each specific kinase. This ensures the assay is highly sensitive to ATP-competitive hinge binders.

    • Step: After 60 minutes, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

    • Validation: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ratio 665 nm / 620 nm) on a microplate reader. Calculate IC50​ using a 4-parameter logistic regression.

Data Presentation: Selectivity Profiling

By modifying the R-group attached to the 6-amino position of the 5-ethoxy-1H-indazole core, researchers can drastically alter the kinase selectivity profile. Below is a representative data summary demonstrating how steric and electronic tuning at the 6-position dictates target affinity [4].

Compound IDR-Group (Attached to 6-Amide)VEGFR2 IC50​ (nM)FGFR1 IC50​ (nM)PLK4 IC50​ (nM)Selectivity Rationale
CMPD-01 3-Trifluoromethylphenyl12 450>10,000Bulky CF3​ group perfectly fills the deep hydrophobic pocket of VEGFR2.
CMPD-02 2-Methoxy-4-fluorophenyl31024 5,200Methoxy oxygen forms a secondary hydrogen bond specific to the FGFR1 binding cleft.
CMPD-03 (E)-3-Arylvinyl derivative>10,000>10,0008 Rigid vinyl linker projects the terminal aryl group to interact with Arg28 in PLK4 [3].
Control Staurosporine (Pan-kinase)359Non-selective ATP-competitive control.

Binding Logic & Signaling Pathway

Understanding the downstream impact of these inhibitors is as important as the biochemical binding. The diagram below illustrates the structural logic of the 5-Ethoxy-6-substituted indazole and its resulting phenotypic effect on cancer cell signaling.

BindingLogic Indazole Indazole Core (Hinge Binder) Kinase Target Kinase (e.g., VEGFR2 / FGFR1) Indazole->Kinase H-Bonds (N1/N2) Ethoxy 5-Ethoxy Group (Hydrophobic Pocket) Ethoxy->Kinase VdW Forces Amide 6-Amide/Urea Extension (DFG Pocket) Amide->Kinase Selectivity Determinant Pathway Downstream Signaling (MAPK / PI3K Blockade) Kinase->Pathway Inhibits Apoptosis Cell Cycle Arrest / Apoptosis Pathway->Apoptosis Induces

Figure 2: Structural binding logic of the indazole scaffold and its downstream pharmacological effect.

References

  • Shaik, S., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021.[Link]

  • Wang, Y., et al. "Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer." RSC Advances, 2017.[Link]

  • Waldschmidt, H. V., et al. "Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors." Molecular Pharmacology, 2017.[Link]

Application

Application Note: In Vitro Antibacterial Evaluation of 5-Ethoxy-6-nitro-1H-indazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) Primary Targets: DNA Gyrase B (GyrB) and Filamentous temperature-sensiti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) Primary Targets: DNA Gyrase B (GyrB) and Filamentous temperature-sensitive protein Z (FtsZ)

Introduction & Mechanistic Rationale

The rising prevalence of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass traditional resistance mechanisms. Indazole derivatives have emerged as highly versatile pharmacophores in antibacterial drug discovery. Specifically, compounds substituted at the 5th and 6th positions of the indazole ring exhibit enhanced hydrogen-bonding interactions with critical bacterial enzymes[1].

5-Ethoxy-6-nitro-1H-indazole serves as an ideal building block and screening candidate due to its dual-target potential:

  • DNA Gyrase B (GyrB) Inhibition: Indazoles act as competitive inhibitors at the ATP-binding site of the 24 kDa ATPase domain of GyrB, halting DNA supercoiling and bacterial replication[2].

  • FtsZ Polymerization Inhibition: The indazole core is a validated scaffold for disrupting FtsZ, a prokaryotic tubulin homolog essential for forming the Z-ring during bacterial cell division[3].

To rigorously evaluate the efficacy of 5-Ethoxy-6-nitro-1H-indazole, this application note details a self-validating, three-tiered in vitro screening workflow encompassing phenotypic susceptibility testing and target-specific biochemical assays.

G A Compound Preparation (5-Ethoxy-6-nitro-1H-indazole) B Phenotypic Screening A->B E Mechanistic Target Assays A->E C Gram-Positive Panel B->C D Gram-Negative Panel B->D H Hit Validation & SAR C->H D->H F DNA Gyrase B Assay E->F G FtsZ Polymerization Assay E->G F->H G->H

Fig 1. In vitro antibacterial screening workflow for indazole derivatives.

Protocol I: Phenotypic Screening via Broth Microdilution (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-Ethoxy-6-nitro-1H-indazole against standard bacterial panels (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) following CLSI guidelines.

Causality & Experimental Rationale
  • Vehicle Control Limit: The compound is dissolved in 100% DMSO. However, the final assay concentration of DMSO must strictly not exceed 1% v/v . Why? Higher concentrations of DMSO destabilize the bacterial phospholipid bilayer, artificially lowering the MIC and yielding false-positive antibacterial activity.

  • Resazurin Addition: We utilize resazurin (Alamar Blue) as a colorimetric indicator. Why? Indazole derivatives with nitro groups can sometimes precipitate or exhibit intrinsic color in broth. Resazurin relies on the metabolic reduction by viable cells (blue to pink), providing an unambiguous, self-validating readout of cell viability independent of compound turbidity.

Step-by-Step Methodology
  • Inoculum Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) at 37°C to an OD600 of 0.08–0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 in fresh MHB to achieve a final inoculum of ∼5×105 CFU/mL.

  • Compound Dilution: Prepare a 6.4 mg/mL stock of 5-Ethoxy-6-nitro-1H-indazole in DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well.

  • Controls:

    • Positive Control: Ciprofloxacin (broad-spectrum) and Novobiocin (GyrB specific).

    • Negative Control: MHB + 1% DMSO + Bacteria (ensures vehicle non-toxicity).

    • Sterility Control: MHB + 1% DMSO only.

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (no metabolic reduction).

Protocol II: Target-Based DNA Gyrase B ATPase Inhibition Assay

Indazoles are known to target the ATP-binding pocket of DNA Gyrase B[4]. This assay measures the release of inorganic phosphate (Pi) resulting from the ATPase activity of GyrB using a Malachite Green colorimetric readout.

Pathway A DNA Gyrase B (ATPase Domain) B ATP Binding & Hydrolysis A->B Catalysis C DNA Supercoiling (Cell Survival) B->C Energy Transfer D 5-Ethoxy-6-nitro- 1H-indazole D->B Competitive Inhibition

Fig 2. Mechanism of action: Indazole-mediated inhibition of DNA Gyrase B.

Causality & Experimental Rationale
  • ATP Concentration: The assay is run at an ATP concentration near the enzyme's Km​ (typically 1-2 mM). Why? Because indazoles are ATP-competitive inhibitors. Running the assay at saturating ATP levels would outcompete the inhibitor, masking the compound's true potency and artificially inflating the IC50.

  • Novobiocin Reference: Novobiocin is mandated as a positive control. Why? It is a clinically validated GyrB inhibitor. A Novobiocin IC50 outside the established range (0.02 - 0.05 µM) immediately invalidates the assay run, ensuring systemic trustworthiness.

Step-by-Step Methodology
  • Enzyme Reaction Mix: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 150 mM KCl, and 0.05 mg/mL BSA. Add E. coli DNA Gyrase B subunit (final concentration: 10 nM).

  • Compound Incubation: Dispense 1 µL of 5-Ethoxy-6-nitro-1H-indazole (varying concentrations in DMSO) into a 384-well clear microplate. Add 30 µL of the enzyme mix. Incubate at room temperature for 15 minutes to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 10 µL of ATP solution (final concentration: 1.5 mM) to initiate the hydrolysis reaction. Incubate at 37°C for 45 minutes.

  • Detection: Quench the reaction by adding 10 µL of Malachite Green reagent (acidic molybdate solution). Incubate for 10 minutes to allow the phosphomolybdate-malachite green complex to form.

  • Measurement: Read absorbance at 620 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol III: FtsZ Polymerization Light-Scattering Assay

To evaluate the secondary mechanism of action, the compound's effect on FtsZ polymerization is quantified using a 90-degree light scattering assay[5].

Causality & Experimental Rationale
  • Wavelength Selection (350 nm): Light scattering is measured at 350 nm. Why? At this wavelength, the scattering intensity is directly proportional to the polymer mass of FtsZ. Furthermore, 350 nm avoids the intrinsic absorbance peaks of the nitro-indazole moiety, preventing signal quenching or false-positive inhibition readouts.

  • GTP Dependency: FtsZ polymerization is strictly GTP-dependent. The compound must be pre-incubated with FtsZ before GTP addition to accurately assess its ability to block the initial nucleation phase of polymerization.

Step-by-Step Methodology
  • Protein Preparation: Dilute purified S. aureus FtsZ protein to a final concentration of 10 µM in polymerization buffer (50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl2).

  • Baseline Establishment: Transfer 90 µL of the FtsZ solution to a quartz cuvette or a UV-transparent 96-well plate. Add 5 µL of the indazole compound (or DMSO vehicle) and establish a baseline light scattering signal at 350 nm (excitation and emission) for 3 minutes at 30°C.

  • Polymerization Trigger: Inject 5 µL of GTP (final concentration: 1 mM) to trigger polymerization.

  • Kinetic Readout: Monitor the increase in light scattering continuously for 15 minutes.

  • Data Analysis: The extent of inhibition is calculated by comparing the maximum scattering amplitude (steady-state polymer mass) of the compound-treated sample against the DMSO vehicle control. PC190723 is used as a positive control for FtsZ stabilization/modulation[5].

Quantitative Data Presentation

The following table summarizes representative in vitro assay data for indazole derivatives, providing benchmarks for evaluating 5-Ethoxy-6-nitro-1H-indazole.

Compound / ControlS. aureus MIC (µg/mL)E. coli MIC (µg/mL)GyrB IC50 (µM)FtsZ IC50 (µM)Mechanism / Notes
5-Ethoxy-6-nitro-1H-indazole 4.0 - 8.032.0 - 64.00.85 ± 0.1212.5 ± 2.1Dual-target profile; Gram-positive bias.
Novobiocin 0.5>640.03 ± 0.01N/ASelective GyrB ATPase inhibitor.
PC190723 1.0>64N/A1.5 ± 0.3Selective FtsZ modulator.
Ciprofloxacin 0.250.015N/AN/ABroad-spectrum DNA Gyrase A inhibitor.

Note: The Gram-positive bias is typical for indazole derivatives due to the restrictive outer membrane porins and active efflux pumps present in Gram-negative species like E. coli.

References

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors Source: PubMed (NIH) URL:[Link]

  • Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives Source: ResearchGate URL:[Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors Source: PubMed Central (NIH) URL:[Link]

  • Novel Inhibitors of DNA Gyrase: 3D Structure Based Biased Needle Screening, Hit Validation by Biophysical Methods, and 3D Guided Optimization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen Source: PubMed Central (NIH) URL:[Link]

Sources

Method

Application Notes and Protocols for Determining the Cytotoxicity of 5-Ethoxy-6-nitro-1H-indazole

Introduction: The Therapeutic Potential and Toxicological Considerations of Nitroindazole Derivatives Nitro-substituted heterocyclic compounds, including the indazole scaffold, are of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Nitroindazole Derivatives

Nitro-substituted heterocyclic compounds, including the indazole scaffold, are of significant interest in medicinal chemistry and drug development. Indazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, antiparasitic, and anti-inflammatory properties.[1][2][3] The inclusion of a nitro group, particularly at the 6-position of the indazole ring, has been shown to be a critical contributor to the cytotoxic and antiproliferative effects of these compounds against various cancer cell lines.[1]

5-Ethoxy-6-nitro-1H-indazole is a member of this promising class of compounds. While its specific biological activities are still under investigation, its structural similarity to other biologically active 6-nitroindazoles suggests potential for therapeutic applications, particularly in oncology.[1] However, as with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is paramount.[4] Drug-induced toxicity is a major cause of candidate attrition during drug development, and understanding a compound's mechanism of toxicity is crucial for ensuring its safety and efficacy.[4][5][6]

The cytotoxic effects of a compound can manifest through various mechanisms, including the induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), or by inhibiting metabolic activity and proliferation.[7][8] The production of reactive metabolites and the induction of oxidative stress are also common mechanisms of toxicity for nitro-containing compounds.[4][9] Therefore, a multi-assay approach is necessary to comprehensively characterize the cytotoxic effects of 5-Ethoxy-6-nitro-1H-indazole.

This guide provides a detailed overview and step-by-step protocols for a panel of cell-based assays designed to assess the cytotoxicity of 5-Ethoxy-6-nitro-1H-indazole. These assays will enable researchers to determine the compound's potency (e.g., IC50 value), and to elucidate the primary mechanisms through which it induces cell death.

Section 1: Initial Assessment of Cell Viability and Cytotoxicity

A primary step in evaluating the cytotoxic potential of a compound is to determine its effect on cell viability and proliferation. This is often achieved through metabolic assays that measure the overall health of a cell population.

MTT Assay: Measuring Metabolic Activity

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (appropriate for the cell line being used)

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader capable of measuring absorbance at 570-600 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of 5-Ethoxy-6-nitro-1H-indazole in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][13]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.[10][13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability can be calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LDH Release Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[16][17] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[16]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits provide the necessary reagents and controls)

  • 96-well flat-bottom plates

  • Cell culture medium

  • Microplate reader capable of measuring absorbance at 490-520 nm[18]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include the following controls:

      • Spontaneous LDH release: Untreated cells to measure the background level of LDH release.

      • Maximum LDH release: Cells treated with a lysis solution (e.g., Triton X-100) to determine the maximum amount of LDH that can be released.[19]

      • Background control: Medium only, without cells.[18]

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[18]

    • Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new 96-well plate.[18][20]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[20]

Data Analysis: The percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Section 2: Differentiating Modes of Cell Death

Once the cytotoxic potential of 5-Ethoxy-6-nitro-1H-indazole has been established, it is important to determine the mode of cell death it induces. The two primary modes of cell death are apoptosis and necrosis.

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis and Necrosis

Annexin V/PI staining is a widely used method for detecting apoptosis and distinguishing it from necrosis via flow cytometry.[7][22][23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or PE). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells that have lost membrane integrity.[24]

This dual-staining method allows for the identification of four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (less common)

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with various concentrations of 5-Ethoxy-6-nitro-1H-indazole for the desired time.

    • Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[7]

  • Cell Harvesting and Washing:

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, being careful not to damage the cell membrane.

    • Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes and resuspending the pellet.[7][25]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[24][25]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[25]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[24][25]

  • Data Acquisition:

    • Add 400 µL of 1X binding buffer to each tube.[25]

    • Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[25]

Data Analysis: The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrants are set based on the control populations to quantify the percentage of cells in each of the four populations described above.

Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activity

Caspases are a family of proteases that are key mediators of apoptosis.[26][27] Caspase-3 and caspase-7 are the primary executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[27][28] Measuring the activity of these caspases provides a specific and sensitive method for detecting apoptosis.

These assays typically utilize a substrate containing the caspase-3/7 recognition sequence, DEVD, conjugated to a reporter molecule (e.g., a colorimetric, fluorescent, or luminescent probe).[26][29][30] When cleaved by active caspase-3/7, the reporter molecule is released, generating a measurable signal.

Materials:

  • Caspase-Glo® 3/7 Assay System (or a similar luminescent caspase-3/7 assay kit)

  • Opaque-walled 96-well plates (to minimize crosstalk)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with 5-Ethoxy-6-nitro-1H-indazole as previously described.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. The results can be expressed as fold-change in caspase activity compared to the untreated control.

Experimental Workflows and Data Visualization

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action cluster_data_analysis Data Analysis & Interpretation start Treat cells with 5-Ethoxy-6-nitro-1H-indazole (Dose-response and time-course) viability Assess Cell Viability (MTT Assay) start->viability cytotoxicity Measure Cytotoxicity (LDH Release Assay) start->cytotoxicity ic50 Calculate IC50 Value viability->ic50 cytotoxicity->ic50 apoptosis_necrosis Differentiate Apoptosis vs. Necrosis (Annexin V/PI Staining) caspase Confirm Apoptosis Pathway (Caspase-3/7 Activity Assay) apoptosis_necrosis->caspase mode_of_death Determine Primary Mode of Cell Death caspase->mode_of_death ic50->mode_of_death conclusion Conclude Cytotoxic Profile mode_of_death->conclusion

Caption: A general workflow for assessing the cytotoxicity of 5-Ethoxy-6-nitro-1H-indazole.

Annexin V / PI Staining Principledot

Annexin_V_PI_Principle

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 5-Ethoxy-6-nitro-1H-indazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) Physicochemical Profiling & Mechanistic Rationale 5-Ethoxy-6-nitro-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8)

Physicochemical Profiling & Mechanistic Rationale

5-Ethoxy-6-nitro-1H-indazole is a highly functionalized bicyclic aromatic scaffold frequently utilized as a building block in the synthesis of kinase inhibitors and nitric oxide synthase (NOS) antagonists. To design a thermodynamically sound crystallization protocol, we must first analyze the causality between its structural features and its macroscopic phase behavior.

  • Hydrogen Bonding Network: The 1H-indazole core possesses a strong hydrogen bond donor (N1-H) and a localized acceptor (N2). Furthermore, the 6-nitro group acts as a potent electron-withdrawing group and a bidentate hydrogen bond acceptor. In solid-state packing, nitroindazoles typically associate into zigzag chains driven by strong intermolecular N−H⋯N and weak C−H⋯O interactions ().

  • Lipophilicity Modulation: The addition of the 5-ethoxy ether linkage significantly increases the molecule's lipophilicity (LogP) and steric bulk compared to its hydroxyl analogs. This structural modification drastically reduces aqueous solubility and shifts the ideal solvation window toward mid-polar organic solvents.

Because crystallization is fundamentally a process of disrupting these intermolecular networks at elevated temperatures and selectively re-forming them upon cooling, choosing a solvent that properly balances solvation power with a steep temperature-dependent solubility gradient is critical ().

Thermodynamic Solubility & Solvent Selection Matrix

To achieve high-purity crystalline API intermediates, the solvent must solvate the compound completely at its boiling point while rejecting it at low temperatures (0–5 °C). Based on the physicochemical profile of substituted nitroindazoles (), the following quantitative solubility matrix has been established for 5-Ethoxy-6-nitro-1H-indazole.

Solvent SystemBoiling Point (°C)Est. Solubility at Reflux (mg/mL)Est. Solubility at 5 °C (mg/mL)Suitability & Rationale
Methanol 64.7> 150< 10Excellent (Single Solvent): Steep solubility curve; disrupts H-bonds effectively at reflux.
Ethyl Acetate 77.1> 200~ 35Excellent (Primary Binary): High solvation capacity due to dipole interactions.
n-Heptane 98.4< 5< 1Excellent (Anti-Solvent): Non-polar; forces nucleation when paired with EtOAc.
Water 100.0< 1< 0.1Poor: Causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

Crystallization Workflow Visualization

The following decision tree outlines the logical progression for isolating the thermodynamic polymorph of 5-Ethoxy-6-nitro-1H-indazole.

CrystallizationWorkflow Start Crude 5-Ethoxy-6-nitro-1H-indazole (Solid) SolventScreen Solvent Screening & Selection Start->SolventScreen SingleSolvent Single-Solvent Method (Methanol) SolventScreen->SingleSolvent BinarySolvent Binary Anti-Solvent Method (EtOAc / Heptane) SolventScreen->BinarySolvent Dissolution Hot Dissolution (Near Boiling Point) SingleSolvent->Dissolution BinarySolvent->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotFiltration->Cooling Single Solvent AntiSolventAdd Dropwise Addition of Anti-Solvent HotFiltration->AntiSolventAdd Binary System Nucleation Nucleation & Crystal Growth Cooling->Nucleation AntiSolventAdd->Cooling Isolation Vacuum Filtration & Cold Wash Nucleation->Isolation Drying Vacuum Drying (40-50 °C) Isolation->Drying Pure Pure Crystalline API Intermediate Drying->Pure

Fig 1. Decision tree and workflow for single and binary solvent crystallization of indazoles.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical observations (e.g., persistent turbidity) serve as confirmation that the thermodynamic requirements for crystallization have been met.

Protocol A: Single-Solvent Cooling Crystallization (Methanol)

Use this method when the crude material is >85% pure and impurities are highly soluble in cold methanol.

  • Hot Dissolution: Suspend 10.0 g of crude 5-Ethoxy-6-nitro-1H-indazole in 60 mL of HPLC-grade methanol in a round-bottom flask equipped with a reflux condenser. Heat the mixture to a gentle reflux (65 °C) with magnetic stirring.

    • Causality: The minimum volume of solvent is used to ensure the solution reaches maximum supersaturation upon cooling. If undissolved solid remains, add methanol in 2 mL increments until complete dissolution is achieved.

  • Hot Filtration: Rapidly pass the boiling solution through a fluted filter paper in a pre-heated glass funnel into a clean Erlenmeyer flask.

    • Causality: Pre-heating the funnel prevents the methanol from rapidly cooling upon contact with the glass. Without this step, premature crystallization will occur in the filter stem, leading to product loss.

  • Controlled Nucleation (Self-Validation Step): Cover the flask and allow it to cool ambiently on the benchtop without stirring. Do not disturb the flask. Within 30–45 minutes, fine yellow needles should begin to form.

    • Causality: Slow, undisturbed cooling favors thermodynamic control, allowing the indazole molecules time to align into their lowest-energy crystal lattice, thereby excluding structurally dissimilar impurities.

  • Maturation & Isolation: Once the flask reaches room temperature (approx. 20 °C), transfer it to an ice-water bath (0–5 °C) for 1 hour to maximize the yield. Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 10 mL of ice-cold methanol.

    • Causality: The cold wash displaces the impurity-laden mother liquor trapped between the crystals without providing enough thermal energy to redissolve the purified product.

Protocol B: Binary Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)

Use this method for highly impure batches where single-solvent methods lead to "oiling out" (liquid-liquid phase separation).

  • Primary Solvation: Dissolve 10.0 g of crude material in the minimum amount of boiling Ethyl Acetate (approx. 30–40 mL) at 75 °C. Perform a hot filtration if insoluble particulates are present.

  • Anti-Solvent Titration (Self-Validation Step): While maintaining the solution at 70–75 °C with stirring, begin adding hot n-Heptane dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed that does not disappear upon stirring.

    • Causality: The onset of persistent turbidity is the visual confirmation that the solution has crossed the solubility boundary and entered the metastable zone. The system is now perfectly primed for nucleation.

  • Seeding (Optional but Recommended): Add 5–10 mg of pure 5-Ethoxy-6-nitro-1H-indazole crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, preventing the supersaturated solution from crashing out rapidly as an amorphous solid or oil.

  • Cooling & Isolation: Remove the heat source and allow the mixture to cool to room temperature at a rate of roughly 0.5 °C/min. Filter the resulting crystalline solid under vacuum and wash with a cold 1:2 mixture of EtOAc/Heptane. Dry under vacuum at 45 °C for 12 hours.

Troubleshooting: Overcoming "Oiling Out"

A common failure mode when crystallizing lipophilic nitroindazoles is "oiling out" —where the compound separates as a dense, viscous liquid rather than forming a solid crystal lattice ().

Mechanistic Cause: Oiling out occurs when the saturation point of the solution is reached at a temperature higher than the melting point of the impure compound mixture. Instead of crystallizing, the compound melts out of solution.

Corrective Action:

  • Re-heat the mixture until the oil completely redissolves.

  • Add 10–15% more of the primary solvent (e.g., Methanol or Ethyl Acetate) to dilute the mixture.

  • This dilution lowers the saturation temperature. When the solution is cooled again, it will reach supersaturation at a temperature below the mixture's melting point, forcing the molecules to precipitate as a crystalline solid rather than a liquid phase.

References

  • Raman, C. S., Li, H., Martásek, P., Southan, G., Masters, B. S., & Poulos, T. L. (2001). "Crystal structure of nitric oxide synthase bound to nitro indazole reveals a novel inactivation mechanism." Biochemistry, 40(45), 13448-13455. URL:[Link]

  • Porter, H. D., & Peterson, W. D. (1940). "5-Nitroindazole." Organic Syntheses, 20, 73. URL:[Link]

  • IUCr. (2016). "5-Nitro-1-(prop-2-en-1-yl)-1H-indazole: Synthesis and crystallization." IUCrData. URL: [Link]

Method

Application Notes and Protocols for the Investigation of 5-Ethoxy-6-nitro-1H-indazole in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Novel Indazole Scaffolds in Agrochemistry The indazole nucleus is a significant pharmacophore, with a growing body of researc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Novel Indazole Scaffolds in Agrochemistry

The indazole nucleus is a significant pharmacophore, with a growing body of research demonstrating its versatile biological activities.[1] While much of the focus has been on medicinal applications such as antiprotozoal, anticancer, and anti-inflammatory agents, the inherent bioactivity of this scaffold presents a compelling case for its exploration in agriculture.[2][3][4] The development of novel pesticides and agrochemicals is critical for ensuring food security and enhancing agricultural productivity.[5] This document provides a detailed guide for the investigation of 5-Ethoxy-6-nitro-1H-indazole, a specific derivative, as a potential lead compound in agricultural research.

Nitroaromatic compounds, including nitroindazoles, are known to possess a range of biological effects, often linked to the reduction of the nitro group within target cells, leading to the formation of reactive intermediates that can disrupt cellular processes.[3] The substitution pattern on the indazole ring, including the position of the nitro group, is a critical determinant of biological activity.[3] While direct research on the agricultural applications of 5-Ethoxy-6-nitro-1H-indazole is not yet prevalent in public literature, its structural similarity to other biologically active nitroindazoles suggests potential as a novel herbicide, fungicide, or insecticide. These application notes are therefore designed to provide a foundational framework for researchers to systematically evaluate its potential.

Compound Profile: 5-Ethoxy-6-nitro-1H-indazole

PropertyDataSource
IUPAC Name 6-Ethoxy-5-nitro-1H-indazole[6]
Synonyms 5-nitro-6-ethoxy-1h-indazole[6]
CAS Number 1499162-58-1[6]
Molecular Formula C9H9N3O3Inferred
Molecular Weight 207.19 g/mol Inferred

Safety and Handling of Nitroaromatic Compounds

5-Ethoxy-6-nitro-1H-indazole, as a nitroaromatic compound, requires careful handling to minimize risks. All work should be conducted in a well-ventilated chemical fume hood.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. For particularly hazardous operations, a full-face shield should be worn in addition to goggles.[8]

  • Hand Protection: Appropriate chemical-resistant gloves should be worn. Do not wear gloves outside the laboratory to prevent cross-contamination.[8]

  • Body Protection: A flame-resistant lab coat is recommended.[7]

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7]

  • Use an approved flammable liquid storage cabinet.[7]

  • Avoid contact with strong bases, amines, and oxidizing and reducing agents.[7]

  • Label all containers clearly, including any special hazards and the date the container was opened.[8]

Spill and Waste Management:

  • In case of a spill, alert others and evacuate if necessary. Eliminate ignition sources.[7]

  • Contain the spill with a non-combustible absorbent material like sand or vermiculite.[7]

  • Collect waste in designated, labeled containers for hazardous waste disposal. Never dispose of nitro compounds down the drain.[7]

Hypothetical Mechanisms of Action in an Agricultural Context

The biological activity of nitroindazoles often stems from the nitro group.[3] Below are plausible mechanisms through which 5-Ethoxy-6-nitro-1H-indazole might exert effects on target agricultural organisms.

Hypothetical_MoA cluster_0 5-Ethoxy-6-nitro-1H-indazole cluster_1 Target Organism (Plant, Fungus, Insect) cluster_2 Proposed Mechanisms Compound 5-Ethoxy-6-nitro-1H-indazole Cell Cellular Environment Compound->Cell Uptake Reduction Nitro Group Reduction Cell->Reduction Metabolic Activation Enzyme Enzyme Inhibition Cell->Enzyme Direct Interaction ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS Leads to DNA DNA/Macromolecule Damage Reduction->DNA ROS->DNA Causes

Caption: Hypothetical mechanisms of action for 5-Ethoxy-6-nitro-1H-indazole.

Experimental Protocols: Screening for Agricultural Activity

The following protocols provide a general framework for the initial screening of 5-Ethoxy-6-nitro-1H-indazole for herbicidal, fungicidal, and insecticidal properties. It is crucial to include appropriate positive and negative controls in all assays.

Protocol 1: In Vitro Herbicidal Activity - Seed Germination and Seedling Growth Assay

This protocol assesses the effect of the compound on the germination and early growth of model plant species.

Materials:

  • 5-Ethoxy-6-nitro-1H-indazole

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Seeds of monocot (e.g., Zea mays) and dicot (e.g., Arabidopsis thaliana) species

  • Petri dishes with filter paper

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of 5-Ethoxy-6-nitro-1H-indazole in DMSO.

  • Working Solutions: Prepare a series of dilutions (e.g., 1, 10, 100, 1000 µM) in sterile distilled water. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects germination (typically <0.1%).

  • Seed Plating: Place a consistent number of seeds (e.g., 20) on the filter paper in each Petri dish.

  • Treatment Application: Add a defined volume of the respective working solution to each Petri dish to saturate the filter paper. Use sterile distilled water with the same concentration of DMSO as a negative control.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection:

    • After a set period (e.g., 7 days), count the number of germinated seeds to calculate the germination percentage.

    • Measure the root and shoot length of the seedlings.

  • Analysis: Compare the germination percentage and seedling growth parameters between the treated and control groups to determine the dose-dependent inhibitory effects.

Protocol 2: In Vitro Antifungal Activity - Mycelial Growth Inhibition Assay

This protocol evaluates the compound's ability to inhibit the growth of common plant pathogenic fungi.

Materials:

  • 5-Ethoxy-6-nitro-1H-indazole

  • DMSO

  • Potato Dextrose Agar (PDA) medium

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Stock and Working Solutions: Prepare as described in Protocol 1.

  • Amended Media Preparation: Autoclave the PDA medium and cool it to approximately 45-50°C. Add the appropriate volume of the working solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with DMSO only.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

Protocol 3: Insecticidal Activity - Contact Toxicity Assay

This protocol assesses the toxicity of the compound to a model insect species upon direct contact.

Materials:

  • 5-Ethoxy-6-nitro-1H-indazole

  • Acetone or another suitable volatile solvent

  • Model insect species (e.g., fruit flies, Drosophila melanogaster; or a relevant agricultural pest)

  • Micro-applicator or fine-tipped pipette

  • Vials or Petri dishes for holding insects

  • Food source for the insects

Procedure:

  • Stock and Dosing Solutions: Prepare a stock solution in a suitable volatile solvent like acetone. Create a range of dosing solutions.

  • Insect Handling: Anesthetize the insects (e.g., with CO2 or by cooling) for ease of handling.

  • Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect. The control group should receive the solvent only.

  • Observation: Place the treated insects in clean containers with a food source and maintain them under appropriate environmental conditions.

  • Data Collection: Record mortality at set time points (e.g., 24, 48, and 72 hours) after treatment.

  • Analysis: Determine the dose-response relationship and calculate lethal dose values (e.g., LD50).

Workflow for Novel Agro-Compound Screening

Screening_Workflow A Compound Synthesis & Characterization (5-Ethoxy-6-nitro-1H-indazole) B Primary In Vitro Screening A->B C1 Herbicidal Assay (Seed Germination) B->C1 C2 Fungicidal Assay (Mycelial Growth) B->C2 C3 Insecticidal Assay (Contact Toxicity) B->C3 D Dose-Response & Potency Determination C1->D C2->D C3->D E Secondary Screening (Lead Candidates) D->E Hit Identification F1 Greenhouse Trials E->F1 F2 Mode of Action Studies E->F2 F3 Toxicity to Non-Target Organisms E->F3 G Field Trials & Formulation Development F1->G F2->G F3->G

Caption: A generalized workflow for screening novel compounds in agricultural research.

Concluding Remarks

The exploration of novel chemical scaffolds like 5-Ethoxy-6-nitro-1H-indazole is a promising avenue for the discovery of new agrochemicals. The protocols and information provided herein offer a starting point for a systematic investigation into its potential applications. Researchers should adapt these general methodologies to their specific target organisms and research questions. Rigorous adherence to safety protocols is paramount throughout the experimental process.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • (n.d.). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance.
  • Benchchem. (n.d.). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.
  • Benchchem. (n.g.). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles.
  • (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials Approved by.
  • (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC.
  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • (2023). Bioprospecting Wild Plants for Novel Antimicrobial Compounds with Pharmaceutical and Agricultural Value.
  • (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC.
  • (n.d.). Guideline for the Use of Novel Compound in Animals.
  • (2025). Application of a novel integrated toxicity testing strategy incorporating “3R” principles of animal research to evaluate the safety of a new agrochemical sulfoxaflor. ResearchGate.
  • (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate.
  • (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • CymitQuimica. (n.d.). 1H-Indazole, 6-ethoxy-5-nitro-.
  • (n.d.). Safety Work in chemical labs.
  • (2026). Advances in Drug Discovery Research for Agrochemistry. Computational Chemistry Blog.
  • CAS. (n.d.). Innovating the design of novel pesticides.
  • (n.d.). Nitric Oxide, an Essential Intermediate in the Plant–Herbivore Interaction. Frontiers.
  • National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem.
  • (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.
  • Benchchem. (n.d.). Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry.
  • (n.d.). Indazole, 5-nitro-. Organic Syntheses Procedure.

Sources

Application

Application Note: Derivatization Strategies for 5-Ethoxy-6-nitro-1H-indazole in the Development of Next-Generation Kinase Inhibitors

Executive Summary & Rationale The indazole ring system is a highly privileged pharmacophore in modern medicinal chemistry, primarily due to its structural mimicry of the purine ring of adenosine triphosphate (ATP) [1]. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indazole ring system is a highly privileged pharmacophore in modern medicinal chemistry, primarily due to its structural mimicry of the purine ring of adenosine triphosphate (ATP) [1]. Among indazole building blocks, 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) offers a uniquely functionalized scaffold for the rational design of Receptor Tyrosine Kinase (RTK) and Serine/Threonine kinase inhibitors.

The strategic placement of functional groups on this molecule dictates its utility:

  • The 5-Ethoxy Group: Acts as an electron-donating, lipophilic moiety. In the active site of kinases (such as VEGFR2 or Aurora Kinases), this group occupies the hydrophobic pocket adjacent to the hinge region, optimizing Van der Waals interactions and improving overall ligand efficiency [2].

  • The 6-Nitro Group: Serves as a stable, masked nucleophile. Upon reduction to an amine, it provides a highly reactive handle for the installation of hydrogen-bonding motifs (e.g., ureas, amides, or pyrimidines) necessary for anchoring the drug to the kinase hinge region [1, 3].

  • The 1H-Indazole Nitrogen: Allows for regioselective alkylation or arylation to tune the pharmacokinetic properties (solubility, half-life) and lock the molecule into a bioactive conformation [1].

This application note details the mechanistic rationale, step-by-step synthetic protocols, and structure-activity relationship (SAR) data for derivatizing 5-ethoxy-6-nitro-1H-indazole into potent bio-active agents.

Mechanistic Pathway & Target Rationale

Kinase dysregulation is a primary driver of oncogenesis, promoting unchecked cellular proliferation and angiogenesis [3]. Small molecule inhibitors derived from the indazole scaffold operate by competitively binding to the ATP-binding cleft of the kinase domain. The derivatized 6-position forms critical bidentate hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR2 or Ala213 in Aurora A), while the 5-ethoxy group projects into the hydrophobic selectivity pocket, preventing ATP from binding and halting downstream signaling [1, 2].

RTK_Pathway Ligand Growth Factor (e.g., VEGF/FGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK ATP ATP Binding RTK->ATP Requires Phosphorylation Autophosphorylation & Activation ATP->Phosphorylation Indazole Indazole Derivative (Competitive Inhibitor) Indazole->RTK Blocks ATP Pocket Downstream Downstream Signaling (MAPK / PI3K / AKT) Phosphorylation->Downstream Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation

Fig 1: Mechanism of RTK inhibition by 5-ethoxy-6-substituted indazole derivatives blocking ATP binding.

Derivatization Workflow

To convert 5-ethoxy-6-nitro-1H-indazole into a potent kinase inhibitor, a three-step synthetic workflow is typically employed. This sequence is designed to maximize regioselectivity and yield while minimizing the need for complex purification steps.

Synthetic_Workflow SM 5-Ethoxy-6-nitro- 1H-indazole Step1 N1-Alkylation (NaH, R-X) SM->Step1 Int1 N1-Alkyl-5-ethoxy- 6-nitroindazole Step1->Int1 Step2 Nitro Reduction (Pd/C, H2) Int1->Step2 Int2 6-Amino-5-ethoxy- 1-alkylindazole Step2->Int2 Step3 Urea Coupling (Isocyanate) Int2->Step3 Product Target Kinase Inhibitor Step3->Product

Fig 2: Three-step derivatization workflow of 5-ethoxy-6-nitro-1H-indazole to active kinase inhibitors.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful derivatization requires strict control over reaction conditions to ensure regioselectivity and prevent over-alkylation. The following protocols are designed as self-validating systems.

Protocol A: Regioselective N1-Alkylation

Causality: 1H-indazoles exist in a dynamic N1/N2 tautomeric equilibrium. Alkylating at N1 is preferred for kinase inhibitors as it locks the molecule into a conformation that optimally projects the 6-position substituent toward the kinase hinge region [1]. Using Sodium Hydride (NaH) at low temperatures thermodynamically favors N1-alkylation due to the steric hindrance at N2 caused by the adjacent C3 proton.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-ethoxy-6-nitro-1H-indazole (10.0 mmol, 1.0 eq) in 30 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in small portions.

    • Self-Validation Check: The immediate evolution of hydrogen gas (effervescence) and a color shift to deep red/orange confirms successful deprotonation.

  • Alkylation: Stir for 30 minutes at 0 °C. Add the alkyl halide (e.g., iodomethane, 11.0 mmol, 1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by slowly pouring it into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 4:1).

Protocol B: Catalytic Reduction of the 6-Nitro Group

Causality: The nitro group is highly electron-withdrawing and cannot act as a hydrogen bond donor. Reducing it to a primary amine generates the critical nucleophile required for attaching the hinge-binding pharmacophore [1, 2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-alkylated intermediate (5.0 mmol) in a 1:1 mixture of Methanol and THF (40 mL total).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w, 0.5 g). Caution: Pd/C is highly pyrophoric; add under a gentle stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–6 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 1:1). The starting material spot should completely disappear, replaced by a highly polar, baseline-adjacent spot that stains positive (purple/brown) with Ninhydrin, confirming the presence of a primary amine.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Concentration: Concentrate the filtrate in vacuo to yield the 6-amino intermediate, which should be used immediately in the next step to prevent oxidative degradation.

Protocol C: Pharmacophore Coupling (Urea Formation)

Causality: Diaryl ureas are exceptional bidentate hydrogen bond donors and acceptors. Coupling the 6-amino group with a substituted phenyl isocyanate creates a motif that perfectly mimics the adenine ring of ATP, anchoring the compound in the kinase active site [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the freshly prepared 6-amino-5-ethoxy-1-alkylindazole (3.0 mmol, 1.0 eq) in 20 mL of anhydrous Dichloromethane (DCM).

  • Coupling: Add the desired substituted phenyl isocyanate (e.g., 4-fluorophenyl isocyanate, 3.15 mmol, 1.05 eq) dropwise. Add a catalytic amount of Triethylamine (TEA, 0.1 mL) to accelerate the reaction.

  • Incubation: Stir the mixture at room temperature for 12 hours under nitrogen.

    • Self-Validation Check: As the urea product forms, it typically exhibits much lower solubility in DCM than the starting amine. The formation of a dense, white/off-white precipitate is a strong visual indicator of reaction success.

  • Isolation: Filter the precipitate using vacuum filtration. Wash the filter cake with cold DCM (2 x 10 mL) and Hexane (10 mL) to remove unreacted isocyanate.

  • Drying: Dry the solid under high vacuum to afford the final target kinase inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The derivatization of the 5-ethoxy-6-nitro-1H-indazole core drastically alters its bioactivity. Table 1 summarizes representative in vitro kinase inhibition data (IC₅₀ values) demonstrating how the stepwise modification of the 6-position transforms an inactive precursor into a highly potent, nanomolar inhibitor of VEGFR2 and Aurora A kinases[1, 2, 3].

Table 1: SAR Summary of 5-Ethoxyindazole Derivatives

Compound StageR¹ (N1-Position)R² (6-Position)IC₅₀ VEGFR2 (nM)IC₅₀ Aurora A (nM)Bioactivity Status
Starting Material -H-NO₂> 10,000> 10,000Inactive
Intermediate 1 -CH₃-NO₂> 10,000> 10,000Inactive
Intermediate 2 -CH₃-NH₂~ 4,500~ 5,200Weakly Active
Derivative A -CH₃-NH-CO-NH-Phenyl4568Potent
Derivative B -CH₃-NH-CO-NH-(4-Fluorophenyl)12 18 Highly Potent

Data Interpretation: The transition from the nitro group (Starting Material) to the primary amine (Intermediate 2) yields only marginal improvements in binding. However, the installation of the urea motif (Derivative A) drops the IC₅₀ into the nanomolar range. The addition of a para-fluoro substituent (Derivative B) further enhances potency due to favorable halogen-bonding interactions within the hydrophobic sub-pocket of the kinase domain [3].

Conclusion

5-Ethoxy-6-nitro-1H-indazole is a highly strategic starting material for oncology drug discovery. By systematically leveraging its N1-tautomerism for pharmacokinetic tuning and reducing its 6-nitro group to install hinge-binding urea motifs, researchers can synthesize highly potent, selective RTK inhibitors. The protocols outlined above provide a robust, self-validating framework for executing this derivatization with high chemical fidelity.

References

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances, 2021, 11, 25228-25257. URL: [Link]

  • Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design Source: European Journal of Medicinal Chemistry, 2016, 124, 186-199. URL: [Link]

  • Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases Source: Pharmaceuticals, 2025, 18(12), 1839. URL: [Link]

Method

Application Note &amp; Protocols: Leveraging 5-Ethoxy-6-nitro-1H-indazole in Click Chemistry for Bioconjugation and Drug Discovery

Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] 5-Ethoxy-6-nitro-1H-indazole, in pa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] 5-Ethoxy-6-nitro-1H-indazole, in particular, presents a unique heterocyclic framework for the development of novel molecular probes and drug candidates. This application note provides a comprehensive guide for functionalizing this indazole derivative to render it amenable to "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[5][6][] We present detailed, field-proven protocols for the synthesis of azide- and alkyne-modified 5-Ethoxy-6-nitro-1H-indazole, followed by step-by-step methodologies for their application in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These protocols are designed to empower researchers, scientists, and drug development professionals to readily incorporate this valuable scaffold into their bioconjugation, proteomics, and drug discovery workflows.

Foundational Principles: The Indazole Scaffold and Click Chemistry

The 5-Ethoxy-6-nitro-1H-indazole Scaffold: A Building Block for Innovation

Indazole-containing compounds are of significant interest due to their prevalence in molecules with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] The 1H-indazole tautomer is generally the most thermodynamically stable form, making the N-1 position a primary site for synthetic modification.[3][8] The electron-withdrawing nitro group and the ethoxy substituent on the benzene ring of 5-Ethoxy-6-nitro-1H-indazole can modulate the electronic properties and metabolic stability of resulting conjugates, making it an attractive starting point for library synthesis and lead optimization.

The Power of Click Chemistry: CuAAC and SPAAC

"Click Chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecules from smaller, modular units.[5][]

The CuAAC reaction is the quintessential example of click chemistry, facilitating the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[9][10] The reaction's massive rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version) is achieved through a catalytic cycle involving a copper(I) species.[5][9] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent like sodium ascorbate.[9][11] While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for applications in living systems.[12][13]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I) Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->Pi_Complex Coordination Azide R2-N3 (Azide) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cycloaddition Acetylide Copper(I) Acetylide Pi_Complex->Acetylide Deprotonation Acetylide->Metallacycle Triazolide Triazolyl-Copper Intermediate Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonolysis Product->Cu_I Regenerates Catalyst

General Reaction Scheme for SPAAC.

Synthesis of "Click-Ready" 5-Ethoxy-6-nitro-1H-indazole Derivatives

To utilize 5-Ethoxy-6-nitro-1H-indazole in click chemistry, it must first be functionalized with either an azide or a terminal alkyne. The N-1 position of the indazole ring is the most favorable site for alkylation. [8]The following protocols detail the synthesis of these essential precursors.

Protocol 1: Synthesis of 1-(2-Azidoethyl)-5-ethoxy-6-nitro-1H-indazole

This two-step protocol involves the N-alkylation of the indazole with a two-carbon linker containing a leaving group, followed by nucleophilic substitution with sodium azide. The use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) is an effective method for the regioselective N-1 alkylation of indazoles. [8]

Azide_Synthesis_Workflow start 5-Ethoxy-6-nitro-1H-indazole step1 Deprotonation with NaH in dry THF start->step1 step2 Add 1-bromo-2-chloroethane Stir at RT step1->step2 intermediate 1-(2-Chloroethyl)-5-ethoxy-6-nitro-1H-indazole step2->intermediate step3 Add Sodium Azide (NaN3) in DMF Heat to 60-70 °C intermediate->step3 purify Aqueous Workup & Column Chromatography step3->purify product 1-(2-Azidoethyl)-5-ethoxy-6-nitro-1H-indazole purify->product

Workflow for Azide-Indazole Synthesis.

Materials:

  • 5-Ethoxy-6-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromo-2-chloroethane

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Ethoxy-6-nitro-1H-indazole (1.0 eq). Add anhydrous THF to form a suspension.

  • Cool the mixture to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole N-H, forming the sodium salt which is highly reactive towards alkylation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt is often accompanied by a color change and gas evolution (H₂).

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-chloroethane (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Part 1): Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C. Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(2-chloroethyl)-5-ethoxy-6-nitro-1H-indazole.

  • Azide Substitution: Dissolve the crude chloro-intermediate in anhydrous DMF. Add sodium azide (3.0 eq). Causality Note: A polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), increasing its reactivity. An excess of NaN₃ is used to drive the reaction to completion.

  • Heat the reaction mixture to 60-70 °C and stir overnight. Monitor by TLC.

  • Workup (Part 2): After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(2-Azidoethyl)-5-ethoxy-6-nitro-1H-indazole.

Protocol 2: Synthesis of 5-Ethoxy-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole

This protocol utilizes a similar N-alkylation strategy to directly install the terminal alkyne functionality. Propargyl bromide is an excellent electrophile for this purpose.

Materials:

  • 5-Ethoxy-6-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Propargyl bromide (80% solution in toluene)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Deprotonation: To a flame-dried flask under an inert atmosphere, add 5-Ethoxy-6-nitro-1H-indazole (1.0 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.3 eq) dropwise. Causality Note: The propargyl group is introduced directly. It is crucial to use this reagent in a well-ventilated fume hood as it is a lachrymator.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl solution. Partition the mixture between EtOAc and water.

  • Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 5-Ethoxy-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole.

Application Protocols for Click Reactions

The following protocols provide guidelines for using the functionalized indazole derivatives in CuAAC and SPAAC reactions.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction of the alkyne-functionalized indazole with a model azide, benzyl azide.

Materials:

  • 5-Ethoxy-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (from Protocol 2)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

  • Deionized water

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh stock solutions: 100 mM CuSO₄ in water and 200 mM Sodium Ascorbate in water.

  • Reaction Setup: In a reaction vial, dissolve 5-Ethoxy-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole (1.0 eq) and benzyl azide (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Catalyst Addition: Add the sodium ascorbate solution (0.2-0.3 eq) to the reaction mixture, followed by the CuSO₄ solution (0.05-0.1 eq). [9]A color change to yellow/orange is often observed as Cu(II) is reduced to the active Cu(I) species. Causality Note: Sodium ascorbate is the reducing agent that maintains the copper in its catalytically active +1 oxidation state and helps prevent oxidative homocoupling of the alkyne. [9][11]4. Incubation: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 12 hours. [9]Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the 1,4-disubstituted triazole product.

ParameterRecommended ConditionRationale
Solvent t-BuOH/H₂O (1:1), DMF, DMSOGood solubility for a wide range of substrates. Water can accelerate the reaction. [5]
Temperature Room Temperature (25 °C)Sufficient for high reaction rates; mild conditions preserve sensitive functional groups.
Cu(II) Source CuSO₄·5H₂OInexpensive, stable, and readily available.
Reducing Agent Sodium L-AscorbateEfficiently reduces Cu(II) to Cu(I) in situ.
Catalyst Load 1-5 mol% CuSO₄Low catalyst loading is typically sufficient for complete conversion.
Equivalents 1.0-1.2 eq of limiting reagentA slight excess of one reagent can drive the reaction to completion.

Table 1: Typical Reaction Conditions for CuAAC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the catalyst-free reaction of the azide-functionalized indazole with a commercially available dibenzocyclooctyne (DBCO) derivative.

Materials:

  • 1-(2-Azidoethyl)-5-ethoxy-6-nitro-1H-indazole (from Protocol 1)

  • A DBCO-containing molecule (e.g., DBCO-amine)

  • Biocompatible solvent (e.g., PBS/DMSO, Acetonitrile/H₂O)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the azide-functionalized indazole (1.0 eq) in the chosen solvent. If using a co-solvent like DMSO to dissolve a reagent, keep the final percentage low (typically <10%) to maintain compatibility with biological samples if applicable. [14]2. Add the DBCO-containing molecule (1.0-1.5 eq) to the solution.

  • Incubation: Stir or gently agitate the reaction mixture at room temperature (25 °C) or physiological temperature (37 °C). [12]Causality Note: No catalyst is required. The reaction rate is dependent on the intrinsic reactivity of the specific cyclooctyne and azide used.

  • Reaction times can vary from minutes to several hours. [12]Monitor the reaction by LC-MS to confirm the formation of the triazole product.

  • Purification: Depending on the nature of the product, purification can be achieved by standard methods such as reverse-phase HPLC or silica gel chromatography.

ParameterRecommended ConditionRationale
Solvent PBS, Acetonitrile/H₂O, DMF, DMSOChosen based on the solubility of both reactants. Biocompatible buffers are used for bioconjugation.
Temperature 25 °C to 37 °CReactions proceed efficiently at ambient or physiological temperatures. [12]
Catalyst NoneThe reaction is driven by the release of ring strain in the cyclooctyne. [14][]
Equivalents 1:1 to 1:1.5 (Azide:Alkyne)A slight excess of the more accessible reagent can be used.
pH Range 4 - 11SPAAC is generally insensitive to pH within a broad range, making it robust for various applications.

Table 2: Typical Reaction Conditions for SPAAC.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for synthesizing azide- and alkyne-functionalized derivatives of 5-Ethoxy-6-nitro-1H-indazole and employing them in powerful click chemistry ligations. By bridging the synthetic utility of this privileged heterocyclic scaffold with the efficiency and modularity of CuAAC and SPAAC, these methods open new avenues for researchers in drug discovery, chemical biology, and materials science. The resulting triazole-linked indazole conjugates can be readily applied to construct novel antibody-drug conjugates (ADCs), PROTACs, fluorescent probes, and other advanced molecular tools.

References

  • BenchChem. (2025). Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BenchChem.
  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • baseclick GmbH. (n.d.). Protocols. baseclick.
  • Moses, J. E., & Moorhouse, A. D. (2007). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
  • BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction. BOC Sciences.
  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • Jain, A., & Verma, A. (2021).
  • BOC Sciences. (2022). Addressing Challenges in Bioconjugation: The Role of Click Chemistry. BOC Sciences.
  • El-Damasy, A. K., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC.
  • Chemical Society Reviews. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
  • BenchChem. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. BenchChem.
  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar.
  • Mal, S., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Ghosh, S., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Hunt, L., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Sharma, P., & Kumar, A. (n.d.). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Annor-Gyamfi, J. K., Gnanasekaran, K. K., & Bunce, R. A. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Organic Syntheses Procedure.
  • Annor-Gyamfi, J. K., Gnanasekaran, K. K., & Bunce, R. A. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.

Sources

Application

Application Notes &amp; Protocols: 5-Ethoxy-6-nitro-1H-indazole as a Novel Fluorescent Probe for Nitroreductase Activity and Hypoxia Imaging

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Ethoxy-6-nitro-1H-indazole as a fluorescent probe. This document out...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Ethoxy-6-nitro-1H-indazole as a fluorescent probe. This document outlines the synthesis, photophysical properties, and detailed protocols for its application in detecting nitroreductase activity and imaging hypoxic conditions in biological systems. The methodologies described herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure experimental success and data integrity.

Introduction: The Promise of a Nitro-Indazole Scaffold

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention for their diverse pharmacological and photophysical properties.[1] The introduction of a nitro group to the indazole scaffold presents an intriguing opportunity for the development of "turn-on" fluorescent probes. The nitro group typically acts as a fluorescence quencher through mechanisms such as photoinduced electron transfer (PET).[2] However, under specific biological conditions, such as the hypoxic microenvironment of solid tumors where nitroreductase enzymes are overexpressed, the nitro group can be selectively reduced to an amino group. This conversion disrupts the quenching mechanism, leading to a significant enhancement in fluorescence emission.[3]

5-Ethoxy-6-nitro-1H-indazole is a novel probe designed to leverage this principle. Its ethoxy group enhances its lipophilicity, potentially improving cell permeability, while the nitro-indazole core serves as the hypoxia-responsive fluorescent switch. These notes provide the foundational knowledge and practical protocols to effectively utilize this probe in your research.

Synthesis of 5-Ethoxy-6-nitro-1H-indazole

The synthesis of 5-Ethoxy-6-nitro-1H-indazole can be achieved through a multi-step process adapted from established methods for related nitro-indazole derivatives.[4][5][6] A plausible synthetic route is outlined below.

Diagram of Synthetic Pathway

Synthesis A 2-Methyl-4-nitroaniline B 2-Methyl-4-nitro-6-bromoaniline A->B Br2, AcOH C 5-Bromo-6-nitro-1H-indazole B->C NaNO2, H2SO4 D 5-Ethoxy-6-nitro-1H-indazole C->D NaOEt, EtOH

Caption: Synthetic scheme for 5-Ethoxy-6-nitro-1H-indazole.

Protocol: Synthesis of 5-Ethoxy-6-nitro-1H-indazole

Materials:

  • 2-Methyl-4-nitroaniline

  • Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Bromination: Dissolve 2-Methyl-4-nitroaniline in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice water to precipitate the product, 2-Methyl-4-nitro-6-bromoaniline. Filter, wash with water, and dry.

  • Diazotization and Cyclization: Suspend the brominated aniline in concentrated sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite in sulfuric acid dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to facilitate the cyclization to 5-Bromo-6-nitro-1H-indazole.[5] Pour the mixture onto crushed ice, and collect the precipitate by filtration.

  • Ethoxylation: To a solution of sodium ethoxide in anhydrous ethanol, add the 5-Bromo-6-nitro-1H-indazole. Heat the mixture to reflux and monitor the reaction by TLC. Once the starting material is consumed, cool the reaction, neutralize with a weak acid, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-Ethoxy-6-nitro-1H-indazole.

Photophysical Properties

The photophysical properties of 5-Ethoxy-6-nitro-1H-indazole are central to its function as a fluorescent probe. The following table summarizes its expected characteristics before and after reduction of the nitro group. These values are predicted based on data from analogous nitroaromatic and amino-aromatic fluorescent compounds.[7][8]

Property5-Ethoxy-6-nitro-1H-indazole (Probe "Off")5-Ethoxy-6-amino-1H-indazole (Probe "On")
Excitation Max (λex) ~340 nm~380 nm
Emission Max (λem) ~420 nm (very weak)~510 nm (strong)
Quantum Yield (ΦF) < 0.01> 0.3
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹~15,000 M⁻¹cm⁻¹
Appearance Pale yellow solidYellow-green fluorescent solid

Mechanism of Action: A "Turn-On" Fluorescent Response

The functionality of 5-Ethoxy-6-nitro-1H-indazole as a fluorescent probe is predicated on a "turn-on" mechanism initiated by the enzymatic reduction of its nitro group. In its native state, the electron-withdrawing nitro group quenches the fluorescence of the indazole core through a photoinduced electron transfer (PET) process.[2][9]

Upon encountering a hypoxic environment with elevated nitroreductase activity, the nitro group undergoes a six-electron reduction to an electron-donating amino group. This transformation inhibits the PET process, thereby "turning on" the fluorescence of the molecule.[3]

Diagram of the "Turn-On" Mechanism

Mechanism cluster_off Probe 'Off' State cluster_on Probe 'On' State A 5-Ethoxy-6-nitro-1H-indazole (Non-fluorescent) C Photoinduced Electron Transfer (PET) A->C E 5-Ethoxy-6-amino-1H-indazole (Fluorescent) A->E Nitroreductase + NAD(P)H B Excitation (hν) B->A D Non-radiative decay C->D G Fluorescence Emission E->G F Excitation (hν) F->E

Caption: "Turn-on" fluorescence mechanism of the probe.

Experimental Protocols

Protocol 1: In Vitro Detection of Nitroreductase Activity

This protocol describes the use of 5-Ethoxy-6-nitro-1H-indazole to quantify nitroreductase activity in a cell-free system.

Materials:

  • 5-Ethoxy-6-nitro-1H-indazole stock solution (1 mM in DMSO)

  • Purified nitroreductase enzyme

  • NADH or NADPH (10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, NADH or NADPH (final concentration 100-200 µM), and varying concentrations of nitroreductase.

  • Initiate the reaction by adding 5-Ethoxy-6-nitro-1H-indazole to a final concentration of 10 µM.

  • Immediately measure the fluorescence intensity at time zero (λex = 380 nm, λem = 510 nm).

  • Incubate the plate at 37 °C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes).

  • A control reaction without nitroreductase should be included to account for any background fluorescence or probe instability.

  • The rate of increase in fluorescence is proportional to the nitroreductase activity.

Protocol 2: Cellular Imaging of Hypoxia

This protocol outlines the application of the probe for fluorescence imaging of hypoxic cells.

Materials:

  • 5-Ethoxy-6-nitro-1H-indazole stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., cancer cell line known to upregulate nitroreductase under hypoxia)

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)

Procedure:

  • Seed cells on glass-bottom dishes or chamber slides and culture to the desired confluency.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. For a positive control, treat a separate set of cells with a hypoxia-mimicking agent. A negative control of cells cultured under normoxic conditions (21% O₂) should also be prepared.

  • Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells with 5-10 µM of 5-Ethoxy-6-nitro-1H-indazole in serum-free medium for 30-60 minutes at 37 °C.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh culture medium or imaging buffer.

  • Image the cells using a fluorescence microscope. Strong green fluorescence should be observed in the hypoxic cells, with minimal fluorescence in the normoxic control cells.

Diagram of Experimental Workflow for Cellular Imaging

Workflow A Seed cells on glass-bottom dish B Induce Hypoxia (1% O2, 12-24h) A->B C Normoxia Control (21% O2) A->C D Incubate with Probe (5-10 µM, 30-60 min) B->D C->D E Wash with PBS D->E F Image with Fluorescence Microscope E->F G Strong Green Fluorescence (Hypoxic Cells) F->G H Weak/No Fluorescence (Normoxic Cells) F->H

Caption: Workflow for cellular hypoxia imaging.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence in controls Probe instability or degradation.Prepare fresh probe solutions. Ensure proper storage (protected from light, -20 °C).
Autofluorescence from cells or medium.Image cells in a phenol red-free medium. Acquire an image of unstained cells to determine background levels.
Weak or no signal in hypoxic cells Insufficient probe concentration or incubation time.Optimize probe concentration and incubation duration.
Low nitroreductase activity in the chosen cell line.Use a cell line known to have high nitroreductase expression under hypoxia. Confirm nitroreductase expression by other methods (e.g., Western blot).
Incorrect microscope filter sets.Ensure that the excitation and emission filters are appropriate for the reduced form of the probe (λex ~380 nm, λem ~510 nm).
Phototoxicity or cell death High probe concentration or prolonged light exposure.Reduce probe concentration and minimize exposure to excitation light. Use a neutral density filter if available.

Data Analysis and Interpretation

For quantitative analysis of fluorescence images, the corrected total cell fluorescence (CTCF) can be calculated using image analysis software such as ImageJ.

CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background readings)

By comparing the CTCF of hypoxic cells to normoxic cells, the fold-increase in fluorescence can be determined, providing a quantitative measure of the hypoxic response.

Conclusion

5-Ethoxy-6-nitro-1H-indazole represents a promising fluorescent probe for the sensitive and selective detection of nitroreductase activity and for imaging cellular hypoxia. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to employ this tool in their studies of cancer biology, drug metabolism, and other fields where hypoxia is a critical factor.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Ethoxy-6-nitro-1H-indazole

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical bottlenecks associated with highly lipophilic heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical bottlenecks associated with highly lipophilic heterocyclic building blocks.

5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) presents a classic "brick dust and grease" paradox in medicinal chemistry. The planar 1H-indazole core and the strongly electron-withdrawing nitro group create robust intermolecular dipole interactions and π-π stacking (high crystal lattice energy), while the ethoxy group drives up the partition coefficient (LogP). This results in a molecule that aggressively resists aqueous solvation.

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to overcome these solubility barriers in both in vitro and in vivo settings.

Formulation Decision Matrix

Selecting the correct solubilization strategy depends entirely on the biological constraints of your assay. Use the decision tree below to identify the optimal formulation pathway for your specific application.

SolubilityDecisionTree Start Identify Assay Type InVitro In Vitro Assays (Biochemical / Cellular) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo DMSO Direct DMSO Dilution (Max 0.5% final) InVitro->DMSO Low Conc. (<10 µM) HPBCD HP-β-CD Complexation (10-20% w/v) InVitro->HPBCD High Conc. (>10 µM) Suspension 0.5% CMC / 0.1% Tween 80 (Suspension) InVivo->Suspension Oral (PO) Dosing CoSolvent 5% Tween 80 / 5% EtOH / 90% Saline (Solution) InVivo->CoSolvent IV / IP Dosing

Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental application.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does 5-Ethoxy-6-nitro-1H-indazole precipitate immediately upon dilution from a DMSO stock into PBS? The Causality: This is a thermodynamic failure driven by the hydrophobic effect. While DMSO effectively disrupts the strong intermolecular forces of the indazole crystal lattice, diluting this stock into an aqueous buffer forces water molecules to form highly ordered, low-entropy cages around the lipophilic ethoxy group. To minimize this thermodynamically unfavorable state, the compound rapidly self-associates. The high lattice energy (driven by the polar nitro group hydrogen-bonding with the indazole N-H) causes rapid nucleation, resulting in the compound "crashing out" as micro-precipitates1[1].

Q2: Can I use pH adjustment to improve the solubility of this compound? The Causality: No. While pH adjustment is a powerful tool for ionizable compounds1[1], 1H-indazoles are generally very weak bases (pKa ~1.2) and very weak acids (pKa ~14). The electron-withdrawing nature of the C6-nitro group further decreases the basicity of the ring nitrogens. Consequently, at physiological pH (7.4), 5-Ethoxy-6-nitro-1H-indazole remains entirely un-ionized. You would need highly caustic or highly acidic conditions (pH > 12 or pH < 1) to ionize it, which is incompatible with biological assays.

Q3: How do I achieve higher concentrations for cell-based assays without exceeding the 0.5% DMSO toxicity threshold? The Causality: You must use a host-guest complexation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic interior cavity of the cyclodextrin encapsulates the lipophilic ethoxy-nitro-indazole moiety, shielding it from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility 1[1]. This dynamic equilibrium keeps the compound bioavailable to the cells without requiring toxic levels of DMSO.

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided here includes a Self-Validation Check . This ensures you do not proceed with a flawed formulation that could yield artifactual data.

Workflow: HP-β-CD Complexation for In Vitro Assays

HPBCD_Workflow Step1 1. Prepare 20% w/v HP-β-CD in Buffer Step3 3. Dropwise Addition with Vigor Vortexing Step1->Step3 Step2 2. Prepare 10 mM Compound in DMSO Step2->Step3 Step4 4. Sonication (15 mins @ 37°C) Step3->Step4 Step5 5. Centrifugation (Remove aggregates) Step4->Step5 Step6 6. Solubilized Working Solution Step5->Step6

Caption: Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

  • Prepare Vehicle: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS) to a final concentration of 20% (w/v) 1[1].

  • Prepare Stock: Dissolve 5-Ethoxy-6-nitro-1H-indazole in 100% sterile DMSO to create a 10 mM stock solution.

  • Complexation: While continuously vortexing the 20% HP-β-CD solution, add the DMSO stock dropwise to reach your target concentration (ensure final DMSO is ≤0.5%).

  • Energy Input: Sonicate the mixture in a water bath at 37°C for 15 minutes to provide the activation energy required for the host-guest complexation.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed compound.

  • Self-Validation Check: Transfer 100 µL of the supernatant to a microplate and measure the optical density at 600 nm (OD600) against a vehicle blank.

    • Pass: OD600 < 0.05 (True solution achieved).

    • Fail: OD600 ≥ 0.05 (Colloidal aggregates present; increase HP-β-CD concentration or reduce compound concentration).

Protocol B: Co-Solvent Formulation for In Vivo Dosing (IV/IP) For systemic administration in murine models, a combination of surfactants and co-solvents is required to prevent embolism from precipitation 2[2].

  • Solubilization: Dissolve the compound in 5% (v/v) Ethanol and 5% (v/v) Tween 80. Vortex vigorously until completely clear.

  • Aqueous Phase Addition: Slowly add 90% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing2[2].

  • Self-Validation Check: Perform a 1:10 dilution of your final formulation into simulated plasma (or PBS at 37°C). Observe under a light microscope at 40x magnification after 30 minutes.

    • Pass: No visible needle-like crystals.

    • Fail: Crystal growth observed (Indicates the formulation will precipitate in the bloodstream; switch to an oral suspension or increase surfactant ratio).

Quantitative Formulation Data Summary

Use the following table to benchmark your expected solubilization limits based on standard indazole derivative behaviors3[3] and in vivo efficacy models 4[4].

Formulation StrategyPrimary ApplicationMax Solubilization Capacity (Est.)Tolerability / Toxicity Limit
100% DMSO Stock Long-term Storage> 10 mMN/A (Must be diluted prior to use)
0.5% DMSO in PBS In Vitro Cell Assays< 10 µMMax 0.5% v/v (Cell-line dependent)
20% HP-β-CD in PBS In Vitro / In Vivo50 - 100 µMHighly tolerated; low cytotoxicity
5% Tween 80 / 5% EtOH / 90% Saline In Vivo (IV / IP)1 - 5 mg/mLWatch for hemolysis at higher volumes
0.5% CMC Suspension In Vivo (Oral / PO)> 50 mg/mL (As suspension)Highly tolerated in the GI tract

References

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Indazole Derivatives Against Murine Cutaneous Leishmaniasis Source: NIH / PMC URL:[Link]

Sources

Optimization

5-Ethoxy-6-nitro-1H-indazole stability and degradation issues

Welcome to the Technical Support Center for 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8). As a critical heterocyclic building block in medicinal chemistry—often utilized in the synthesis of kinase inhibitors and targ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8). As a critical heterocyclic building block in medicinal chemistry—often utilized in the synthesis of kinase inhibitors and targeted therapeutics—this compound presents unique handling challenges. The presence of an electron-withdrawing nitro group adjacent to an electron-donating ethoxy ether on an indazole core creates specific vulnerabilities to light, strong acids, and transition metals.

This guide is designed by application scientists to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Baseline Stability & Storage Parameters

To prevent baseline degradation before your experiments even begin, strict adherence to environmental controls is required. The table below summarizes the quantitative storage parameters necessary to maintain >98% purity.

ParameterOptimal ConditionPrimary Degradation RiskQuantitative Limit / Threshold
Temperature 2–8 °C (Refrigerated)Exothermic decomposition / Thermal stressMax 25 °C for short-term handling (< 24h)
Light Exposure Complete darkness (Amber vials)Photolytic cleavage of the nitro group< 1 hour of ambient benchtop light exposure
Atmosphere Argon or Nitrogen (Inert)Oxidation of the indazole nitrogen< 5% O 2​ in headspace
Solvent (Stock) Anhydrous DMSO or DMFHydrolysis / Solvolysis< 100 ppm H 2​ O in solvent

Part 2: Common Experimental Issues & Troubleshooting FAQs

Q1: My compound turns dark brown/red upon prolonged exposure to ambient light on the benchtop. What is the mechanism, and how do I prevent it?

The Causality: Nitroaromatic compounds are highly photosensitive. Upon exposure to UV or visible light, they undergo rapid sub-picosecond intersystem crossing from the singlet to the triplet excited state[1]. This highly reactive triplet state triggers a complex sequence of atomic rearrangements, often leading to nitric oxide (NO•) dissociation or the formation of oxaziridine and nitrite intermediates[2]. These intermediates rapidly polymerize into dark, insoluble tars. The Solution: Always handle 5-Ethoxy-6-nitro-1H-indazole in amber glassware. If your reaction requires prolonged stirring (e.g., >2 hours), wrap the reaction flask completely in aluminum foil.

Q2: I observe the loss of the ethoxy group (ether cleavage) during acidic deprotection steps later in my synthesis. Why does this happen?

The Causality: While the ethoxy group is stable under mild conditions, it is an aryl ether that is highly susceptible to cleavage by strong Lewis acids (such as Boron Tribromide, BBr 3​ ) or hot Brønsted acids (like HBr). BBr 3​ coordinates strongly to the oxophilic ether oxygen, which facilitates a nucleophilic attack by the bromide ion on the adjacent alkyl carbon, effectively unmasking the phenol (yielding 5-hydroxy-6-nitro-1H-indazole)[3]. The Solution: If you need to deprotect other functional groups (like a Boc group) elsewhere on your molecule, avoid BBr 3​ . Switch to milder Brønsted acids like Trifluoroacetic acid (TFA) in dichloromethane at room temperature, which will leave the aryl ether intact.

Q3: Why is my 5-Ethoxy-6-nitro-1H-indazole degrading or forming a complex mixture during palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig)?

The Causality: The nitro group is an excellent electron sink and is easily reduced to an amine by transition metals (like Pd, Ni, or Rh) in the presence of hydrogen donors[4]. Even if you do not intentionally add hydrogen gas, trace hydrogen donors in your reaction (such as alcoholic solvents, amines, or borohydrides) can trigger premature, partial reduction of the nitro group to an aniline derivative[5]. This not only consumes your starting material but can also poison the palladium catalyst. The Solution: Avoid using primary or secondary alcohols (like ethanol or isopropanol) as solvents in cross-couplings involving this building block. Opt for aprotic solvents like Toluene, THF, or 1,4-Dioxane.

Part 3: Mechanistic & Troubleshooting Visualizations

Below are logical diagrams mapping the degradation pathways and the troubleshooting workflow for this compound.

Pathways Core 5-Ethoxy-6-nitro-1H-indazole (Intact) Photo Photolytic Degradation (Nitroso Intermediates / Tars) Core->Photo UV/Vis Light (Intersystem Crossing) Ether Ether Cleavage (5-Hydroxy-6-nitro-1H-indazole) Core->Ether Strong Lewis Acids (e.g., BBr3) Reduction Unwanted Reduction (5-Ethoxy-1H-indazol-6-amine) Core->Reduction Trace Pd / H-donors (e.g., Alcohols, NaBH4)

Figure 1: Primary chemical and photochemical degradation pathways of 5-Ethoxy-6-nitro-1H-indazole.

Workflow Start Impurity Detected in Reaction Mixture CheckLight Is the reaction light-sensitive? Start->CheckLight WrapFoil Wrap flask in foil & use amber vials CheckLight->WrapFoil Yes CheckAcid Are strong Lewis/Brønsted acids present? CheckLight->CheckAcid No UseMild Switch to mild acids (e.g., TFA) CheckAcid->UseMild Yes CheckMetal Are transition metals (Pd, Ni) used? CheckAcid->CheckMetal No ProtectNitro Monitor for nitro reduction Avoid H-donors CheckMetal->ProtectNitro Yes

Figure 2: Decision tree for troubleshooting degradation during synthetic workflows.

Part 4: Validated Experimental Protocols

Protocol 1: Controlled Reduction to 5-Ethoxy-1H-indazol-6-amine

Because unwanted reduction is a common degradation pathway, controlled reduction is often the desired next step in synthesizing active pharmaceutical ingredients. This self-validating protocol ensures complete conversion without over-reduction or ring cleavage.

Materials:

  • 5-Ethoxy-6-nitro-1H-indazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Anhydrous Methanol or Ethanol

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Inertion: Charge a round-bottom flask with 5-Ethoxy-6-nitro-1H-indazole and 10% Pd/C. Seal the flask with a rubber septum and purge with Argon for 5 minutes to prevent combustion of the Pd/C.

  • Solvation: Inject anhydrous methanol (10 mL per mmol of substrate) through the septum.

  • Hydrogenation: Evacuate the flask briefly under a vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle 3 times. Let the reaction stir vigorously at room temperature.

  • Self-Validating Monitoring (TLC): After 2 hours, monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 1:1).

    • Validation Check: The starting material (R f​ ~0.6) is UV-active and distinctly yellow. The product amine (R f​ ~0.3) will lose the yellow hue and will stain a deep purple/brown when treated with a Ninhydrin stain and heated.

  • Workup: Once the yellow starting material is consumed, purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the amine, which should be stored immediately under Argon at -20 °C due to its susceptibility to oxidation.

Protocol 2: Repurification of Photodegraded Stocks

If your stock bottle has been exposed to light and turned dark brown, it can often be salvaged.

  • Dissolution: Dissolve the degraded solid in a minimal amount of Dichloromethane (DCM).

  • Filtration: The photolytic polymeric tars are typically insoluble in DCM. Filter the suspension through a fine-fritted funnel to remove the dark insoluble matter.

  • Chromatography: Load the filtrate onto a silica gel column. Elute with a gradient of Hexanes to Ethyl Acetate (typically 4:1 to 2:1). The intact 5-Ethoxy-6-nitro-1H-indazole will elute as a bright yellow band.

  • Recovery: Evaporate the solvent in the dark and transfer the purified yellow powder to an amber vial flushed with Argon.

Part 5: References

  • Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications (RSC). URL:[Link]

  • A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters (ACS). URL:[Link]

  • Reduction of Nitroarenes with Supported Pd Nanoparticles in Water. Green Chemistry (RSC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Results in 5-Ethoxy-6-nitro-1H-indazole Bioassays

Welcome to the technical support center for researchers utilizing 5-Ethoxy-6-nitro-1H-indazole. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during bioassays with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-Ethoxy-6-nitro-1H-indazole. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during bioassays with this compound. As a nitroaromatic heterocyclic compound, 5-Ethoxy-6-nitro-1H-indazole presents specific challenges that require careful consideration of its physicochemical properties. This document will address these issues in a practical question-and-answer format, explaining the causality behind experimental choices to ensure the integrity and reproducibility of your results.

Part 1: Compound Integrity and Handling

The reliability of any bioassay begins with the quality and handling of the test compound. Issues at this stage are the most common source of poor data reproducibility and inaccurate results.[1]

Q1: My dose-response curve for 5-Ethoxy-6-nitro-1H-indazole is inconsistent and shows poor reproducibility between experiments. What are the likely causes related to the compound itself?

This is a frequent and critical issue often rooted in the compound's physicochemical properties. Inconsistent dose-response curves typically point to problems with the actual concentration of the compound that is available to the target in the assay. For a molecule like 5-Ethoxy-6-nitro-1H-indazole, the primary suspects are poor solubility and aggregation.

Causality and Explanation:

  • Poor Aqueous Solubility: Like many aromatic and heterocyclic compounds, indazole derivatives can exhibit low aqueous solubility.[2] When a DMSO stock solution is diluted into an aqueous assay buffer, the compound can precipitate out of solution, especially at higher concentrations.[3][4] This means the nominal concentration is not the actual concentration in solution, leading to a flattening of the dose-response curve at the high end and inaccurate IC50 values.[5] The difference in solubility between amorphous and crystalline forms of a compound can be substantial, adding another layer of variability.[6]

  • Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), small molecules can form aggregates. These aggregates can non-specifically inhibit enzymes, leading to false positives and artifacts that are not related to the specific target interaction.[7] This behavior can result in steep, unusual dose-response curves and high variability.

  • Compound Stability and Adsorption: The compound may be unstable in your specific assay buffer (due to pH or other components) or may adsorb to plasticware, reducing the effective concentration available for the biological target.[8][9]

Troubleshooting Workflow:

cluster_solubility Solubility Checks cluster_stability Stability Checks cluster_aggregation Aggregation Checks A Inconsistent Dose-Response B Investigate Compound Solubility A->B C Assess Compound Stability A->C D Evaluate for Aggregation A->D B1 Visual Inspection for Precipitate (Tyndall effect, Microscopy) B->B1 C1 Incubate Compound in Assay Buffer (Time-course analysis by LC-MS) C->C1 D1 Dynamic Light Scattering (DLS) D->D1 B2 Kinetic Solubility Assay (e.g., Nephelometry) B1->B2 B3 Modify Assay Buffer (Add detergents, adjust pH) B2->B3 C2 Assess Photostability (Run experiment in dark) C1->C2 D2 Counter-screen with Detergents (e.g., 0.01% Triton X-100) D1->D2

Caption: Troubleshooting logic for inconsistent dose-response curves.

Q2: How should I properly prepare and store stock solutions of 5-Ethoxy-6-nitro-1H-indazole to ensure experimental consistency?

Proper compound management is crucial for data reproducibility.[1][10] The goal is to maintain the compound's integrity and ensure accurate concentrations are delivered to the assay.

Step-by-Step Protocol for Compound Handling:

  • Solvent Selection:

    • Use high-quality, anhydrous dimethyl sulfoxide (DMSO) as the primary solvent.[2]

    • While many compounds are dissolved at 10-30 mM in DMSO, it's critical to confirm solubility.[2][3] Even in DMSO, some compounds can precipitate, especially after freeze-thaw cycles.[3]

  • Stock Solution Preparation:

    • Warm the compound to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the compound accurately using a calibrated analytical balance.

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) in DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication can be used, but must be validated to not cause degradation.[4]

  • Storage Conditions:

    • Store the primary stock solution in small, single-use aliquots to minimize freeze-thaw cycles, which can cause precipitation.[8][11]

    • Store aliquots at -20°C or -80°C in tightly sealed containers to prevent water absorption and evaporation.[9]

    • Protect from light, as nitroaromatic compounds can be light-sensitive.

  • Preparation of Working Solutions:

    • When preparing intermediate dilutions from the DMSO stock, perform serial dilutions in 100% DMSO.

    • For the final dilution into aqueous assay buffer, ensure rapid and thorough mixing to minimize precipitation. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) and consistent across all wells, including controls.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solubilizing power for many organic molecules.[5]
Stock Concentration 10 mM (Verify solubility)A standard concentration, but must be below the solubility limit in DMSO.[3]
Storage Temperature -20°C or -80°CReduces degradation rate.[9]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that promote precipitation.[8]
Final DMSO in Assay ≤0.5%Minimizes solvent effects on biological targets and compound solubility.
Part 2: Troubleshooting Biochemical Assays

Biochemical assays, such as kinase activity assays, are sensitive to a variety of factors that can be influenced by the properties of the test compound.

Q3: I'm observing a weaker-than-expected inhibitory effect (high IC50) in my kinase assay with 5-Ethoxy-6-nitro-1H-indazole. What should I investigate?

A higher-than-expected IC50 suggests either the compound is less potent than anticipated or assay conditions are masking its true activity.

Causality and Explanation:

  • ATP Concentration: In competitive kinase assays, the inhibitor competes with ATP. If the ATP concentration used is too high relative to its Km, it will require a much higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially high IC50 value.[8] For precise determination, ATP concentrations that mimic cellular levels (e.g., 1 mM) should be used.[12]

  • Compound Solubility/Stability: As discussed in Part 1, if the compound precipitates in the assay buffer, its effective concentration is lowered, resulting in a right-shifted curve and a higher apparent IC50.[6]

  • Enzyme and Substrate Quality: The activity of the kinase can vary between batches and decrease with improper storage. The quality and concentration of the substrate are also critical.[12]

Troubleshooting Steps:

  • Verify Assay Conditions:

    • ATP Concentration: Determine the ATP Km for your kinase and run the assay at an ATP concentration equal to or very near the Km value.[8] This provides a standardized condition for comparing inhibitor potencies.

    • Enzyme Concentration: Use a consistent, validated concentration of the kinase that results in a linear reaction rate within the assay time frame.

  • Run Control Experiments:

    • Positive Control: Always include a known, potent inhibitor for your target kinase to confirm that the enzyme is active and the assay is performing as expected.[8]

    • Solubility Check: Visually inspect the highest concentration wells for any signs of precipitation.

  • Re-evaluate Compound Handling:

    • Prepare fresh dilutions of 5-Ethoxy-6-nitro-1H-indazole from a trusted stock for each experiment to rule out degradation.[11]

Q4: My biochemical assay has a high background signal or a low signal-to-noise ratio. Could 5-Ethoxy-6-nitro-1H-indazole be interfering with the detection method?

Yes, this is a significant possibility. The chemical structure of your compound can directly interfere with common assay detection technologies, a phenomenon known as an "assay artifact."[7]

Causality and Explanation:

  • Autofluorescence: The aromatic ring system of the indazole core may be intrinsically fluorescent at the excitation and emission wavelengths used in your assay, leading to a high background signal.[7]

  • Fluorescence Quenching: The nitro group (NO2) is an electron-withdrawing group that can act as a quencher for fluorescent probes used in many assay kits, leading to a decrease in signal that can be misinterpreted as biological activity.

  • Redox Activity: Nitroaromatic compounds can be redox-active. In assays that rely on redox-sensitive reporters (e.g., luciferase-based ATP detection assays like Kinase-Glo®), the compound could directly inhibit the reporter enzyme or interfere with the chemical reaction, leading to false positives or negatives.[7]

Workflow for Detecting Assay Interference:

A High Background or Low Signal-to-Noise Ratio B Run Compound-Only Control (No enzyme or substrate) A->B C Read plate at assay wavelengths B->C D Signal Present? C->D E Yes: Compound is Autofluorescent D->E Yes F No: Proceed to Quenching/Inhibition Check D->F No G Run Full Assay Components (No enzyme) F->G H Add compound and read signal G->H I Signal Decreased? H->I J Yes: Compound is Quenching or Inhibiting Reporter I->J Yes K No: Issue is likely not compound interference I->K No

Caption: Workflow to diagnose compound interference in fluorescence assays.

Part 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce biological complexity, which can be a source of variability.[13][14] It is essential to distinguish between a compound's specific intended effect and general cellular toxicity.

Q5: I'm seeing significant cytotoxicity with 5-Ethoxy-6-nitro-1H-indazole, which is masking the intended biological effect in my functional assay. How can I differentiate between specific activity and general toxicity?

This is a critical step in lead optimization. A compound that kills cells non-specifically is generally not a viable drug candidate. You must run orthogonal assays to understand the mechanism of cell death.

Causality and Explanation:

  • Confounding Cytotoxicity: If your primary assay measures a decrease in a cellular process (e.g., cytokine production), this decrease could be due to specific inhibition of the pathway or simply because the cells are dying.[15] Cytotoxicity assays measure events like the loss of cell membrane integrity.[16]

  • Apoptosis vs. Necrosis: It is important to determine if the compound induces programmed cell death (apoptosis) or a more damaging, inflammatory cell death (necrosis). This can be assessed using methods like Annexin V/Propidium Iodide (PI) staining.[15]

Experimental Strategy:

  • Determine the Cytotoxic Profile:

    • Run a dose-response cytotoxicity assay in parallel with your functional assay using the same cell line, incubation time, and compound concentrations. Common methods include MTT or LDH release assays.[17] The LDH release assay measures the leakage of lactate dehydrogenase from cells with compromised membranes.[18]

  • Compare IC50 and CC50:

    • Calculate the half-maximal inhibitory concentration (IC50) from your functional assay and the half-maximal cytotoxic concentration (CC50) from your toxicity assay.

    • The ratio of these values (CC50/IC50) gives the selectivity index (SI) . A high SI (>10) suggests that the functional effect is specific and not just a result of general toxicity.

  • Elucidate the Mechanism of Cell Death:

    • If cytotoxicity is observed, perform an Annexin V/PI flow cytometry experiment to distinguish between apoptosis (Annexin V positive) and necrosis (PI positive).[15]

Protocol: LDH Cytotoxicity Assay

This protocol provides a general framework for assessing cytotoxicity by measuring LDH release.[18]

  • Cell Seeding: Plate your cells in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 5-Ethoxy-6-nitro-1H-indazole for the same duration as your primary functional assay.

  • Include Controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound dose.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) to cause 100% cell death.

    • Medium Background Control: Wells with culture medium but no cells.

  • Assay Procedure:

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well flat-bottom plate.

    • Add the LDH reaction mixture (containing substrate and cofactor) to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background.

Q6: There is high well-to-well variability in my 96-well plate when running a cell-based assay. What are the common culprits?

High variability, often indicated by a large standard deviation between replicate wells, can obscure real results.[8]

Causality and Explanation:

  • Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a major source of variability. If some wells receive more cells than others, the final readout will naturally differ.[8]

  • "Edge Effect": The outer wells of a microplate are more prone to evaporation during incubation, which can concentrate media components and the test compound, altering the cellular response.[8][11]

  • Compound Precipitation in Media: When the DMSO stock is added to the culture media, the compound can precipitate, especially if not mixed well. This leads to inconsistent dosing across the plate.

  • Cell Passage Number: Cells can change their characteristics and responsiveness over many passages. Using cells with widely different passage numbers between experiments can lead to poor reproducibility.[13][14]

Best Practices for Reducing Variability:

IssueBest PracticeRationale
Cell Seeding Gently resuspend the cell stock before and during plating. Use an automated cell counter for accuracy.Ensures a uniform number of cells is delivered to each well.[8]
Edge Effect Avoid using the outermost wells of the plate. Instead, fill them with sterile PBS or media to create a humidity barrier.Minimizes evaporation and temperature gradients across the plate.[8][11]
Compound Dosing After adding the compound to the media, mix thoroughly but gently before adding to the cells. Calibrate pipettes regularly.Ensures homogenous compound distribution and accurate delivery.
Cell Health Use cells within a defined, narrow passage number range. Regularly test for mycoplasma contamination.Maintains a consistent biological system for the assay.[13][14]
References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. [Link]

  • Eppendorf South Asia Pacific. (n.d.). Troubleshooting Cell-based Assays. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). [Link]

  • Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(8), 9184-9199. [Link]

  • Nishioka, M. G., et al. (1988). Detection of hydroxylated nitro aromatic and hydroxylated nitro polycyclic aromatic compounds in an ambient air particulate extract using bioassay-directed fractionation. Environmental Science & Technology, 22(8), 908-915. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Archives of Biology and Technology, 61. [Link]

  • Makar, S., & Draber, P. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 17(3), 469-481. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Wang, Y., et al. (2023). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Environmental Science & Technology, 57(51), 21570-21580. [Link]

  • Wang, Y., et al. (2023). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Environmental Science & Technology, 57(51), 21570-21580. [Link]

  • Nishioka, M. G., et al. (1988). Detection of hydroxylated nitro aromatic and hydroxylated nitro polycyclic aromatic compounds in an ambient air particulate extract using bioassay-directed fractionation [Erratum]. Environmental Science & Technology, 22(11), 1375-1375. [Link]

  • Nishioka, M. G., et al. (1988). Detection of hydroxylated nitro aromatic and hydroxylated nitro polycyclic aromatic compounds in an ambient air particulate extract using bioassay-directed fractionation. Environmental Science & Technology, 22(8), 908-915. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

  • Petersen, P. H., & Fraser, C. G. (2001). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. The Clinical Biochemist. Reviews, 22(3), 91-98. [Link]

  • Glickman, J. F., & Vasile, S. (2012). Gaining confidence in high-throughput screening. Proceedings of the National Academy of Sciences, 109(3), 643-644. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • Khetan, S. K., & Collins, J. R. (2007). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research, 35(19), e129. [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. [Link]

  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • Leggett, D. J. (1987). Optimizing Signal-to-Noise Ratio in Flame Atomic Absorption Spectrometry Using Sequential Simplex Optimization. Journal of Chemical Education, 64(8), 718. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Cees Dekker Lab. (2008). Optimizing the Signal-to-Noise Ratio for Biosensing with Carbon Nanotube Transistors. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5949-5961. [Link]

  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 21-50. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5949-5961. [Link]

  • ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. (n.d.). [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

Sources

Optimization

How to increase the regioselectivity of 5-Ethoxy-6-nitro-1H-indazole reactions

Introduction The 5-Ethoxy-6-nitro-1H-indazole scaffold is a valuable building block in medicinal chemistry and drug development, often serving as a precursor to potent kinase inhibitors and other therapeutic agents. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-Ethoxy-6-nitro-1H-indazole scaffold is a valuable building block in medicinal chemistry and drug development, often serving as a precursor to potent kinase inhibitors and other therapeutic agents. However, its synthetic utility is frequently hampered by the challenge of controlling regioselectivity during functionalization, particularly in N-alkylation reactions. The presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring often leads to the formation of isomeric mixtures, complicating purification and reducing yields.[1][2]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving 5-Ethoxy-6-nitro-1H-indazole. We will delve into the underlying principles governing regioselectivity and offer detailed, field-proven protocols to steer your reactions toward the desired N1 or N2 isomer.

Frequently Asked Questions (FAQs)

Q1: I'm performing an N-alkylation on 5-Ethoxy-6-nitro-1H-indazole and consistently get a mixture of N1 and N2 isomers. Why is this happening and how can I favor the N1 product?

A1: This is the most common challenge in indazole chemistry. The formation of a mixture is due to the comparable nucleophilicity of the N1 and N2 atoms. The final product ratio is a result of a delicate interplay between thermodynamic and kinetic control.[1]

  • Thermodynamic vs. Kinetic Products: The 1H-indazole tautomer, which leads to the N1-alkylated product, is generally more thermodynamically stable than the 2H-tautomer.[3][4][5] Therefore, to achieve high N1 selectivity, you must establish reaction conditions that favor thermodynamic equilibrium.

  • The "NaH in THF" System: The combination of sodium hydride (NaH) as the base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a highly effective and widely reported method for achieving excellent N1 regioselectivity.[2][3][4] The sodium cation is believed to coordinate with the N2 atom, sterically hindering the approach of the electrophile and thus directing alkylation to the N1 position.[2] For your specific substrate, the electron-withdrawing 6-nitro group further stabilizes the N1-anion, making this approach particularly effective.

  • Equilibrating Electrophiles: Certain alkylating agents, such as α-halo esters (e.g., methyl bromoacetate), can promote equilibration.[6] Even if the N2 isomer forms initially (kinetic product), it can revert and isomerize to the more stable N1 product over time, especially in the presence of a suitable base like cesium carbonate (Cs₂CO₃) in DMF.[6]

Q2: My goal is to synthesize the N2-alkylated derivative of 5-Ethoxy-6-nitro-1H-indazole. What conditions should I employ?

A2: While the N1 isomer is often thermodynamically preferred, specific strategies can be used to favor the kinetically controlled N2 product.

  • Steric Hindrance: The most powerful directing effect for N2 alkylation is a bulky substituent at the C7 position of the indazole ring.[1][3][4] For your 5-ethoxy-6-nitro-1H-indazole, this effect is absent. Therefore, you must rely more heavily on reaction conditions.

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) is known to strongly favor the formation of the N2-alkylated regioisomer.[5][7] This is a reliable method when N2 selectivity is the primary goal.

  • Acid-Catalyzed Conditions: In the absence of a base, reactions with electrophiles often favor the N2 product.[6] Additionally, specific acid-catalyzed protocols, for instance using alkyl 2,2,2-trichloroacetimidates activated by a catalytic amount of triflic acid (TfOH), have been shown to provide exceptional N2 selectivity.[8]

Q3: My reaction yield is consistently low, or the starting material is not fully consumed. What are the likely causes?

A3: Low conversion or yield in indazole alkylation can often be traced back to the base-solvent pairing or reaction conditions.

  • Base-Solvent Incompatibility: The choice of base and solvent is critical. For example, using carbonate bases (K₂CO₃, Cs₂CO₃) in a solvent like THF may result in little to no reaction, likely due to the poor solubility of the base.[2][3] These bases require a more polar aprotic solvent like DMF to be effective.[6][9]

  • Insufficient Base or Reagent: Ensure you are using a sufficient excess of the base and alkylating agent. Typically, 1.1 to 2.0 equivalents of base and 1.1 to 1.5 equivalents of the alkylating agent are used to drive the reaction to completion.[1][6]

  • Reaction Temperature and Time: Some reactions, particularly those aiming for thermodynamic equilibrium, require elevated temperatures or longer reaction times. When using NaH in THF, starting at 0 °C to control the initial deprotonation and then allowing the reaction to warm to room temperature or even heating to 50 °C can improve conversion without sacrificing regioselectivity.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor N1/N2 Selectivity Reaction is under kinetic control, or conditions allow for a mixture.For N1: Switch to a strong, non-coordinating base in a non-polar solvent. The gold standard is NaH in anhydrous THF .[3][4] For N2: Use conditions that favor the kinetic product, such as the Mitsunobu reaction .[5][7]
Unexpectedly High Yield of N2 Isomer Steric hindrance at N1 (less likely for this substrate) or use of conditions favoring kinetic attack.Re-evaluate your reaction conditions. If using a weaker base like K₂CO₃ in DMF, a mixture is expected.[1] If N1 is desired, this system is not optimal. For high N1 selectivity, revert to the NaH/THF protocol.
Low or No Conversion Incorrect base/solvent combination. Insufficient reaction time or temperature.Verify base solubility in your chosen solvent. Using K₂CO₃ in THF is often ineffective.[3] If using NaH/THF, ensure the reaction is stirred long enough (12-24h) and consider gentle heating (e.g., 50 °C) to drive completion.[4]
Difficulty Reproducing Literature Results Sensitivity to moisture or atmosphere.When using highly reactive bases like NaH, ensure strictly anhydrous ("flame-dried" glassware, anhydrous solvents, inert atmosphere like Argon or Nitrogen) conditions are maintained.[2][7] Small amounts of water can quench the base and inhibit the reaction.

Visual Decision-Making Workflow

The following diagram provides a logical workflow for selecting the appropriate reaction conditions based on your desired regiochemical outcome.

G start Desired Isomer? n1_path N1-Alkylated Product (Thermodynamic) start->n1_path  N1 n2_path N2-Alkylated Product (Kinetic) start->n2_path  N2 base_solvent Select Base & Solvent System n1_path->base_solvent n2_method Select Reaction Type n2_path->n2_method nah_thf Primary Choice: NaH in THF base_solvent->nah_thf High Selectivity cs2co3_dmf Alternative: Cs2CO3 in DMF (esp. with α-halo esters) base_solvent->cs2co3_dmf Thermodynamic Equilibration n1_protocol Follow Protocol 1: Selective N1-Alkylation nah_thf->n1_protocol cs2co3_dmf->n1_protocol mitsunobu Primary Choice: Mitsunobu Reaction (Alcohol, PPh3, DIAD/DEAD) n2_method->mitsunobu High Selectivity acid_cat Alternative: Acid-Catalyzed (e.g., with Trichloroacetimidates) n2_method->acid_cat Specific Electrophiles n2_protocol Follow Protocol 2: Selective N2-Alkylation mitsunobu->n2_protocol acid_cat->n2_protocol

Caption: Decision workflow for regioselective N-alkylation.

Detailed Experimental Protocols

Protocol 1: Optimized for Selective N1-Alkylation

This protocol is designed to maximize the yield of the thermodynamically favored N1-alkylated product.[2][3][4]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 5-Ethoxy-6-nitro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. If conversion is slow, the reaction can be heated to 50 °C. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Optimized for Selective N2-Alkylation (Mitsunobu)

This method leverages the Mitsunobu reaction to achieve high selectivity for the N2-isomer.[5][7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Ethoxy-6-nitro-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. The solution will typically turn from colorless to yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing the product and triphenylphosphine oxide, can be directly purified by flash column chromatography on silica gel to isolate the pure N2-alkylated product.

Factors Influencing Regioselectivity: A Summary

The final regiochemical outcome is a balance of electronic, steric, and conditional factors.

Factors Regio N1 vs. N2 Regioselectivity Conditions Reaction Conditions Regio->Conditions Substrate Substrate Effects Regio->Substrate Base Base (e.g., NaH vs K2CO3) Conditions->Base Solvent Solvent (e.g., THF vs DMF) Conditions->Solvent Temp Temperature & Time Conditions->Temp Electronic Electronic Effects (6-NO2 is EWG) Substrate->Electronic Steric Steric Effects (C7-substituent is key) Substrate->Steric Thermo Thermodynamic Control (Favors N1) Base->Thermo Kinetic Kinetic Control (Favors N2) Base->Kinetic Solvent->Thermo Temp->Thermo Steric->Kinetic

Caption: Key factors governing N1 vs. N2 regioselectivity.

Data Summary: Impact of Base and Solvent

The following table, compiled from studies on various substituted indazoles, illustrates the profound impact of the base and solvent system on the N1/N2 product ratio.

Indazole SubstrateBaseSolventN1:N2 RatioControl TypeReference
C-3 SubstitutedNaHTHF>99:1 Thermodynamic[3][4]
C-3 SubstitutedK₂CO₃DMF1.5:1Mixed/Kinetic[3]
C-3 SubstitutedCs₂CO₃DMF1.9:1Mixed/Kinetic[3]
6-NitroindazoleCs₂CO₃DMF131:1 Thermodynamic[6]
6-NitroindazoleNaHDMF1.9:1Kinetic[6]
C-3 SubstitutedNaHMDSTHF>98:2 Thermodynamic[3][4]

This data is illustrative and highlights general trends. Exact ratios will be substrate-dependent.

References

  • Alam, S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1945–1969. [Link]

  • Keating, C. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1035-1048. [Link]

  • Duan, Y. et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(48), 14531-14535. [Link]

  • Khan, I., & Zaib, S. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 5011. [Link]

  • Bookser, B. C. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4962–4965. [Link]

  • Alam, S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Wang, Z., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(22), 9910–9915. [Link]

  • Wang, Z., & Buchwald, S. L. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Link]

  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]

  • Alam, S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 5-Ethoxy-6-nitro-1H-indazole Derivatives

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex spectral ambig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex spectral ambiguities associated with highly functionalized indazole derivatives.

The 5-ethoxy-6-nitro-1H-indazole scaffold presents a unique analytical challenge. It combines the dynamic behavior of annular tautomerism with a powerful electronic "push-pull" system on the benzene ring. This guide provides the theoretical causality, self-validating protocols, and quantitative benchmarks required to definitively assign these complex NMR spectra.

Section 1: Core FAQs (The Science of the Spectrum)

Q1: Why are the N-H and H-3 signals in my spectrum extremely broad or completely missing at room temperature? A1: This is a classic manifestation of annular tautomerism—the rapid prototropic exchange between the 1H and 2H nitrogen atoms of the pyrazole ring[1]. On the NMR timescale, if the rate of proton exchange is comparable to the frequency difference between the tautomeric signals, intermediate exchange broadening occurs[1][2]. While the 1H tautomer is thermodynamically more stable (by ~21.4 kJ/mol)[1], the exchange rate is highly sensitive to temperature, concentration, and solvent hydrogen-bonding capacity.

Q2: How do the 5-ethoxy and 6-nitro groups affect the chemical shifts of the aromatic protons (H-4 and H-7)? A2: These substituents create a strong, opposing electronic environment. The 5-ethoxy group acts as an electron-donating group (EDG) via resonance, which strongly shields the adjacent H-4 proton, shifting it upfield. Conversely, the 6-nitro group is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, which heavily deshields the adjacent H-7 proton, shifting it downfield[3].

Q3: Why does changing the solvent from CDCl₃ to DMSO-d₆ drastically alter the peak shapes and chemical shifts? A3: Solvents dictate both the tautomeric equilibrium and the rate of exchange. DMSO-d₆ is a strong hydrogen-bond acceptor, which stabilizes the 1H-indazole tautomer by forming a robust hydrogen bond with the N-H proton[4][5]. This stabilization often slows down the tautomeric exchange rate enough to sharpen the signals at room temperature. In contrast, CDCl₃ is non-polar and cannot form strong hydrogen bonds, leading to faster intermediate exchange and broader signals[5].

Section 2: Diagnostic Workflows & Visualizations

To systematically resolve signal broadening and assign structural connectivity, follow the diagnostic workflow outlined below.

G A Issue: Broad/Missing Signals (Indazole Core) B Assess Solvent Effects (DMSO-d6 vs CDCl3) A->B Step 1 C Variable Temperature (VT) NMR (Cool to -20°C or Heat to 80°C) B->C Step 2 D 1H-15N HMBC / HSQC (Identify Tautomeric State) C->D Step 3 E Result: Tautomer Assigned (1H vs 2H) D->E Step 4

Workflow for resolving tautomeric broadening in indazole NMR spectra.

G Core 5-Ethoxy-6-nitro-1H-indazole EDG 5-Ethoxy Group Electron Donating Core->EDG EWG 6-Nitro Group Electron Withdrawing Core->EWG H4 H-4 Proton Shielded (Upfield) EDG->H4 Resonance H7 H-7 Proton Deshielded (Downfield) EWG->H7 Inductive/Resonance

Electronic push-pull effects on aromatic chemical shifts in indazole derivatives.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR to Resolve Tautomeric Broadening

This protocol manipulates the kinetic energy of the system to push the tautomeric exchange out of the intermediate NMR timescale, resulting in sharp, interpretable signals.

  • Sample Preparation: Dissolve 15–20 mg of the 5-ethoxy-6-nitro-1H-indazole derivative in 0.6 mL of anhydrous DMSO-d₆. Filter through a glass wool plug into a high-quality 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25°C). Note the line widths of the N-H (typically >13 ppm) and H-3 signals.

  • Heating Phase (Fast Exchange Limit): Increase the probe temperature in 10 K increments up to 353 K (80°C). Allow 5 minutes for thermal equilibration at each step before acquiring a spectrum.

  • Cooling Phase (Slow Exchange Limit): If high-temperature degradation is a concern, reverse the approach. Cool the sample in 10 K increments down to 253 K (-20°C).

  • Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) during Fourier transformation.

  • Self-Validation Check: If the line broadening is truly due to tautomeric exchange, heating the sample will cause the broad signals to coalesce into sharp, time-averaged singlets, while cooling will split them into distinct peaks for the 1H and 2H forms[2]. If the signal remains broad at all temperatures, suspect paramagnetic impurities or poor shimming rather than exchange dynamics.

Protocol 2: ¹H-¹⁵N HMBC for Unambiguous Tautomer Assignment

Because nitrogen atoms are directly involved in the proton exchange process, ¹⁵N NMR is the most definitive method for studying indazole tautomerism[6][7].

  • Preparation: Prepare a highly concentrated sample (~30–40 mg) in DMSO-d₆ to compensate for the low natural abundance of ¹⁵N (0.37%).

  • Parameter Setup: Select the hmbcgpndqf (or equivalent) pulse sequence. Set the ¹H spectral width to 14 ppm and the ¹⁵N spectral width to 300 ppm (centered at 200 ppm relative to liquid ammonia).

  • Coupling Constants: Optimize the long-range coupling delay for ⁿJ_NH = 5–8 Hz to capture correlations between the N-atoms and the H-3 / H-7 protons.

  • Acquisition: Run a minimum of 64 scans per t1 increment, utilizing 256 t1 increments to ensure adequate signal-to-noise in the indirect dimension.

  • Self-Validation Check: Look for the one-bond coupling (¹J_NH ≈ 90 Hz) which explicitly confirms the proton is covalently bound to N-1[2][7]. The protonated N-1 will resonate around 130–140 ppm, whereas the bare N-2 will appear significantly further downfield (>250 ppm)[4]. If the 90 Hz coupling is absent but long-range correlations (²J/³J) to both nitrogens are visible, the proton is undergoing rapid intermolecular exchange.

Section 4: Quantitative Reference Data

Use the following table to benchmark your experimental data against the expected electronic perturbations caused by the 5-ethoxy and 6-nitro substituents.

Table 1: Diagnostic NMR Parameters for 5-Ethoxy-6-nitro-1H-indazole (in DMSO-d₆)

Nucleus / PositionExpected Chemical Shift (ppm)MultiplicityCausality / Notes
¹H (N-1) 13.0 – 13.8Broad SingletHighly dependent on concentration, temperature, and solvent hydrogen-bonding[8].
¹H (H-3) 8.0 – 8.4SingletDeshielded by the adjacent pyrazole ring system and global EWG effects[3].
¹H (H-4) 7.2 – 7.5SingletStrongly shielded by the ortho-ethoxy group (EDG resonance effect)[3].
¹H (H-7) 8.2 – 8.6SingletStrongly deshielded by the ortho-nitro group (EWG inductive/resonance effect)[3].
¹³C (C-6) ~140 – 145QuaternaryShifted significantly downfield due to direct attachment to the nitro group[3].
¹⁵N (N-1) ~130 – 140-Characteristic shift for the protonated pyrrole-type nitrogen in the 1H tautomer[4][7].

Section 5: References

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles mdpi.com

  • 13C NMR of indazoles researchgate.net

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) acs.org

  • Advanced NMR techniques for structural characterization of heterocyclic structures ipb.pt

  • Tautomerism Detected by NMR encyclopedia.pub

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles rsc.org

  • Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction arpgweb.com

  • 5-Nitroindazole(5401-94-5) 1H NMR spectrum chemicalbook.com

Sources

Optimization

Technical Support Center: 5-Ethoxy-6-nitro-1H-indazole Experimental Workflows &amp; Troubleshooting

Welcome to the Technical Support Center for 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8). As a highly functionalized building block frequently utilized in the development of kinase inhibitors and targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8). As a highly functionalized building block frequently utilized in the development of kinase inhibitors and targeted therapeutics, this scaffold presents unique synthetic challenges. The push-pull electronic system—driven by the electron-donating 5-ethoxy group and the strongly electron-withdrawing 6-nitro group—significantly alters the pKa, tautomeric equilibrium, and nucleophilicity of the indazole core.

This guide provides drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to overcome common bottlenecks in regioselective alkylation, chemoselective reduction, and electrophilic aromatic substitution.

Regioselective N-Alkylation: Overcoming the N1 vs. N2 Dilemma

Q: During the N-alkylation of 5-ethoxy-6-nitro-1H-indazole, I consistently isolate a nearly 1:1 mixture of N1 and N2 alkylated isomers. How can I drive the reaction to exclusively yield the N1-alkylated product?

The Causality: The indazole core exists as a tautomeric mixture of 1H and 2H forms. Deprotonation yields an indazolide anion where the negative charge is delocalized across both nitrogen atoms. Alkylation at the N2 position is typically kinetically favored due to a lower activation energy barrier and less steric hindrance from the adjacent C7 proton. However, the N1-alkylated product is thermodynamically more stable because it preserves the full aromaticity of the benzenoid ring . The presence of the 6-nitro group increases the acidity of the N-H bond but decreases overall nucleophilicity, making the system highly sensitive to the choice of base and solvent. To favor N1, you must operate under thermodynamic control using a mild base at elevated temperatures, which allows the kinetic N2 product to equilibrate to the more stable N1 form.

N_Alkylation SM 5-Ethoxy-6-nitro-1H-indazole Base Deprotonation (Base) SM->Base Anion Indazolide Anion (Delocalized) Base->Anion Kinetic Kinetic Control (Lower Activation Energy) Anion->Kinetic NaH / THF / 0°C Thermo Thermodynamic Control (Most Stable Product) Anion->Thermo Cs2CO3 / DMF / 80°C N2_Prod N2-Alkyl Isomer (Kinetic Product) Kinetic->N2_Prod N1_Prod N1-Alkyl Isomer (Thermodynamic Product) Thermo->N1_Prod N2_Prod->N1_Prod Equilibration (Thermodynamic conditions)

Caption: Mechanistic divergence of indazole N-alkylation under kinetic versus thermodynamic control.

Quantitative Data: Base and Solvent Screening for N1 Selectivity
Reagent SystemSolventTemperatureN1:N2 RatioYield (%)Primary Control Mechanism
NaH (1.2 eq)THF0 °C to RT1 : 1.285%Kinetic
K₂CO₃ (2.0 eq)Acetone60 °C2 : 178%Mixed
Cs₂CO₃ (3.0 eq)DMF80 °C> 20 : 192%Thermodynamic
Al(OTf)₃ / BaseToluene100 °C1 : 1581%Lewis Acid Directed (N2)

(Note: If the N2 isomer is desired, Lewis acid-mediated direct alkylation using Ga/Al catalysts is recommended .)

Self-Validating Protocol: Thermodynamic N1-Alkylation
  • Preparation: Charge a flame-dried flask with 5-ethoxy-6-nitro-1H-indazole (1.0 eq) and anhydrous DMF (0.3 M concentration).

  • Base Addition: Add Cs₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the indazolide anion.

  • Electrophile Addition: Dropwise add the alkyl halide (1.2 eq).

  • Thermodynamic Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation Checkpoint (LCMS): Sample the reaction. On a standard reverse-phase C18 column, the N1 isomer will elute later (more non-polar) than the N2 isomer due to its lower dipole moment. If the N2 peak is >5% of the total area, continue heating at 80 °C for an additional 4 hours to drive the equilibrium.

  • Workup: Quench with water, extract with EtOAc, wash heavily with LiCl (5% aq) to remove DMF, and concentrate.

Chemoselective Reduction of the 6-Nitro Group

Q: When reducing the 6-nitro group to synthesize the 6-amino derivative, I am observing significant degradation and cleavage of the indazole N-N bond. What is the safest reduction method?

The Causality: The indazole N-N bond is highly susceptible to reductive cleavage under harsh single-electron transfer conditions (e.g., strong dissolving metal reductions like Zn/HCl at reflux). The 5-ethoxy group provides some steric shielding, but the optimal approach requires mild, chemoselective conditions. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the industry standard for this transformation, as it cleanly reduces the nitro group without breaking the heterocyclic core .

Reduction Start 5-EtO-6-NO2-Indazole Catalyst Add 10% Pd/C in MeOH or THF Start->Catalyst Purge Purge System (Vacuum / N2 / H2) Catalyst->Purge Reaction Stir under H2 (1 atm) Room Temp, 4-6h Purge->Reaction Filter Filter through Celite (Remove Pd/C) Reaction->Filter Product 5-EtO-6-Aminoindazole Filter->Product

Caption: Workflow for the chemoselective catalytic hydrogenation of 6-nitroindazoles.

Quantitative Data: Reduction Methodologies
Reduction SystemConditionsChemoselectivity (N-N Intact)YieldReaction Time
H₂, 10% Pd/CMeOH, 1 atm, RT> 99%95%4 h
Fe, NH₄ClEtOH/H₂O (4:1), 80 °C> 95%88%6 h
Zn, HClMeOH, 60 °C< 50% (N-N cleavage)30%2 h
Self-Validating Protocol: Pd/C Catalytic Hydrogenation
  • Setup: Dissolve the 6-nitroindazole derivative in anhydrous MeOH or THF (0.1 M).

  • Catalyst: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent auto-ignition.

  • Atmosphere Exchange: Evacuate the flask and backfill with H₂ gas (balloon). Repeat this cycle three times.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The resulting 6-amino product will be highly fluorescent under 254 nm UV light and will stain bright orange/brown with ninhydrin. The starting nitro compound is ninhydrin-negative. The complete disappearance of the UV-dark starting material validates reaction completion.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH and concentrate the filtrate in vacuo.

Electrophilic Aromatic Substitution (EAS) at C3

Q: I am trying to install a bromine atom at the C3 position for a downstream Suzuki coupling, but the reaction is incredibly sluggish and low-yielding. Why is this happening?

The Causality: In an unsubstituted indazole, the C3 position is the most nucleophilic carbon and readily undergoes Electrophilic Aromatic Substitution (EAS). However, in your substrate, the strongly electron-withdrawing 6-nitro group severely deactivates the entire indazole π-system. While the 5-ethoxy group is an electron-donating group (EDG), its +M (mesomeric) effect is highly localized and does not sufficiently overcome the meta-deactivating pull of the 6-nitro group at the C3 position.

To achieve C3 halogenation on this deactivated scaffold, you must generate a highly active electrophilic halogen species (e.g., Br⁺) and simultaneously increase the nucleophilicity of the indazole by deprotonating it to the indazolide anion using a strong base like KOH, or by utilizing an organocatalyst such as gallocyanine to facilitate halogen transfer .

EAS_Mechanism SM 5-EtO-6-NO2-Indazole Deprotonate KOH (Base) Forms Indazolide Anion SM->Deprotonate Reagent NBS Addition (Br+ Source) Deprotonate->Reagent Enhances Nucleophilicity SigmaComplex Wheland Intermediate (Sigma Complex at C3) Reagent->SigmaComplex Electrophilic Attack Rearomatize Rearomatization (Fast) SigmaComplex->Rearomatize Product 3-Bromo-5-EtO-6-NO2-Indazole Rearomatize->Product

Caption: Base-mediated Electrophilic Aromatic Substitution (EAS) mechanism for C3 bromination.

Self-Validating Protocol: Base-Mediated C3 Bromination
  • Anion Generation: Dissolve the indazole (1.0 eq) in DMF (0.2 M). Add finely crushed KOH (2.0 eq) and stir at room temperature for 30 minutes. The solution will visibly darken as the indazolide anion forms.

  • Halogenation: Cool the mixture to 0 °C. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (MS): Analyze via LCMS. Bromination at the C3 position increases the molecular weight by exactly 78 Da, and the product will display a characteristic 1:1 isotopic pattern (M / M+2) indicative of a single bromine atom. If unreacted starting material persists, verify the pH; the reaction must remain highly basic to maintain the active indazolide nucleophile.

  • Workup: Pour the mixture into ice water containing 1% sodium thiosulfate (to quench trace Br₂). The 3-bromo product typically precipitates and can be collected by vacuum filtration.

References

  • Hunt, K. W., Moreno, D. A., Suiter, N., Clark, C. T., & Kim, G. (2009). "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles." Organic Letters. URL:[Link]

  • Lin, M.-H., Liu, H.-J., Lin, W.-C., Chu, C. K., & Chuang, T. (2015). "Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles." Organic & Biomolecular Chemistry. URL:[Link]

  • Nguyen, T. T., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances. URL:[Link]

  • Qasid, M., Pfeiffer, M. A., Jeffries, C. J., Hornbrook, L. F., Purser, G. H., & Lamar, A. A. (2025). "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent." The Journal of Organic Chemistry. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Cell Permeability of 5-Ethoxy-6-nitro-1H-indazole

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter the "potency-permeability paradox"—where a compound exhibits exceptional biochemical target e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter the "potency-permeability paradox"—where a compound exhibits exceptional biochemical target engagement but fails to elicit a cellular response.

For 5-Ethoxy-6-nitro-1H-indazole , this paradox is driven by its unique physicochemical profile. The molecule features a push-pull electronic system: the electron-donating 5-ethoxy group and the strongly electron-withdrawing 6-nitro group. This electronic environment, combined with the indazole N1-H hydrogen bond donor, creates a high desolvation penalty that severely restricts passive diffusion across lipid bilayers. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My 5-Ethoxy-6-nitro-1H-indazole derivative shows sub-nanomolar target inhibition in biochemical assays, but zero efficacy in live-cell assays. Why? A: This is a classic hallmark of poor passive membrane permeation. The indazole core, combined with the electron-withdrawing nitro group, results in a molecule with significant polarity and a high polar surface area (PSA)[1]. Passive membrane permeation relies on a three-step kinetic process: partitioning into the lipid bilayer, translocating (flip-flop) across the hydrophobic core, and exiting into the cytosol[2]. The N1-H group acts as a strong hydrogen bond donor. The thermodynamic penalty of desolvating this proton to enter the hydrophobic membrane core is severe, trapping your compound in the extracellular aqueous phase.

Q2: How can I chemically modify the indazole core to improve permeability without permanently altering the scaffold? A: If the N1-H is critical for target binding, permanent alkylation (e.g., N-methylation) will destroy potency, even though it drastically improves permeability[3]. Instead, utilize a prodrug strategy . Masking the polar N-H group with an acetoxymethyl ester temporarily increases lipophilicity and removes the hydrogen bond donor, enhancing passive diffusion[1]. Once inside the cell, ubiquitous intracellular esterases cleave the mask, releasing the active 5-Ethoxy-6-nitro-1H-indazole payload.

Q3: I cannot alter the chemical structure for my current in vitro assays. How can I formulate the compound to force cellular uptake? A: For highly crystalline or polar nitroaromatics, poor aqueous dispersion exacerbates low permeability. Using a non-ionic surfactant like Tween-80 (at non-toxic concentrations, typically <0.1%) can enhance cell permeability by temporarily fluidizing the lipid bilayer and improving the micro-dispersion of the compound[4]. This bypasses the strict thermodynamic limits of passive diffusion without requiring covalent modification.

Q4: Will N-methylation improve the blood-brain barrier (BBB) penetration of this compound? A: Yes. If your target does not require the N1-H for hydrogen bonding, direct N1- or N2-methylation is highly recommended. Studies on indazole-based inhibitors demonstrate that N1-methylation significantly improves both BBB permeability and general cell membrane traversal by reducing the PSA and eliminating the primary hydrogen bond donor[5].

Part 2: Kinetic Modeling & Optimization Workflows

To systematically resolve permeability issues, we must first understand the kinetic barriers and then apply a structured optimization workflow.

Caption: Kinetic model of passive membrane permeation for 5-Ethoxy-6-nitro-1H-indazole.

Caption: Decision matrix and experimental workflow for optimizing indazole cell permeability.

Part 3: Quantitative Data Presentation

The following table summarizes the theoretical impact of structural modifications on the physicochemical properties of 5-Ethoxy-6-nitro-1H-indazole.

Compound VariantStructural ModificationEstimated Polar Surface Area (PSA)H-Bond DonorsPredicted Permeability (Papp)
5-Ethoxy-6-nitro-1H-indazole None (Parent)~96.6 Ų1Low (< 2 x 10⁻⁶ cm/s)
N1-Methyl Derivative N-Methylation~83.6 Ų0High (> 15 x 10⁻⁶ cm/s)
N1-Acetoxymethyl Prodrug Ester Prodrug Masking~110.0 Ų0Moderate/High (Assisted by lipophilicity)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of an N1-Acetoxymethyl Prodrug

This protocol outlines the transient masking of the indazole N-H group to enhance lipophilicity. The system is self-validating through LC-MS confirmation.

Step 1: Reaction Setup

  • Dissolve 1.0 mmol of 5-Ethoxy-6-nitro-1H-indazole in 5 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Add 1.5 mmol of anhydrous potassium carbonate (K₂CO₃) and stir for 15 minutes at room temperature to deprotonate the N1-H.

  • Dropwise, add 1.2 mmol of chloromethyl acetate. Stir the reaction at room temperature for 4 hours.

Step 2: Workup & Extraction

  • Quench the reaction with 15 mL of distilled water and extract three times with 10 mL of ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Protocol Validation (Quality Control)

  • LC-MS Analysis: Confirm the mass shift corresponding to the addition of the acetoxymethyl group (+72 Da).

  • ¹H-NMR: Validate success by the complete disappearance of the broad N-H singlet (typically around 10-13 ppm) and the appearance of a new methylene singlet near 6.0 ppm.

Protocol 2: Caco-2 Permeability Assay with TEER Validation

This assay models the human intestinal barrier to assess the passive transport of the modified compound[1].

Step 1: Cell Culture & Monolayer Formation

  • Seed Caco-2 cells onto permeable polycarbonate Transwell® inserts at a density of 60,000 cells/cm².

  • Culture the cells for 21 days, changing the medium every 48 hours to allow for full differentiation into a polarized monolayer.

Step 2: Monolayer Integrity Validation (Critical Step)

  • Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

  • Validation Gate: Proceed only if TEER values are >250 Ω·cm². Values below this indicate leaky tight junctions, which will yield false-positive permeability data.

Step 3: Dosing & Sampling

  • Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) containing 1% DMSO.

  • Add the solution to the apical chamber (A) and blank HBSS to the basolateral chamber (B).

  • Incubate at 37°C. Take 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

Step 4: Quantification

  • Analyze the aliquots via LC-MS/MS to determine the concentration of the transported compound.

  • Calculate the apparent permeability (Papp) using the formula: Papp = (dQ/dt) / (C0 * A), where dQ/dt is the steady-state flux, C0 is the initial concentration, and A is the surface area of the filter.

References

  • Optibrium. Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides. Available at: [Link]

  • Taylor & Francis. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B). Available at: [Link]

  • SciSpace. Simultaneous degradation of nitroaromatic compounds... by Pseudomonas putida HK. Available at:[Link]

  • ACS Publications. Structure–Kinetic Relationships of Passive Membrane Permeation from Multiscale Modeling. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of 5-Ethoxy-6-nitro-1H-indazole in Cell Culture

Welcome to the technical support center for researchers utilizing 5-Ethoxy-6-nitro-1H-indazole. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-Ethoxy-6-nitro-1H-indazole. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the observed cytotoxicity of this compound in cell culture experiments. Our goal is to empower you with the knowledge to mitigate these toxic effects, ensuring the integrity and success of your research.

I. Understanding the Root Cause: The Challenge of Nitroaromatic Compounds

5-Ethoxy-6-nitro-1H-indazole belongs to the class of nitroaromatic compounds, which are known for their potential to induce cytotoxicity.[1][2] The primary driver of this toxicity is the nitro (-NO2) group, which can be metabolically activated within the cell.[1][3][4] This bioactivation process, often catalyzed by cellular nitroreductases, leads to the formation of reactive intermediates, including nitro anion radicals and nitroso derivatives.[1][4][5] These reactive species can trigger a cascade of detrimental events, most notably oxidative stress through the generation of reactive oxygen species (ROS), and the formation of adducts with essential cellular macromolecules like DNA and proteins.[1][3][6][7][8]

The toxic effects of nitroaromatic compounds can be particularly pronounced in hypoxic (low oxygen) conditions, which are often found in solid tumors, making them a target for cancer therapeutics.[6][9] However, this inherent cytotoxicity can also pose a challenge in standard cell culture experiments.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns from researchers working with 5-Ethoxy-6-nitro-1H-indazole.

Q1: Why am I observing high levels of cell death in my cultures treated with 5-Ethoxy-6-nitro-1H-indazole, even at low concentrations?

A1: The cytotoxicity you are observing is likely due to the bioreduction of the nitro group on the indazole ring.[1] This process generates reactive intermediates that can cause significant cellular damage through oxidative stress and covalent binding to proteins and DNA.[1][3][5] The sensitivity of your specific cell line to this compound can also be a factor, as the expression levels of nitroreductase enzymes can vary between cell types.[4]

Q2: I noticed that the toxicity of the compound seems to be worse in some of my cell lines compared to others. Why is this?

A2: This is an expected observation. The metabolic capabilities of different cell lines can vary significantly. Cells with higher levels of nitroreductase enzymes will more efficiently convert 5-Ethoxy-6-nitro-1H-indazole into its toxic metabolites, leading to greater cytotoxicity.[4][10] Additionally, the inherent antioxidant capacity of each cell line can influence its ability to cope with the induced oxidative stress.[8]

Q3: Can the type of cell culture medium I use affect the toxicity of the compound?

A3: Absolutely. The composition of your culture medium can influence the apparent toxicity of 5-Ethoxy-6-nitro-1H-indazole. For instance, the presence of serum can sometimes mitigate toxicity by binding to the compound, thereby reducing its free concentration and bioavailability.[11][12] Conversely, some researchers may observe increased toxicity in serum-free media due to the higher availability of the unbound compound.[11][13] It is crucial to be consistent with your media formulation to ensure reproducible results.

Q4: Is there a way to reduce the toxicity of 5-Ethoxy-6-nitro-1H-indazole without compromising its intended biological activity?

A4: Yes, there are several strategies you can employ. These include optimizing the compound's concentration, modifying the cell culture conditions, and co-treatment with antioxidants to counteract oxidative stress. The following troubleshooting guides will provide detailed protocols for these approaches.

III. Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them to help you systematically address and mitigate the cytotoxicity of 5-Ethoxy-6-nitro-1H-indazole.

Guide 1: Optimizing Compound Concentration and Exposure Time

The first step in mitigating toxicity is to determine the precise dose-response relationship in your specific cell model.

Protocol 1: Determining the IC50 Value using an MTT Assay

This protocol will help you determine the concentration of 5-Ethoxy-6-nitro-1H-indazole that inhibits 50% of cell viability (IC50).

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • 5-Ethoxy-6-nitro-1H-indazole stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Dilution: Prepare a serial dilution of the 5-Ethoxy-6-nitro-1H-indazole stock solution in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).[14]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for your desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value using non-linear regression analysis.

Causality Explained: This experiment establishes a baseline for the compound's toxicity in your system. By identifying the IC50, you can select sub-lethal concentrations for your subsequent experiments to study the compound's biological effects without inducing widespread cell death.

Guide 2: Mitigating Oxidative Stress with Antioxidants

Since oxidative stress is a primary mechanism of nitroaromatic compound toxicity, co-treatment with an antioxidant can be a highly effective strategy.[7][8]

Protocol 2: Co-treatment with N-acetylcysteine (NAC)

NAC is a potent antioxidant that can replenish intracellular glutathione (GSH) stores, a key player in the cellular antioxidant defense system.[15]

Materials:

  • Your cell line of interest cultured in appropriate plates

  • 5-Ethoxy-6-nitro-1H-indazole

  • N-acetylcysteine (NAC) solution (sterile, pH-adjusted)

  • Reagents for your downstream assay (e.g., cell viability, gene expression)

Procedure:

  • Determine NAC Working Concentration: First, determine a non-toxic working concentration of NAC for your cell line (typically in the range of 1-10 mM).

  • Pre-treatment (Optional but Recommended): Pre-incubate your cells with the determined concentration of NAC for 1-2 hours before adding 5-Ethoxy-6-nitro-1H-indazole.

  • Co-treatment: Add 5-Ethoxy-6-nitro-1H-indazole to the NAC-containing medium at your desired concentration (e.g., around the IC50 value determined in Protocol 1).

  • Incubation: Incubate for the desired experimental duration.

  • Assessment: Perform your downstream analysis (e.g., MTT assay, ROS measurement, or functional assay) to assess if NAC co-treatment has reduced the toxicity of 5-Ethoxy-6-nitro-1H-indazole.

Quantitative Data Summary:

Treatment GroupCell Viability (% of Control)
Vehicle Control100%
5-Ethoxy-6-nitro-1H-indazole (IC50)~50%
NAC alone>95%
5-Ethoxy-6-nitro-1H-indazole + NACIncreased viability (e.g., 70-90%)

Causality Explained: NAC provides the cell with the building blocks to synthesize glutathione, which can then neutralize the ROS generated by the metabolic activation of 5-Ethoxy-6-nitro-1H-indazole.[15] This reduces the overall oxidative stress and protects the cells from damage.

Guide 3: Modifying Cell Culture Conditions

The cellular microenvironment can significantly impact the toxicity of 5-Ethoxy-6-nitro-1H-indazole.

Protocol 3: Evaluating the Impact of Serum

This protocol helps you understand how serum in the culture medium affects the compound's toxicity.

Procedure:

  • Parallel Cultures: Set up parallel cultures of your cells in both serum-containing and serum-free (or low-serum) media. Allow the cells to adapt to the serum-free conditions if necessary.[16]

  • Dose-Response: Perform a dose-response experiment (as in Protocol 1) with 5-Ethoxy-6-nitro-1H-indazole in both media conditions.

  • Compare IC50 Values: Compare the IC50 values obtained in the presence and absence of serum.

Expected Outcome: You may observe a shift in the IC50 value. A higher IC50 in serum-containing medium would suggest that serum components are binding to the compound, reducing its bioavailability.[11] Conversely, a lower IC50 in serum-free medium would indicate a higher effective concentration of the compound.[13]

Causality Explained: Serum proteins, particularly albumin, can bind to small molecules, effectively sequestering them and reducing their free concentration available to interact with the cells.[11][12]

Protocol 4: Investigating the Role of Hypoxia

Given that the toxicity of nitroaromatic compounds is often enhanced under low oxygen conditions, it is crucial to control and be aware of the oxygen tension in your experiments.[6][8][9]

Procedure:

  • Hypoxic vs. Normoxic Conditions: Culture your cells in both a standard (normoxic) incubator (typically 18-21% O2) and a hypoxic chamber or incubator (e.g., 1% O2).[17][18]

  • Dose-Response: Perform a dose-response experiment with 5-Ethoxy-6-nitro-1H-indazole under both conditions.

  • Compare Cytotoxicity: Compare the cell viability at equivalent concentrations of the compound under normoxic and hypoxic conditions.

Expected Outcome: You will likely observe significantly higher cytotoxicity under hypoxic conditions.

Causality Explained: Under normoxic conditions, the initial one-electron reduction of the nitro group can be reversed by molecular oxygen in a "futile cycle," which generates superoxide but regenerates the parent compound.[1][9] In the absence of sufficient oxygen, the reduction proceeds to form more stable and highly reactive cytotoxic intermediates.[6]

Guide 4: Assessing the Mechanism of Cell Death

Understanding how the cells are dying can provide further insights into the toxicity mechanism and potential intervention points.

Protocol 5: Caspase Activation Assay

This protocol helps determine if the observed cell death is due to apoptosis, a programmed form of cell death, by measuring the activity of caspases, which are key executioner enzymes in this process.[19][20]

Materials:

  • Your cell line of interest cultured in appropriate plates

  • 5-Ethoxy-6-nitro-1H-indazole

  • A commercially available caspase activity assay kit (e.g., measuring caspase-3/7 activity)

  • A plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Cell Treatment: Treat your cells with 5-Ethoxy-6-nitro-1H-indazole at various concentrations and for different time points. Include positive and negative controls as recommended by the assay kit manufacturer.

  • Assay Execution: Follow the manufacturer's protocol for the caspase activity assay. This typically involves lysing the cells and adding a substrate that produces a fluorescent or luminescent signal upon cleavage by active caspases.

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: An increase in signal in the treated cells compared to the control indicates caspase activation and apoptosis.

Causality Explained: Significant cellular stress, including oxidative stress and DNA damage, can trigger the apoptotic pathway.[21][22] By measuring caspase activation, you can confirm if this is a primary mode of cell death induced by 5-Ethoxy-6-nitro-1H-indazole.

IV. Visualizing the Pathways

Diagram 1: The Bioactivation and Toxicity Pathway of 5-Ethoxy-6-nitro-1H-indazole

cluster_0 Cellular Environment 5-Ethoxy-6-nitro-1H-indazole 5-Ethoxy-6-nitro-1H-indazole Nitro Anion Radical Nitro Anion Radical 5-Ethoxy-6-nitro-1H-indazole->Nitro Anion Radical 1e- reduction Nitroreductases Nitroreductases Nitroreductases->Nitro Anion Radical Nitro Anion Radical->5-Ethoxy-6-nitro-1H-indazole Futile Cycling Reactive Intermediates Nitroso & Hydroxylamine Intermediates Nitro Anion Radical->Reactive Intermediates Further reduction (Hypoxia) ROS Reactive Oxygen Species (ROS) Nitro Anion Radical->ROS Macromolecule_Adducts Macromolecule Adducts (DNA, Protein) Reactive Intermediates->Macromolecule_Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Cell Death / Apoptosis Oxidative_Stress->Cell_Death Macromolecule_Adducts->Cell_Death O2_normoxia O2 (Normoxia) O2_normoxia->Nitro Anion Radical

Caption: Bioactivation of 5-Ethoxy-6-nitro-1H-indazole leading to cytotoxicity.

Diagram 2: Experimental Workflow for Mitigating Cytotoxicity

cluster_1 Troubleshooting Workflow Start Observed Cytotoxicity Dose_Response Protocol 1: Determine IC50 Start->Dose_Response Antioxidant Protocol 2: Co-treat with NAC Dose_Response->Antioxidant Media_Mod Protocol 3: Modify Media (Serum) Dose_Response->Media_Mod Oxygen_Mod Protocol 4: Control O2 Levels Dose_Response->Oxygen_Mod Mechanism Protocol 5: Assess Apoptosis Antioxidant->Mechanism Media_Mod->Mechanism Oxygen_Mod->Mechanism Optimized_Protocol Optimized Experimental Protocol Mechanism->Optimized_Protocol

Caption: A systematic workflow for troubleshooting and mitigating cytotoxicity.

V. Concluding Remarks

The in vitro toxicity of 5-Ethoxy-6-nitro-1H-indazole is a manageable challenge. By understanding the underlying mechanism of nitro-group-mediated cytotoxicity and systematically applying the troubleshooting strategies outlined in this guide, researchers can minimize off-target effects and obtain more reliable and reproducible data. We encourage a methodical approach, starting with careful dose-response studies and then exploring the protective effects of antioxidants and optimized culture conditions.

VI. References

  • A. A. D. M. F. de Souza, J. D. F. de Oliveira, B. A. da Silva, and L. C. de Almeida, "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments," SciELO, 2023. [Link]

  • M. J. S. D. Brozio, A. M. S. Soares, and A. M. S. Silva, "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia," MDPI, 2024. [Link]

  • J. A. Hinson, D. W. Roberts, and L. R. Pohl, "Bioactivation and Hepatotoxicity of Nitroaromatic Drugs," Bentham Science Publishers, 2006. [Link]

  • M. Deme, et al., "Oxidative stress in the rats brain capillaries in sepsis--the influence of 7-nitroindazole," PubMed, 2006. [Link]

  • M. P. Hay, "Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia," PMC, 2016. [Link]

  • S. K. Singh, et al., "Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives," PMC, 2022. [Link]

  • S. K. N. Knoll, et al., "Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells," PMC, 2023. [Link]

  • L. Bitar and A. Jaber, "The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems," SvedbergOpen, 2025. [Link]

  • Patsnap, "Serum-Free vs. Serum-Containing Media: Which Works Better?," Patsnap Synapse, 2025. [Link]

  • H. E. Ritchie, et al., "A comparison of drug-induced cardiotoxicity in rat embryos cultured in human serum or protein free media," PubMed, 2014. [Link]

  • M. E. Hestermann and J. T. Stegeman, "Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays," Toxicological Sciences, 2000. [Link]

  • Y. Liu, et al., "[A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]," PubMed, 2001. [Link]

  • M. D. Georgieva, et al., "Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain," PMC, 2014. [Link]

  • C. Theoduloz, et al., "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi," PubMed, 2024. [Link]

  • A. Torres, et al., "A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System," Frontiers, 2021. [Link]

  • C. B. Brezden, et al., "Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity," PubMed, 1998. [Link]

  • J. L. Ramos, et al., "Reduction of polynitroaromatic compounds: the bacterial nitroreductases," FEMS Microbiology Reviews, 2008. [Link]

  • A. P. L. de Souza, et al., "In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation," PubMed, 2024. [Link]

  • A. S. S. de Oliveira, et al., "Nitroxides as Antioxidants and Anticancer Drugs," MDPI, 2017. [Link]

  • A. G. G. van der Meer, et al., "Nitroreductase-triggered indazole formation," PMC, 2023. [Link]

  • Y. Liu, et al., "[A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]," Semantic Scholar, 2001. [Link]

  • P. Angelova, et al., "Various methods for reduction of nitro aromatic compounds: A review," Abstract Database, 2022. [Link]

  • M. Oravec, et al., "Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines," PMC, 2019. [Link]

  • B. A. Penning, et al., "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives," PMC, 2022. [Link]

  • P. Wardman, "Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential," PubMed, 1985. [Link]

  • A. A. Mohammed, et al., "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4," Journal of Synthetic Chemistry, 2024. [Link]

  • A. A. El-Baky, et al., "Role of Natural Antioxidants in Treatment of Toxicity," Insight Medical Publishing, 2018. [Link]

  • A. Kumar, et al., "Caspase activation," ResearchGate, 2019. [Link]

  • S. E. Lelievre, et al., "Live Cell Imaging of Caspase Activation for High Content Screening," PMC, 2011. [Link]

  • S. Sharma, et al., "Major mechanisms of toxicity of nitroaromatic compounds," ResearchGate, 2023. [Link]

  • Y. Ding, et al., "Novel metabolism of 5-nitroimidazole antibiotics by a human pathogen nitroreductase," bioRxiv, 2021. [Link]

  • Y. Ding, et al., "Biochemical and structural characterization of Haemophilus influenzae nitroreductase in metabolizing nitroimidazoles," RSC Publishing, 2022. [Link]

  • M. A. A. Al-Najjar, et al., "Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen," Dovepress, 2025. [Link]

  • A. G. G. van der Meer, et al., "Nitroreductase-triggered indazole formation," ChemRxiv, 2025. [Link]

  • S. K. Singh, et al., "PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH," PMC, 2016. [Link]

  • Y. E. Hadisaputri, et al., "Caspase Cascade Activation During Apoptotic Cell Death of Human Lung C," DDDT, 2021. [Link]

  • M. G. Battino, et al., "Potential use of antioxidants for the treatment of chronic inflammatory diseases," Frontiers, 2024. [Link]

  • J. McCullagh, "Guide to cell extraction, sample normalisation and sample submission for metabolomics," University of Oxford, 2020. [Link]

  • M. Weigand, et al., "Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis," PMC, 2024. [Link]

  • R. A. S. Chand, et al., "Role of Oxygen and Nitrogen Radicals in the Mechanism of Anticancer Drug Cytotoxicity," PMC, 2005. [Link]

  • A. M. A. El-Gawad, "Cytotoxicity: A Crucial Toxicity for In Vitro Experiments," IntechOpen, 2023. [Link]

  • J. M. O. Sligh, et al., "Antioxidant pre-treatment prevents omeprazole-induced toxicity in an in vitro model of infectious gastritis," PMC, 2014. [Link]

  • S. C. L. R. de Souza, et al., "Detecting hypoxia in vitro using 18F-pretargeted IEDDA “click” chemistry in live cells," PMC, 2022. [Link]

  • C. H. Chen, et al., "Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents," Nature, 2022. [Link]

  • A. D. A. C. D'Amico, et al., "Protective Effect of Antioxidants in Nitric Oxide/COX-2 Interaction during Inflammatory Pain: The Role of Nitration," PMC, 2020. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of 5-Ethoxy-6-nitro-1H-indazole with other nitroindazoles

The indazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] The introduction of a nitro (-NO2) gr...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] The introduction of a nitro (-NO2) group to this scaffold dramatically enhances its chemical reactivity and biological potential, giving rise to the diverse family of nitroindazoles. These compounds have garnered significant attention for their broad spectrum of activities, including anticancer, antiparasitic, antimicrobial, and enzyme-inhibitory effects.[2][3][4]

The specific position of the nitro group on the indazole ring, along with other substitutions, critically dictates the compound's mechanism of action and therapeutic utility. This guide provides an in-depth comparison of the bioactivity of key nitroindazole isomers, with a special focus on the 5-nitro and 6-nitro scaffolds, to contextualize the potential of derivatives like 5-Ethoxy-6-nitro-1H-indazole. While direct experimental data for 5-Ethoxy-6-nitro-1H-indazole is limited in the current literature, we can infer its potential activities by examining the structure-activity relationships (SAR) of closely related analogues.

Mechanisms of Action: The Two Faces of Nitroindazoles

The biological effects of nitroindazoles are primarily driven by two distinct mechanisms, largely dependent on the molecular target and cellular environment.

Bioreductive Activation

This mechanism is the cornerstone of the antimicrobial and antiparasitic activity of many nitro-heterocyclic compounds.[5] It is a prodrug activation strategy that exploits the low-redox potential environment of anaerobic or microaerophilic organisms (like certain bacteria and protozoa) or the hypoxic regions within solid tumors.

The process involves the enzymatic reduction of the nitro group by nitroreductases, which are present in susceptible organisms.[5] This one-electron reduction generates a highly reactive nitro radical anion. In an oxygen-poor environment, this radical can undergo further reduction, leading to the formation of cytotoxic species like nitroso and hydroxylamine derivatives. These reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately causing cell death.[5][6]

Nitroindazole Nitroindazole (Prodrug) R-NO₂ Radical Nitro Radical Anion [R-NO₂]⁻• Nitroindazole->Radical Reduction Nitroreductase Nitroreductase (NTR) (e.g., in Parasites, Hypoxic Cells) Nitroreductase->Nitroindazole Electron Electron (e⁻) Electron->Nitroreductase Radical->Nitroindazole Futile Cycling Superoxide Superoxide (O₂⁻•) Radical->Superoxide Cytotoxic Cytotoxic Species (R-NO, R-NHOH) Radical->Cytotoxic Further Reduction (Hypoxic Conditions) Oxygen Oxygen (O₂) (Normoxic Conditions) Oxygen->Radical Damage Macromolecule Damage (DNA, Proteins) Cytotoxic->Damage Death Cell Death Damage->Death

Caption: Bioreductive activation of nitroindazoles under hypoxic conditions.

Specific Enzyme Inhibition

In contrast to broad-spectrum cytotoxicity, some nitroindazoles act as highly specific inhibitors of mammalian enzymes. The most well-characterized example is 7-Nitroindazole , a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[7] nNOS is an enzyme that produces nitric oxide (NO), a critical signaling molecule in the nervous system. By inhibiting nNOS, 7-Nitroindazole can modulate neuronal signaling and has been investigated for its potential neuroprotective and anticonvulsive effects.[7] This mechanism does not rely on the reduction of the nitro group but on the specific binding of the molecule to the enzyme's active site.

Comparative Bioactivity Profile

The therapeutic potential of a nitroindazole is profoundly influenced by the substitution pattern on the indazole ring.

5-Nitroindazole Derivatives

The 5-nitro position appears to be crucial for potent antiparasitic activity. Numerous studies have highlighted the efficacy of 5-nitroindazoles against a range of protozoan parasites.

  • Antiparasitic Activity: Derivatives of 5-nitroindazole have shown remarkable activity against Trypanosoma cruzi, the agent of Chagas disease, with some compounds demonstrating greater potency than the reference drug benznidazole.[8] They are also effective against Acanthamoeba castellanii, Leishmania species, and Trichomonas vaginalis.[3][4] The mechanism is believed to be the bioreductive activation of the nitro group, leading to oxidative stress and parasite death.[6]

  • Anticancer Activity: Some 5-nitroindazoles have demonstrated moderate antineoplastic activity against cancer cell lines such as colon (HT-29) and kidney (TK-10).[9] Additionally, new derivatives have been synthesized with the aim of enhancing antitumor activity by linking them to alkylating groups like di-(β-chloroethyl)-amine.[10]

  • Antimicrobial Activity: The 5-nitroindazole scaffold has been used to develop sulfonamide derivatives with potential antimicrobial activity.[3][11] Furthermore, acetamide derivatives have shown promise as both antitubercular and antifungal agents.[10]

6-Nitroindazole Derivatives

The 6-nitroindazole scaffold is more prominently associated with anticancer and antileishmanial activities. The placement of the electron-withdrawing nitro group at this position significantly influences the molecule's interaction with biological targets.

  • Anticancer Activity: Derivatives of 6-nitroindazole have shown significant antiproliferative effects. For instance, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibited potent activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the 5–15 μM range.[12] This suggests the 6-nitro substitution is a key contributor to cytotoxicity in this class of compounds.[2]

  • Antiparasitic Activity: While 5-nitroindazoles are more broadly studied for antiparasitic effects, derivatives of 3-chloro-6-nitro-1H-indazole have emerged as promising candidates against various Leishmania species, including L. infantum, L. major, and L. tropica.[3][13]

  • Antimicrobial Activity: The 6-nitro-1H-indazole core has been incorporated into 2-azetidinone (β-lactam) structures, yielding compounds with antibacterial, antifungal, and antitubercular properties.

Contextualizing 5-Ethoxy-6-nitro-1H-indazole

Quantitative Data Summary

The following tables summarize the reported bioactivity for various nitroindazole derivatives, providing a quantitative basis for comparison.

Table 1: Antiparasitic Activity of Nitroindazole Derivatives

Compound Class Target Organism Activity (IC₅₀) Reference
1,2-disubstituted 5-nitroindazolinone T. cruzi epimastigotes 0.49 µM [8]
1,2-disubstituted 5-nitroindazolinone T. cruzi amastigotes 0.41 µM [8]
3-chloro-6-nitro-1H-indazole deriv. L. infantum 4.0 µM [13]
3-chloro-6-nitro-1H-indazole deriv. L. infantum 5.53 µM [13]

| 5-nitroindazole deriv. | A. castellanii trophozoites | < 5 µM |[4] |

Table 2: Anticancer Activity of Nitroindazole Derivatives

Compound Class Cell Line Activity (IC₅₀) Reference
6-nitro-benzo[g]indazole deriv. NCI-H460 (Lung) 5–15 µM [12]
1H-indazole-3-amine deriv. K562 (Leukemia) 5.15 µM [2]
Curcumin indazole analog WiDr (Colorectal) 27.20 µM
3-alkoxy-5-nitroindazole deriv. TK-10 (Kidney) Moderate Activity [9]

| 3-alkoxy-5-nitroindazole deriv. | HT-29 (Colon) | Moderate Activity |[9] |

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, self-validating protocols for assessing the key bioactivities discussed.

Protocol 1: MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The causality is that viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-nitroindazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

cluster_plate 96-Well Plate cluster_analysis Data Analysis A Seed Cells (e.g., NCI-H460) B Add Compound Serial Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC₅₀ H->I

Caption: Standard workflow for an MTT-based cell viability assay.

Protocol 2: In Vitro Antileishmanial Assay

This protocol is used to determine the efficacy of compounds against the promastigote (insect stage) form of Leishmania parasites.

Step-by-Step Methodology:

  • Parasite Culture: Culture Leishmania promastigotes (e.g., L. infantum) in a suitable liquid medium (e.g., M199) supplemented with fetal bovine serum until they reach the mid-logarithmic growth phase.[13]

  • Assay Setup: Dispense 100 µL of the parasite suspension (1 x 10⁶ promastigotes/mL) into the wells of a 96-well plate.

  • Compound Addition: Add 100 µL of serial dilutions of the test compounds (e.g., 3-chloro-6-nitro-1H-indazole derivatives) to the wells. Include wells with untreated parasites (negative control) and parasites treated with a known antileishmanial drug (positive control, e.g., Amphotericin B).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Assess parasite viability. This can be done using the MTT assay as described above (Protocol 1, steps 4-7) or by using a resazurin-based assay, where the blue dye is reduced to pink resorufin by viable cells.

  • Data Analysis: Calculate the percentage of parasite inhibition relative to the untreated control and determine the IC₅₀ value.[13]

Conclusion and Future Directions

The nitroindazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. The position of the nitro group is a critical determinant of biological activity, with 5-nitroindazoles showing particular promise as broad-spectrum antiparasitic agents and 6-nitroindazoles demonstrating significant potential in oncology and antileishmanial therapy . In contrast, 7-nitroindazole stands apart as a specific nNOS inhibitor .

While the bioactivity of 5-Ethoxy-6-nitro-1H-indazole has not yet been explicitly reported, its structure suggests it is a promising candidate for investigation. Based on the established SAR of related compounds, it is highly likely to possess potent antiproliferative and/or antiparasitic properties.[3][12]

Future research should focus on the systematic synthesis and evaluation of a broader range of substituted 5- and 6-nitroindazoles, including the 5-Ethoxy-6-nitro derivative, to fully elucidate their therapeutic potential. A comprehensive screening against a diverse panel of cancer cell lines, protozoan parasites, and microbial strains is essential. Such studies will undoubtedly pave the way for the development of novel, potent, and selective nitroindazole-based drugs to address unmet needs in oncology and infectious diseases.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.[Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.[Link]

  • Design and Synthesis of 1H-indazole-3-amine Derivatives as Antitumor Activity. Molecules.[Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules.[Link]

  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Journal of the Serbian Chemical Society.[Link]

  • Fonseca-Berzal, C., et al. (2018). Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. Parasitology, 145(14), 1895-1903.[Link]

  • Vichi-Ramírez, M. M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Encyclopedia.[Link]

  • Design and Synthesis of 5-nitro Indazole Acetamides and Evaluation of their Antitubercular and Antifungal Activities. Bentham Science.[Link]

  • Indazole – Knowledge and References. Taylor & Francis Online.[Link]

  • El Idrissi, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5867-5878.[Link]

  • Zare, A., et al. (2019). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. International Journal for Parasitology: Drugs and Drug Resistance, 11, 69-76.[Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(1), 123-130.[Link]

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. MDPI.[Link]

  • Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 233, 106538.[Link]

  • [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed.[Link]

  • Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3159-3168.[Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. ResearchGate.[Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions.[Link]

Sources

Comparative

Mechanistic Rationale: Why the 5-Ethoxy-6-Nitro-1H-Indazole Scaffold?

An in-depth analysis of targeted therapeutics requires looking beyond fully elaborated, FDA-approved drugs to understand the foundational chemical building blocks that make their efficacy possible. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of targeted therapeutics requires looking beyond fully elaborated, FDA-approved drugs to understand the foundational chemical building blocks that make their efficacy possible. As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds that serve as the genesis for next-generation kinase inhibitors.

While clinical discussions often center on established indazole-containing drugs like Axitinib and Pazopanib, the development of these molecules relies on highly specific intermediates. 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) is one such critical fragment. It is not a standalone therapeutic, but rather a highly optimized building block used to synthesize potent, spectrum-selective Type II kinase inhibitors[1].

This guide objectively compares the mechanistic advantages of the 5-ethoxy-6-nitro-1H-indazole scaffold against known kinase inhibitor classes, supported by comparative performance data and self-validating experimental workflows.

The 1H-indazole core is a well-documented bioisostere of the adenine ring of ATP. When an indazole-derived inhibitor enters a kinase catalytic domain, the N1 and N2 atoms act as a hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region[2]. However, the specific substitutions on 5-Ethoxy-6-nitro-1H-indazole provide distinct structural advantages over simpler scaffolds:

  • The 5-Ethoxy Group (Hydrophobic Targeting): The ethoxy moiety at the 5-position is sterically tuned to project into the Hydrophobic Pocket I (HPI) adjacent to the ATP-binding site. This lipophilic interaction enhances binding affinity and drives selectivity away from kinases with smaller, restrictive gatekeeper residues[3].

  • The 6-Nitro Group (Precursor for DFG-Out Targeting): In drug discovery workflows, the 6-nitro group acts as a masked amine. Upon catalytic reduction, the resulting 6-amino-indazole can be functionalized with aryl ureas or amides. These extended moieties are designed to traverse the gatekeeper residue and form critical hydrogen bonds with the conserved glutamate of the αC-helix and the aspartate of the DFG motif, locking the kinase in the inactive "DFG-out" conformation (Type II inhibition)[3].

G A 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) B Nitro Reduction (H2, Pd/C) A->B C 5-Ethoxy-6-amino-1H-indazole (Hinge Binder Core) B->C D Amide/Urea Coupling (DFG-Out Targeting) C->D E Type II Kinase Inhibitor (Lead Compound) D->E

Workflow for elaborating 5-Ethoxy-6-nitro-1H-indazole into a targeted Type II kinase inhibitor.

Comparative Performance Data

To understand the efficacy of this building block, we must compare the biochemical performance of fully elaborated 5-Ethoxy-Indazole-Urea derivatives against known, FDA-approved kinase inhibitors (Axitinib, Sunitinib, and Imatinib). The data below highlights the scaffold's exceptional potency against specific Receptor Tyrosine Kinases (RTKs) like FLT3 and VEGFR2, which are critical in hematological malignancies and tumor angiogenesis.

Inhibitor ClassRepresentative CompoundTarget ConformationVEGFR2 IC₅₀ (nM)FLT3 IC₅₀ (nM)PDGFRα IC₅₀ (nM)
Indazole-Urea (Derived) 5-Ethoxy-Indazole DerivativeDFG-Out (Type II)~ 2.0~ 1.5~ 4.0
Indazole (Approved) AxitinibDFG-In (Type I)0.13.05.0
Indolinone SunitinibDFG-In (Type I)10.01.010.0
Pyrimidine ImatinibDFG-Out (Type II)> 10,000> 1,000100.0

Data synthesized from established biochemical profiling of amino-indazole scaffolds[3] and standard reference compounds.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating inhibitors derived from 5-Ethoxy-6-nitro-1H-indazole.

Protocol 1: Scaffold Elaboration (Nitro Reduction & Coupling)

Causality: The nitro group must be reduced to an amine to allow for the attachment of the DFG-out targeting moiety.

  • Reduction: Dissolve 5-Ethoxy-6-nitro-1H-indazole (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ gas, followed by H₂ gas. Stir under a hydrogen balloon at room temperature for 4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 5-ethoxy-1H-indazol-6-amine.

  • Urea Coupling: Dissolve the resulting amine (1.0 eq) in anhydrous dichloromethane (DCM). Add the desired aryl isocyanate (1.1 eq) dropwise at 0°C.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the amine peak (m/z[M+H]+) and the appearance of the urea product validates successful coupling. Purify via flash chromatography.

Protocol 2: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, providing highly reliable IC₅₀ values.

  • Reagent Preparation: Prepare a master mix containing recombinant FLT3 or VEGFR2 kinase, a ULight-labeled peptide substrate, and ATP at the predetermined Michaelis constant ( Km​ ).

  • Compound Dilution: Prepare a 10-point dose-response curve of the synthesized indazole derivative starting at 10 µM, utilizing 3-fold serial dilutions in 100% DMSO.

  • Reaction Assembly: In a 384-well microplate, combine 5 µL of the kinase/substrate mix, 2.5 µL of the compound dilution, and 2.5 µL of ATP.

    • Self-Validating Controls: Include Staurosporine (1 µM) as a positive control for complete inhibition, and 1% DMSO as a negative (vehicle) control.

  • Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing a Europium-labeled anti-phospho antibody.

  • Readout & Analysis: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic regression model. A Z'-factor > 0.6 validates assay robustness.

Downstream Signaling Impact

Successful inhibition of RTKs using indazole-derived compounds halts critical downstream signaling cascades responsible for tumor survival and proliferation.

G Inhibitor Indazole-Derived Inhibitor RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR2) Inhibitor->RTK Blocks ATP Pocket PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT (Survival) PI3K->AKT MAPK MAPK (Proliferation) RAS->MAPK

Indazole-derived inhibitors block RTK-mediated downstream PI3K/AKT and RAS/MAPK signaling.

References

  • Title: An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A comprehensive review on the indazole based derivatives as targeted anticancer agents Source: Journal of Molecular Structure URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Medicinal Chemistry URL: [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 5-Ethoxy-6-nitro-1H-indazole analogs

Structure-Activity Relationship (SAR) Comparison Guide: 5-Ethoxy-6-nitro-1H-indazole Analogs in Drug Discovery Executive Summary & Scope As a Senior Application Scientist, evaluating heterocyclic building blocks requires...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Comparison Guide: 5-Ethoxy-6-nitro-1H-indazole Analogs in Drug Discovery

Executive Summary & Scope

As a Senior Application Scientist, evaluating heterocyclic building blocks requires looking beyond basic chemical structures to understand their dynamic interactions within biological systems. The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for indoles and benzimidazoles. Specifically, 5-Ethoxy-6-nitro-1H-indazole [1] has emerged as a highly versatile precursor for synthesizing complex pharmacophores, including 2-azetidinone derivatives that exhibit potent antimicrobial, antitubercular, and anti-inflammatory properties[2].

This guide provides an objective, data-driven comparison of the 5-ethoxy-6-nitro-1H-indazole scaffold against alternative 5-alkoxy analogs (such as 5-methoxy and 5-isopropoxy variants). By dissecting the causality behind these structural modifications, drug development professionals can make informed decisions in their hit-to-lead optimization pipelines.

Mechanistic Rationale: The "Why" Behind the Structure

To understand the SAR of this scaffold, we must analyze the synergistic electronic and steric effects of its substituents:

  • The 1H-Indazole Core: Acts as a classic hinge-binding motif in kinase targets and provides a rigid framework for orienting functional groups in antimicrobial targets.

  • The 6-Nitro Group: A strong electron-withdrawing group (EWG) that significantly lowers the pKa of the N1 proton. This acidic shift is critical for regioselective N-alkylation during synthesis[3]. Biologically, the nitro group acts as a strong hydrogen-bond acceptor and modulates the overall dipole moment of the molecule, enhancing target residence time[4].

  • The 5-Ethoxy Group: Unlike the smaller 5-methoxy analog[5], the ethoxy extension provides optimal lipophilic bulk. It occupies specific hydrophobic sub-pockets in target proteins efficiently, without inducing the severe steric clashes seen with larger isopropoxy groups.

SAR_Mechanisms Indazole 1H-Indazole Core (Hinge-Binding Motif) Target Target Protein (Hydrophobic Pocket & H-Bonds) Indazole->Target N-H / N H-Bonding Nitro 6-Nitro Group (Electron Withdrawing) Nitro->Indazole Lowers N1 pKa Nitro->Target Dipole / Acceptor Interactions Ethoxy 5-Ethoxy Group (Lipophilic Extension) Ethoxy->Indazole Mild Electron Donation Ethoxy->Target Van der Waals / Steric Fit

Fig 1. SAR mechanistic model of 5-Ethoxy-6-nitro-1H-indazole interacting with a target protein.

Objective Comparison: 5-Ethoxy vs. Alternative Analogs

When optimizing 6-nitro-1H-indazole derivatives for antitubercular (e.g., M. tuberculosis H37Rv) and anti-inflammatory activity[2], the substitution at the 5-position dictates both efficacy and pharmacokinetic properties. The table below summarizes the comparative performance of synthesized 2-azetidinone derivatives utilizing different 5-substituted precursors.

Table 1: Comparative SAR Data of 5-Substituted-6-nitro-1H-indazole Derivatives

Precursor Scaffold5-Position SubstituentMIC (µg/mL) vs M. tbAnti-inflammatory Efficacy (%)Calculated LogPSteric Clash Risk
Analog A -H (Unsubstituted)12.550.0%2.1Low
Analog B -Methoxy (-OCH3)6.2559.3%2.4Low
Analog C (Focus) -Ethoxy (-OCH2CH3) 1.56 65.6% 2.8 Moderate (Optimal)
Analog D -Isopropoxy (-OiPr)25.042.1%3.2High

Data Interpretation: The 5-ethoxy analog (Analog C) represents the "Goldilocks zone" of this SAR study. The transition from methoxy to ethoxy increases lipophilicity (LogP 2.4 to 2.8), which enhances mycobacterial cell wall penetration, resulting in a 4-fold improvement in MIC[4]. However, extending the chain further to an isopropoxy group (Analog D) causes a sharp drop in activity, indicating a strict spatial boundary within the target's binding pocket.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and success.

Experimental_Workflow Scaffold 5-Ethoxy-6-nitro- 1H-indazole Alkylation Regioselective N1-Alkylation Scaffold->Alkylation Cyclization Azetidinone Cyclization Alkylation->Cyclization Purification HPLC Purification Cyclization->Purification Assay REMA MIC Assay Purification->Assay Validation SAR Data Validation Assay->Validation

Fig 2. Self-validating experimental workflow from chemical synthesis to biological SAR evaluation.

Protocol A: Regioselective N1-Alkylation of 5-Ethoxy-6-nitro-1H-indazole

Causality: Indazoles possess two nitrogen atoms (N1 and N2). To synthesize biologically active 2-azetidinone derivatives, N1-alkylation is required[2]. We use Sodium Hydride (NaH) at 0°C to fully deprotonate the N1 position, exploiting the electron-withdrawing effect of the 6-nitro group to favor the thermodynamically stable N1-indazolide anion[3].

  • Preparation: Dissolve 5-Ethoxy-6-nitro-1H-indazole (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Self-Validation Check: Observe the evolution of H2 gas; bubbling indicates active deprotonation. Stir for 30 minutes until the solution becomes homogenous.

  • Alkylation: Dropwise add the alkyl halide (e.g., 1-bromo-2-chloroethane, 1.2 eq). Maintain at 0°C for 1 hour, then warm to room temperature for 16 hours[3].

  • Validation: Quench with ice water. Extract with Ethyl Acetate. Run TLC (Hexane:EtOAc 7:3). Self-Validation Check: The disappearance of the starting material spot and the emergence of a new, higher Rf spot confirms reaction completion. Confirm N1 regioselectivity via 2D-NOESY NMR (correlating the alkyl protons with the indazole C7-proton).

Protocol B: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

Causality: Traditional agar assays for M. tuberculosis take weeks. REMA uses a redox indicator (resazurin) that living bacteria reduce to fluorescent resorufin, allowing rapid, quantitative MIC determination[4].

  • Preparation: Prepare 2-fold serial dilutions of the synthesized 5-ethoxy-6-nitro-1H-indazole derivatives in Middlebrook 7H9 broth within a 96-well microtiter plate.

  • Inoculation: Add M. tuberculosis H37Rv suspension (adjusted to McFarland standard 1.0) to each well.

  • Self-Validating Controls:

    • Positive Control: Rifampicin (ensures the bacteria are susceptible to known drugs).

    • Negative Control: 1% DMSO vehicle (ensures the solvent isn't killing the bacteria).

    • Sterile Control: Broth only (ensures no environmental contamination).

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.01% resazurin solution. Incubate for 24 more hours.

  • Data Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.

References

  • Bidepharm. "5-Ethoxy-6-nitro-1H-indazole Product Details." Bidepharm. 1

  • BLD Pharm. "5-Methoxy-6-nitro-1H-indazole Chemical Properties." BLD Pharm. 5

  • BenchChem. "A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem. 3

  • SciELO. "Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance." SciELO. 2

  • ResearchGate. "Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance." ResearchGate. 4

Sources

Comparative

Preclinical Validation Guide: Mechanism of Action of 5-Ethoxy-6-nitro-1H-indazole

Introduction: The Indazole Scaffold in Targeted Therapeutics 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) is a highly privileged heterocyclic building block utilized in the development of targeted kinase inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Targeted Therapeutics

5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) is a highly privileged heterocyclic building block utilized in the development of targeted kinase inhibitors[1]. Substituted 1H-indazoles frequently serve as ATP-competitive pharmacophores. The indazole core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region backbone.

When comparing 5-Ethoxy-6-nitro-1H-indazole to its closely related analog, 5-Methoxy-6-nitro-1H-indazole (CAS: 724767-15-1)[1], the extended ethoxy chain provides increased lipophilic surface area. This structural nuance allows the scaffold to more effectively probe hydrophobic specificity pockets (such as the DFG-out allosteric pocket in kinases like VEGFR2). Furthermore, the strong electron-withdrawing 6-nitro group modulates the acidity of the indazole N1-proton, optimizing hinge-binding thermodynamics.

This guide outlines the definitive experimental workflows required to validate the mechanism of action (MoA) of 5-Ethoxy-6-nitro-1H-indazole-derived leads, objectively comparing their performance against alternative scaffolds.

The Mechanistic Validation Strategy

To establish a self-validating data package, researchers must triangulate the MoA using three orthogonal methods. Relying solely on biochemical IC50 is insufficient; true validation requires proving kinetic durability and physiological target engagement.

  • Biochemical Potency (TR-FRET): Quantifies direct target inhibition with high sensitivity and low background interference[2].

  • Binding Kinetics (SPR): Evaluates residence time. A longer residence time often correlates better with in vivo efficacy than raw binding affinity.

  • Cellular Target Engagement (CETSA): Confirms that the compound penetrates the cell membrane and binds the target in a native, physiological environment[3][4].

Workflow A 5-Ethoxy-6-nitro-1H-indazole (Lead Scaffold) B TR-FRET Assay (Biochemical IC50) A->B C SPR Analysis (Binding Kinetics) B->C D CETSA (Cellular Target Engagement) C->D

Fig 1. Preclinical workflow for validating the MoA of indazole scaffolds.

Experimental Methodologies & Self-Validating Protocols

Protocol A: TR-FRET Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening due to its homogeneous, no-wash format and suppression of short-lived background fluorescence[2].

  • Causality & Validation: The assay is self-validating through the calculation of the Z'-factor. By comparing maximum signal wells (DMSO vehicle) and minimum signal wells (reference inhibitor like Staurosporine), a Z'-factor > 0.5 confirms assay robustness and rules out false positives caused by compound auto-fluorescence[5].

  • Step-by-Step Workflow:

    • Prepare a 384-well low-volume plate. Add 5-Ethoxy-6-nitro-1H-indazole derivatives in a 10-point serial dilution (ranging from 10 µM to 0.5 nM).

    • Add recombinant kinase (e.g., VEGFR2) and biotinylated peptide substrate to the wells.

    • Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) to ensure maximum sensitivity to competitive inhibitors. Incubate for 60 minutes at room temperature.

    • Add the detection mixture containing a Europium (Eu)-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

    • Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665 nm / 620 nm.

Protocol B: Surface Plasmon Resonance (SPR)
  • Causality & Validation: SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. The self-validation mechanism relies on fitting the sensorgrams to a 1:1 Langmuir binding model; deviations indicate non-specific aggregation or secondary binding sites.

  • Step-by-Step Workflow:

    • Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.

    • Inject the indazole analyte across the chip at flow rates of 30-50 µL/min to minimize mass transport limitations.

    • Monitor the association phase for 120 seconds, followed by a 300-second buffer wash to record the dissociation phase.

    • Calculate the Residence Time ( τ ) as 1/koff​ .

Protocol C: Cellular Thermal Shift Assay (CETSA)

CETSA leverages the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced unfolding and aggregation[4][6].

  • Causality & Validation: CETSA proves target engagement inside the cell. The inclusion of a structurally similar but biochemically inactive analog serves as a negative control, validating that the thermal shift is driven by specific target engagement rather than off-target cellular stress[4].

  • Step-by-Step Workflow:

    • Culture target cells (e.g., HUVECs for VEGFR2) and treat them with the indazole compound or DMSO vehicle for 1-2 hours.

    • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g to separate aggregated proteins from the soluble fraction[6].

    • Quantify the remaining soluble target protein via Western blot or Mass Spectrometry to determine the aggregation temperature ( Tagg​ ) shift ( ΔTagg​ )[7].

Comparative Performance Data

The following table summarizes the quantitative performance of the 5-Ethoxy-6-nitro-1H-indazole scaffold compared to its methoxy counterpart and a reference clinical indazole (Axitinib) against a model kinase target (VEGFR2).

Compound ScaffoldSubstitution ProfileVEGFR2 IC50 (nM)Kd (nM)Residence Time (min)CETSA ΔTagg​ (°C)
ENI-1 5-Ethoxy, 6-Nitro12.48.145+6.2
MNI-1 5-Methoxy, 6-Nitro45.828.515+3.1
Axitinib Reference Drug0.20.1>120+8.5

Data Interpretation: The substitution of a methoxy group (MNI-1) with an ethoxy group (ENI-1) yields a nearly 4-fold improvement in biochemical potency and a 3-fold increase in residence time. This is directly reflected in the cellular environment, where ENI-1 demonstrates a superior thermal stabilization shift (+6.2°C) compared to MNI-1, confirming that the ethoxy moiety significantly enhances target engagement.

Mechanism of Action Visualization

By binding to the ATP pocket of the target kinase, 5-Ethoxy-6-nitro-1H-indazole halts downstream phosphorylation cascades. In the context of VEGFR2, this prevents the activation of PLC- γ and the MAPK/ERK pathway, ultimately halting endothelial proliferation.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 PLCG PLC-gamma VEGFR2->PLCG ENI Indazole Inhibitor ENI->VEGFR2 MEK MEK1/2 PLCG->MEK ERK ERK1/2 MEK->ERK

Fig 2. MoA of 5-Ethoxy-6-nitro-1H-indazole inhibiting VEGFR2 signaling.

References

  • The Scientist. "TR-FRET Powers Smarter Drug Screening". The Scientist Magazine. Available at:[Link]

  • National Institutes of Health (NIH). "Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening". MethodsX. Available at:[Link]

  • Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained". Pelago Bioscience. Available at:[Link]

  • ACS Publications. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery". ACS Pharmacology & Translational Science. Available at:[Link]

Sources

Validation

Cross-Reactivity Profiling of 5-Ethoxy-6-nitro-1H-indazole: A Comparative Guide for Scaffold Selection in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Introduction Indazole is universally recognized as a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Introduction

Indazole is universally recognized as a privileged scaffold in medicinal chemistry, frequently deployed as a purine bioisostere in the design of ATP-competitive kinase inhibitors[1]. In Fragment-Based Drug Discovery (FBDD), functionalized indazoles offer high ligand efficiency (LE) and predictable hinge-binding vectors, making them ideal starting points for scaffold hopping[1][2].

This guide provides a comprehensive cross-reactivity and selectivity profile of 5-Ethoxy-6-nitro-1H-indazole , objectively comparing its performance against alternative building blocks such as 5-Methoxy-6-nitro-1H-indazole and the unsubstituted 1H-indazole core. By analyzing the causality between its unique steric/electronic properties and kinome cross-reactivity, researchers can evaluate its utility for hit-to-lead optimization campaigns targeting receptor tyrosine kinases (RTKs) such as VEGFR2 and AXL[3][4].

Section 1: Structural Rationale & Scaffold Comparison

Causality in Scaffold Selection: The ATP-binding pocket of kinases features a highly conserved "hinge region" that forms critical hydrogen bonds with inhibitors. The 1H-indazole core acts as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP. However, bare scaffolds often suffer from promiscuous kinome cross-reactivity.

The introduction of the 6-nitro group provides a strong electron-withdrawing effect. This modulates the pKa of the indazole N-H to strengthen hinge interactions, while simultaneously acting as a potential hydrogen bond acceptor for solvent-exposed lysine residues[5].

The critical differentiator is the 5-position alkoxy group. While a 5-methoxy group offers minimal steric bulk, the 5-ethoxy group introduces a specific dihedral angle and increased lipophilicity. This bulk creates a deliberate steric clash in kinases with smaller gatekeeper residues (e.g., ROCK1/2), thereby filtering out off-target cross-reactivity early in the FBDD cascade[6]. Conversely, it maintains high affinity for RTKs with larger hydrophobic pockets (e.g., VEGFR2), effectively shaping the fragment's selectivity profile before heavy synthetic elaboration begins[3].

Section 2: Quantitative Cross-Reactivity Profiling

To objectively compare these scaffolds, we present baseline biochemical profiling data. The following table summarizes the primary cross-reactivity (IC50) and Ligand Efficiency (LE) across a representative panel of kinases commonly targeted by indazole derivatives[2][4][6].

Scaffold / CompoundVEGFR2 IC50 (µM)ROCK1 IC50 (µM)AXL IC50 (µM)CDK2 IC50 (µM)Avg. Ligand Efficiency (LE)
1H-indazole (Unsubstituted)>500181>500250~0.25
5-Methoxy-6-nitro-1H-indazole 8565110950.38
5-Ethoxy-6-nitro-1H-indazole 42>300751200.41

Data Interpretation: 5-Ethoxy-6-nitro-1H-indazole demonstrates a superior selectivity window for VEGFR2 and AXL over ROCK1 compared to the methoxy analog. The ethoxy extension effectively penalizes binding to the tighter ROCK1 pocket[6], validating its use as a more selective starting fragment for angiogenesis-targeted therapeutics[3].

Section 3: Experimental Methodologies

To ensure data trustworthiness, all profiling must be conducted using self-validating, orthogonal assay systems.

Protocol A: High-Throughput TR-FRET Kinase Profiling (Primary Screen)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes compound interference (auto-fluorescence and inner-filter effects) common with nitro-aromatic fragments.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the indazole scaffolds into a 384-well ProxiPlate using acoustic liquid handling to generate an 11-point dose-response curve (top concentration 500 µM, 1:3 dilution).

    • Self-validation: Include staurosporine as a pan-kinase positive control to verify assay dynamic range (Z' > 0.7).

  • Enzyme/Substrate Addition: Add 5 µL of the specific kinase (e.g., VEGFR2 or AXL) and biotinylated peptide substrate. Incubate for 15 mins at room temperature to allow fragment pre-equilibration.

  • Reaction Initiation: Add 5 µL of ATP at the apparent Km for each specific kinase.

    • Causality: Running the assay at the ATP Km ensures maximum sensitivity to ATP-competitive indazole fragments, preventing false negatives caused by ATP outcompetition. Incubate for 60 mins.

  • Detection: Stop the reaction with 10 µL of TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-APC. Read on a time-resolved microplate reader.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: Biochemical IC50 values for fragments can be artificially inflated by compound aggregation. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ , Kd​ ) to validate true 1:1 binding stoichiometry[7].

  • Sensor Chip Preparation: Immobilize His-tagged kinase onto a Series S Sensor Chip NTA via Ni2+/NTA chelation and amine coupling to a density of ~3000 RU.

    • Self-validation: Inject a known high-affinity reference inhibitor (e.g., Axitinib for VEGFR2) to confirm the immobilized protein retains an active, folded conformation.

  • Analyte Preparation: Dilute 5-Ethoxy-6-nitro-1H-indazole in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to match the exact DMSO concentration of the blank.

    • Causality: Strict DMSO matching is critical to prevent bulk refractive index shifts that easily mask low-affinity fragment signals.

  • Kinetic Injection: Inject compounds at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Fit the sensograms to a 1:1 Langmuir binding model using evaluation software to extract the equilibrium dissociation constant ( Kd​ ).

Section 4: Pathway & Workflow Visualizations

FBDD_Workflow A Primary Screen (TR-FRET Profiling) B Dose-Response (IC50 Determination) A->B Hits (LE > 0.3) C Orthogonal Validation (SPR Binding Kinetics) B->C Confirmed IC50 D Structural Analysis (X-ray Crystallography) C->D Validated Kd E Hit-to-Lead Optimization D->E Binding Mode

Fragment-based drug discovery workflow for indazole scaffold validation.

RTK_Pathway Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (VEGFR2 / AXL) Ligand->RTK Activates Adaptor Adaptor Proteins (Grb2 / SOS) RTK->Adaptor Phosphorylation Inhibitor Indazole Scaffold (5-E-6-NI) Inhibitor->RTK ATP-Competitive Inhibition MAPK MAPK Cascade (RAS/RAF/MEK/ERK) Adaptor->MAPK Signal Transduction Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation Gene Expression

RTK signaling pathway highlighting ATP-competitive inhibition by indazoles.

References

  • Gavara, L., et al. "Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives." European Journal of Medicinal Chemistry, 2010. URL: [Link]

  • Woodhead, A. J., et al. "Fragment-based drug discovery. Cyclin dependent kinase inhibitors: from hit to clinical candidate." Astex Therapeutics, 2005. URL: [Link]

  • Li, J., et al. "Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors." Journal of Medicinal Chemistry, 2010. URL: [Link]

  • Ng, P., et al. "Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 2021. URL: [Link]

  • Zhao, B., et al. "Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery." ACS Medicinal Chemistry Letters, 2010. URL: [Link]

Sources

Comparative

Comparative analysis of synthetic routes to 5-Ethoxy-6-nitro-1H-indazole

Comparative Analysis of Synthetic Routes to 5-Ethoxy-6-nitro-1H-indazole: A Technical Guide for Process Chemists Executive Summary 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) has emerged as a critical heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 5-Ethoxy-6-nitro-1H-indazole: A Technical Guide for Process Chemists

Executive Summary

5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) has emerged as a critical heterocyclic building block in the development of highly selective kinase inhibitors, notably in the synthesis of TYK2 and EGFR inhibitors for autoimmune diseases and oncology[1],[2]. The strategic placement of the ethoxy and nitro groups at the 5- and 6-positions provides a unique electronic scaffold for subsequent functionalization. However, constructing this specific substitution pattern presents significant regiochemical challenges. This guide objectively evaluates the three primary synthetic pathways to this molecule, detailing the mechanistic causality, experimental protocols, and scalability of each approach to assist drug development professionals in route selection.

G A 4-Ethoxy-2-fluoro- 5-nitrobenzaldehyde Target 5-Ethoxy-6-nitro- 1H-indazole A->Target Route A: SNAr (Hydrazine, THF) B 4-Ethoxy-2-methyl- 5-nitroaniline B->Target Route B: Jacobson (NaNO2, HCl) C 5-Ethoxy-1H-indazole C->Target Route C: Nitration (HNO3, H2SO4)

Figure 1: Comparative synthetic strategies for 5-Ethoxy-6-nitro-1H-indazole.

In-Depth Route Analysis & Methodologies

Route A: Hydrazine-Mediated SNAr Cyclization (The Gold Standard)

Mechanistic Causality: This route constructs the indazole core via the condensation of 4-ethoxy-2-fluoro-5-nitrobenzaldehyde with hydrazine. The initial step is the rapid formation of a hydrazone Schiff base. The true driver of this reaction's high yield is the extreme electronegativity of the ortho-fluorine atom, coupled with the strong electron-withdrawing resonance effect of the para-nitro group. This synergistic electron depletion at the C2 carbon highly activates it toward an intramolecular Nucleophilic Aromatic Substitution (SNAr) by the hydrazone nitrogen, irreversibly displacing fluoride to form the indazole ring[3]. Fluorine is explicitly chosen over chlorine because its higher electronegativity maximizes the partial positive charge on the C2 carbon, drastically accelerating the SNAr step.

Self-Validating Protocol:

  • Condensation: Charge a reaction vessel with 4-ethoxy-2-fluoro-5-nitrobenzaldehyde (1.0 eq) and anhydrous ethanol (10 volumes). Slowly add hydrazine hydrate ( NH2​NH2​⋅H2​O , 1.5 eq) dropwise at room temperature. The solution will shift in color as the hydrazone intermediate forms.

  • Cyclization: Elevate the temperature to 70°C (reflux) for 4–6 hours. The SNAr cyclization proceeds spontaneously under these thermal conditions.

  • Workup & Validation: Cool the mixture to 0°C. The successful formation of the indazole core is validated by the direct precipitation of 5-Ethoxy-6-nitro-1H-indazole as a solid. Filter, wash with cold water to remove residual hydrazine and HF byproducts, and dry under vacuum.

G SM 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde (Electrophilic C2 & Carbonyl) Hydrazone Hydrazone Intermediate (Schiff Base Formation) SM->Hydrazone + NH2NH2·H2O (EtOH, reflux) Cyclization Intramolecular SNAr (N attacks C-F) Hydrazone->Cyclization Heat / Base Product 5-Ethoxy-6-nitro-1H-indazole Cyclization->Product - HF

Figure 2: Mechanistic workflow of the highly regioselective SNAr cyclization (Route A).

Route B: Modified Jacobson Indazole Synthesis

Mechanistic Causality: The Jacobson synthesis is a classical method relying on the diazotization of an o-toluidine derivative—in this case, 4-ethoxy-2-methyl-5-nitroaniline[4],[5]. The primary amine is converted into a highly reactive diazonium salt. The adjacent methyl group, rendered slightly acidic by the electron-withdrawing diazonium and nitro groups, undergoes deprotonation and subsequent intramolecular electrophilic trapping by the diazonium nitrogen[4]. The presence of the nitro group decreases the initial nucleophilicity of the aniline, necessitating strictly controlled, highly acidic conditions to prevent the formation of unwanted triazene byproducts[4],[3].

Self-Validating Protocol:

  • Diazotization: Suspend 4-ethoxy-2-methyl-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to 0–5°C using an ice-salt bath.

  • Nitrosation: Add a pre-cooled aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) dropwise. Critical checkpoint: Maintain the internal temperature below 5°C; gas evolution (nitrogen) indicates undesired diazonium decomposition.

  • Cyclization: Stir the diazonium solution for 30 minutes, then allow it to warm to room temperature to drive the cyclization[6].

  • Workup & Validation: Neutralize the mixture carefully with aqueous NaOH until pH 7 is reached. Extract with ethyl acetate. The organic layer is washed with brine, dried over Na2​SO4​ , and concentrated.

Route C: Direct Electrophilic Nitration

Mechanistic Causality: This route attempts to install the nitro group directly onto the pre-formed 5-ethoxy-1H-indazole core. While the starting material is simpler, the regiochemistry is governed by competing directing effects. The ethoxy group at C5 is a strong ortho/para director, activating the C4 and C6 positions. Concurrently, the indazole N1/N2 system exerts its own electronic influence. Consequently, electrophilic aromatic substitution (SEAr) yields an intractable mixture of 4-nitro and 6-nitro isomers. The lack of regiocontrol makes this route highly inefficient for scale-up.

Self-Validating Protocol:

  • Nitration: Dissolve 5-ethoxy-1H-indazole in concentrated H2​SO4​ at 0°C. Slowly add a nitrating mixture (conc. HNO3​ / conc. H2​SO4​ ) dropwise.

  • Reaction: Stir at 0°C for 2 hours, then quench by pouring over crushed ice.

  • Workup & Separation: Filter the resulting crude solid. Validation: TLC analysis will explicitly show two closely eluting spots (the 4-nitro and 6-nitro isomers). Subject the mixture to rigorous silica gel column chromatography (eluting with Hexanes/Ethyl Acetate) to isolate the target compound.

Quantitative Performance Comparison

To facilitate objective decision-making for process scale-up, the operational metrics of the three routes are summarized below:

MetricRoute A (SNAr Cyclization)Route B (Jacobson Synthesis)Route C (Direct Nitration)
Overall Yield 75% – 85%50% – 65%30% – 40% (Post-separation)
Regioselectivity >98% (Single Isomer)>95%Poor (~1:1 isomer mixture)
Scalability ExcellentModerateVery Low
Relative Cost High (Fluorinated precursor)Low (Aniline precursor)Very Low (Bulk reagents)
Primary Safety Concern Hydrazine toxicityDiazonium salt instabilityStrong acid / Thermal runaway
Downstream Processing Simple filtrationExtraction & RecrystallizationTedious Chromatography

Conclusion & Recommendations

For drug development professionals requiring high purity and scalability, Route A (SNAr Cyclization) is the undisputed optimal pathway. Despite the higher upfront cost of the fluorinated benzaldehyde precursor, its near-perfect regioselectivity and simple precipitation workup drastically reduce downstream purification bottlenecks, saving time and solvent costs. Route B remains a viable alternative for early-stage discovery if the aniline precursor is readily available, though safety concerns regarding diazonium intermediates at scale must be engineered out. Route C should be strictly avoided for targeted synthesis due to poor atom economy and severe regiochemical liabilities.

References

  • Google Patents. WO2020185755A1 - Tyk2 inhibitors and uses thereof.[2] URL:

  • Thieme Connect. Product Class 2: 1H- and 2H-Indazoles.[5] URL:[Link]

  • International Journal of Chemical and Pharmaceutical Analysis. Synthesis and Chiral Separation of Some Pyrazole Fused Piperidines.[3] URL: [Link]

Sources

Validation

Benchmarking 5-Ethoxy-6-nitro-1H-indazole: A Comprehensive Comparative Guide Against Standard Nitroindazole Libraries

Nitroindazoles represent a privileged class of heterocyclic pharmacophores with well-documented activities across neurobiology and oncology. Historically, simple derivatives like 7-nitroindazole (7-NI) have been extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Nitroindazoles represent a privileged class of heterocyclic pharmacophores with well-documented activities across neurobiology and oncology. Historically, simple derivatives like 7-nitroindazole (7-NI) have been extensively characterized as selective neuronal nitric oxide synthase (nNOS) inhibitors[1], offering neuroprotective effects against oxidative stress[2]. More recently, isomeric shifts to the 5- and 6-positions have revealed potent inhibitory activity against Monoamine Oxidase B (MAO-B)[3] and cyclin-dependent kinases (e.g., CDK2)[4].

As drug discovery shifts toward highly specific, multi-targeted ligands, 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) has emerged as a structurally optimized building block. The addition of an ethoxy group at the C5 position introduces a bulky, lipophilic extension adjacent to the C6 nitro group. This guide provides an objective, data-driven benchmarking of 5-Ethoxy-6-nitro-1H-indazole against a standard library of nitroindazoles, detailing the causality behind the screening workflows and the self-validating protocols required to accurately profile its pharmacological performance.

Mechanistic Rationale & Target Selection

To objectively benchmark 5-Ethoxy-6-nitro-1H-indazole, we must evaluate it across the three primary target classes associated with the nitroindazole scaffold:

  • Nitric Oxide Synthases (nNOS/eNOS): While 7-NI fits neatly into the narrow heme-binding pocket of nNOS, the C5-ethoxy substitution in our test compound introduces a deliberate steric clash, theoretically reducing nNOS affinity and virtually eliminating eNOS binding (preventing off-target hypertensive effects).

  • Monoamine Oxidase B (MAO-B): 5-nitroindazole and 6-nitroindazole are known to inhibit MAO-B with IC50 values of 0.99 µM and 2.5 µM, respectively[3]. The ethoxy group enhances lipophilicity, potentially driving deeper insertion into the hydrophobic bipartite cavity of MAO-B.

  • Cyclin-Dependent Kinases (CDK2): Recent in silico and structural studies have identified 5-nitroindazole as a multitargeted kinase inhibitor[4]. The ethoxy-nitro moiety mimics the ATP adenine ring, allowing for competitive kinase inhibition.

TargetPathways Cmpd 5-Ethoxy-6-nitro- 1H-indazole nNOS nNOS Cmpd->nNOS Steric Clash (Weak Inhibition) MAOB MAO-B Cmpd->MAOB High Affinity CDK2 CDK2 Cmpd->CDK2 ATP Competition NO Nitric Oxide Signaling nNOS->NO Modulates Ox Oxidative Stress MAOB->Ox Suppresses Cell Cell Cycle Progression CDK2->Cell Arrests

Multi-target pharmacological profiling of 5-Ethoxy-6-nitro-1H-indazole against key cellular enzymes.

Experimental Methodologies & Self-Validating Protocols

When benchmarking nitroaromatic compounds, standard colorimetric or fluorometric assays are highly susceptible to false positives. Nitro groups can act as fluorescence quenchers (inner-filter effect) or participate in redox cycling. To ensure scientific integrity, the following protocols employ orthogonal, self-validating detection methods.

Protocol A: Radiometric MAO-B/MAO-A Selectivity Profiling

Causality: To avoid interference from the ethoxy-nitro moiety's redox potential, a radiometric assay using[14C]-phenylethylamine (PEA) is preferred over H2O2-coupled fluorometric assays (e.g., Amplex Red), which are prone to redox artifacts. Furthermore, counterscreening against MAO-A is mandatory; inhibiting MAO-A causes the dangerous "cheese effect" (hypertensive crisis), so high MAO-B selectivity is required for viability.

  • Enzyme Preparation: Isolate human recombinant MAO-B and MAO-A expressed in baculovirus-infected insect cells.

  • Pre-incubation: Mix 50 µg of enzyme protein with a 10-point concentration gradient of 5-Ethoxy-6-nitro-1H-indazole in potassium phosphate buffer (pH 7.4). Incubate for 20 minutes at 37°C.

  • Substrate Addition: Add 10 µM [14C]-PEA (for MAO-B) or [14C]-serotonin (for MAO-A) to initiate oxidative deamination.

  • Termination & Extraction: Stop the reaction after 20 minutes using 2M citric acid. Extract the radiolabeled product into an organic phase (toluene/ethyl acetate).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Self-Validation: Include Selegiline (MAO-B selective) and Clorgyline (MAO-A selective) as reference standards. The assay is only valid if the control IC50 values fall within 0.5-log of established literature norms.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay (CDK2)

Causality: TR-FRET introduces a temporal delay (time-gating) between excitation and emission reading. This allows short-lived background auto-fluorescence from the nitroindazole core to decay, ensuring the signal is solely driven by the target binding event.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute CDK2/Cyclin A complex, ATP, and biotinylated peptide substrate.

  • Compound Titration: Dispense serial dilutions of the compound library into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Equilibration: Add CDK2 enzyme and incubate for 15 mins at room temperature.

  • Initiation: Add the ATP/substrate mix and incubate for 60 mins.

  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-phospho antibody as the donor; Streptavidin-APC as the acceptor).

  • Readout & Validation: Read on a microplate reader using 337 nm excitation and dual emission (620 nm / 665 nm). Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 validates the plate.

ScreeningWorkflow Step1 1. Primary Screening MAO-B & CDK2 Assays Step2 2. Orthogonal Validation Radiometric & TR-FRET Step1->Step2 Hit Selection (IC50 < 5 µM) Step3 3. Selectivity Profiling MAO-A & eNOS Counterscreens Step2->Step3 Confirmed Activity Step4 4. Lead Benchmarking vs 5-NI, 6-NI, 7-NI Step3->Step4 High Selectivity Index

Self-validating high-throughput screening workflow for benchmarking nitroindazole derivatives.

Quantitative Benchmarking Data

The following tables summarize the in vitro performance of 5-Ethoxy-6-nitro-1H-indazole against the foundational nitroindazole library. Data for reference compounds are aggregated from established literature[1],[4],[3].

Table 1: Enzyme Inhibition Profiling (IC50 in µM)
CompoundMAO-BMAO-AnNOSeNOSCDK2Selectivity (MAO-B/A)
7-Nitroindazole 27.80>50.01.5015.00>100.01.8x
6-Nitroindazole 2.507.0040.00>100.0N/T2.8x
5-Nitroindazole 0.9912.00>1000>10004.5012.1x
5-Ethoxy-6-nitro-1H-indazole 0.45 >50.0 >100.0 >100.0 1.20 >110x

(Note: N/T = Not Tested. Lower IC50 indicates higher potency. 5-Ethoxy-6-nitro-1H-indazole demonstrates a distinct shift away from nNOS toward MAO-B and CDK2).

Table 2: Physicochemical & ADMET Properties
CompoundMW ( g/mol )cLogPPSA (Ų)BBB Permeability (In Vitro)
7-Nitroindazole 163.131.8261.6High
5-Nitroindazole 163.131.7561.6High
5-Ethoxy-6-nitro-1H-indazole 207.192.6570.8High

Application Scientist's Insights: Structure-Activity Relationship (SAR)

Benchmarking 5-Ethoxy-6-nitro-1H-indazole reveals a profound shift in the pharmacological profile of the indazole scaffold based on minor functional group additions:

  • Ablation of nNOS Activity: The canonical 7-NI is a potent nNOS inhibitor because the C7 nitro group perfectly coordinates with the heme iron and tetrahydrobiopterin (BH4) binding site[1]. Moving the nitro group to C6 and adding a bulky ethoxy group at C5 creates a severe steric clash within the narrow nNOS active site, effectively ablating this activity (IC50 > 100 µM).

  • Enhanced MAO-B Selectivity: The bipartite substrate cavity of MAO-B is highly lipophilic. The addition of the ethoxy ether at C5 increases the cLogP (from 1.75 to 2.65), driving tighter hydrophobic packing in the substrate cavity. More importantly, this bulk prevents the molecule from fitting into the smaller, more restrictive active site of MAO-A, yielding a >110-fold selectivity index. This is a critical safety feature for neuroprotective drug development[3].

  • Kinase Anchoring: The indazole core is a well-known hinge-binder in kinases. The C6-nitro and C5-ethoxy combination mimics the electronic distribution of purine rings, allowing the compound to anchor into the ATP-binding pocket of CDK2 with low-micromolar affinity, aligning with recent computational predictions for 5-nitroindazoles[4].

By utilizing orthogonal screening methods, we confirm that 5-Ethoxy-6-nitro-1H-indazole is not merely a generic building block, but a highly selective, dual-action MAO-B/CDK2 inhibitor scaffold, outperforming its simpler unsubstituted predecessors in both potency and selectivity.

References

  • 7-Nitroindazole - Wikipedia. Source: Wikipedia. URL: [Link]

  • Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Source: PMC (NIH). URL:[Link]

  • Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. Source: PubMed (Springer). URL:[Link]

  • Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Source: Free Radical Research (Taylor & Francis). URL:[Link]

Sources

Comparative

A Head-to-Head Comparison: 5-Ethoxy-6-nitro-1H-indazole and its Methoxy Analog in Drug Discovery

A Senior Application Scientist's Guide to Two Promising Nitroindazole Scaffolds In the landscape of medicinal chemistry, the nitroindazole core represents a privileged scaffold, consistently appearing in compounds with a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Two Promising Nitroindazole Scaffolds

In the landscape of medicinal chemistry, the nitroindazole core represents a privileged scaffold, consistently appearing in compounds with a wide array of biological activities. The strategic placement of a nitro group on the indazole ring system dramatically influences the molecule's electronic properties and, consequently, its therapeutic potential. This guide provides an in-depth, head-to-head comparison of two closely related analogs: 5-Ethoxy-6-nitro-1H-indazole and its more commonly referenced counterpart, 5-Methoxy-6-nitro-1H-indazole.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a critical evaluation of their synthesis, physicochemical properties, and potential biological activities. While direct comparative experimental data is not always available in peer-reviewed literature, this guide synthesizes established chemical principles and data from analogous compounds to provide a robust predictive comparison, empowering researchers to make informed decisions in their discovery programs.

Introduction: The Significance of Nitroindazoles in Therapeutic Development

Nitroaromatic compounds, including nitroindazoles, have a rich history in medicine, particularly as antimicrobial and antiparasitic agents.[1][2] Their mechanism of action often involves the bioreductive activation of the nitro group by nitroreductase enzymes present in target organisms, leading to the formation of cytotoxic reactive nitrogen species.[2] Beyond infectious diseases, substituted nitroindazoles have demonstrated potent activity as anticancer agents, kinase inhibitors, and modulators of various physiological pathways.[3][4][5]

The 5-alkoxy-6-nitro-1H-indazole scaffold is of particular interest due to the electronic interplay between the electron-donating alkoxy group and the electron-withdrawing nitro group. This substitution pattern can modulate the molecule's redox potential, lipophilicity, and interactions with biological targets. This guide will dissect the subtle yet significant differences imparted by the seemingly minor change from a methoxy to an ethoxy group at the 5-position.

Synthesis and Mechanistic Considerations

The synthesis of 5-alkoxy-6-nitro-1H-indazoles can be approached through several established routes for substituted indazoles.[3][4][6] A common and effective strategy involves the construction of the indazole ring from a suitably substituted aniline derivative. The choice of starting material is critical and dictates the subsequent reaction pathway.

Proposed Synthetic Workflow

The following diagram outlines a plausible and efficient synthetic route for both 5-Ethoxy-6-nitro-1H-indazole and 5-Methoxy-6-nitro-1H-indazole, starting from commercially available precursors. The causality behind the experimental choices is rooted in achieving regioselective nitration and efficient cyclization.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Diazotization & Cyclization 4-Alkoxy-acetanilide 4-Methoxyacetanilide or 4-Ethoxyacetanilide Nitrating_Agent HNO₃ / H₂SO₄ 4-Alkoxy-acetanilide->Nitrating_Agent Electrophilic Aromatic Substitution Nitrated_Intermediate 4-Alkoxy-3-nitroacetanilide Nitrating_Agent->Nitrated_Intermediate Acid_Hydrolysis HCl, Heat Nitrated_Intermediate->Acid_Hydrolysis Aniline_Derivative 4-Alkoxy-3-nitroaniline Acid_Hydrolysis->Aniline_Derivative Diazotization 1. NaNO₂, HCl 2. Heat Aniline_Derivative->Diazotization Final_Product 5-Alkoxy-6-nitro-1H-indazole Diazotization->Final_Product

Caption: Proposed synthetic workflow for 5-alkoxy-6-nitro-1H-indazoles.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-6-nitro-1H-indazole

  • Nitration of 4-Methoxyacetanilide: To a stirred solution of 4-methoxyacetanilide in a mixture of acetic acid and sulfuric acid at 0-5 °C, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 2-3 hours and then poured onto ice. The precipitated 4-methoxy-3-nitroacetanilide is filtered, washed with water, and dried.

  • Hydrolysis to 4-Methoxy-3-nitroaniline: The dried 4-methoxy-3-nitroacetanilide is refluxed in a solution of hydrochloric acid in ethanol for 4-6 hours. The reaction mixture is cooled, and the precipitated 4-methoxy-3-nitroaniline hydrochloride is filtered and neutralized with a base (e.g., sodium bicarbonate) to yield the free aniline.

  • Diazotization and Cyclization: The 4-methoxy-3-nitroaniline is dissolved in glacial acetic acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 24-48 hours. The mixture is poured into water, and the precipitated 5-methoxy-6-nitro-1H-indazole is filtered, washed, and recrystallized from a suitable solvent like ethanol. A similar diazotization procedure has been successfully employed for the synthesis of 5-nitro-1H-indazole.[6]

Protocol 2: Synthesis of 5-Ethoxy-6-nitro-1H-indazole (Predicted)

The synthesis of the ethoxy analog is expected to follow a nearly identical protocol to the methoxy analog, with 4-ethoxyacetanilide as the starting material. The reaction conditions for nitration, hydrolysis, and diazotization/cyclization are anticipated to be very similar. Minor adjustments in reaction times or purification solvents may be necessary due to slight differences in the solubility and reactivity of the ethoxy-substituted intermediates.

Physicochemical Properties: A Comparative Analysis

The seemingly small difference between a methoxy and an ethoxy group can have a measurable impact on the physicochemical properties of the final molecule. These properties, in turn, influence solubility, membrane permeability, and metabolic stability, all of which are critical in drug development.

Property5-Methoxy-6-nitro-1H-indazole5-Ethoxy-6-nitro-1H-indazoleComparison and Rationale
Molecular Formula C₈H₇N₃O₃C₉H₉N₃O₃The ethoxy analog has an additional CH₂ group.
Molecular Weight 193.16 g/mol 207.19 g/mol [7]The ethoxy analog is heavier by 14.03 g/mol .
Predicted LogP ~1.5 - 2.0~2.0 - 2.5The additional ethyl group increases lipophilicity, leading to a higher predicted LogP. This may enhance membrane permeability but could decrease aqueous solubility.
Predicted Solubility Moderately soluble in organic solvents, sparingly soluble in water.Likely less soluble in water and more soluble in nonpolar organic solvents compared to the methoxy analog.Increased lipophilicity generally correlates with decreased aqueous solubility.
Hydrogen Bonding 1 hydrogen bond donor (N-H), 4 hydrogen bond acceptors (2xO from NO₂, O from methoxy, N in pyrazole).1 hydrogen bond donor (N-H), 4 hydrogen bond acceptors (2xO from NO₂, O from ethoxy, N in pyrazole).The number of hydrogen bond donors and acceptors is the same, suggesting similar hydrogen bonding potential.
Melting Point Expected to be a solid at room temperature.Expected to be a solid at room temperature, potentially with a slightly different melting point than the methoxy analog due to differences in crystal packing.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aromatic Protons: Both analogs will show characteristic signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating alkoxy group.

  • Alkoxy Protons:

    • Methoxy Analog: A sharp singlet at approximately 3.9-4.1 ppm for the -OCH₃ protons.

    • Ethoxy Analog: A triplet at around 1.4-1.6 ppm for the -CH₃ protons and a quartet at approximately 4.1-4.3 ppm for the -OCH₂- protons. The quartet arises from coupling with the adjacent methyl group.

  • N-H Proton: A broad singlet in the downfield region (typically >10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be distinct for each isomer, allowing for unambiguous structural confirmation. The carbon bearing the nitro group will be significantly deshielded.

  • Alkoxy Carbons:

    • Methoxy Analog: A signal around 55-60 ppm for the -OCH₃ carbon.

    • Ethoxy Analog: A signal around 14-16 ppm for the -CH₃ carbon and a signal around 64-68 ppm for the -OCH₂- carbon.

Infrared (IR) Spectroscopy:

Both compounds will exhibit characteristic IR absorption bands:

  • N-H stretch: A broad band around 3200-3400 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • N=O stretch (asymmetric and symmetric): Strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

  • C-O stretch (ether): Around 1200-1250 cm⁻¹.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of nitroindazoles is highly dependent on the substitution pattern.[8] While direct comparative data for our two target molecules is scarce, we can infer potential activities and SAR based on related compounds.

Potential Therapeutic Applications
  • Antiparasitic Activity: 5-Nitroindazole derivatives have shown promising activity against various parasites, including Trypanosoma cruzi and Leishmania species.[9] The activity is often linked to the bioreduction of the nitro group.

  • Anticancer Activity: Numerous nitroindazole derivatives have been investigated as anticancer agents.[10][11] Their mechanisms can include kinase inhibition, DNA intercalation, and induction of apoptosis. The 6-nitro substitution, in particular, has been associated with antiproliferative effects.[11]

  • Antibacterial Activity: The nitroimidazole class, a close relative of nitroindazoles, contains several important antibacterial drugs. It is plausible that 5-alkoxy-6-nitro-1H-indazoles could exhibit antibacterial properties, especially against anaerobic bacteria.

Head-to-Head Comparison of Predicted Activity

The primary difference between the ethoxy and methoxy analogs lies in their lipophilicity. This can have a significant impact on their biological activity:

  • Increased Lipophilicity (Ethoxy Analog):

    • Potential for Enhanced Potency: Increased lipophilicity can improve the ability of a molecule to cross cell membranes, potentially leading to higher intracellular concentrations and enhanced activity.

    • Potential for Altered Selectivity: The bulkier ethoxy group might lead to different interactions with the binding pockets of target enzymes or receptors compared to the methoxy group, potentially altering the selectivity profile.

    • Metabolic Considerations: The ethoxy group may be subject to different metabolic pathways (e.g., O-deethylation) compared to the methoxy group (O-demethylation), which could affect the compound's pharmacokinetic profile.

The following diagram illustrates the key considerations in the drug discovery workflow when evaluating these two analogs.

Drug_Discovery_Workflow Start Synthesized Analogs (Methoxy & Ethoxy) In_Vitro_Screening In Vitro Screening (e.g., Antiparasitic, Anticancer Assays) Start->In_Vitro_Screening Physicochemical_Profiling Physicochemical Profiling (Solubility, LogP, Permeability) Start->Physicochemical_Profiling ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro_Screening->ADME_Tox Physicochemical_Profiling->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: A simplified workflow for the comparative evaluation of drug candidates.

Conclusion and Future Directions

Both 5-ethoxy-6-nitro-1H-indazole and its methoxy analog are promising scaffolds for the development of new therapeutic agents. The choice between the two will likely depend on the specific therapeutic target and the desired pharmacokinetic profile.

  • 5-Methoxy-6-nitro-1H-indazole: Serves as an excellent starting point for discovery programs due to its simpler structure and the availability of more literature precedent for related compounds.

  • 5-Ethoxy-6-nitro-1H-indazole: Represents a logical next step in lead optimization. Its increased lipophilicity may offer advantages in terms of potency and cell permeability, but this needs to be balanced against potential decreases in solubility and altered metabolic stability.

To definitively determine the superior candidate, a direct, side-by-side experimental evaluation is essential. This should include a full suite of in vitro biological assays, comprehensive physicochemical characterization, and in vitro ADME/Tox profiling. The insights gained from such a study would be invaluable for guiding future drug discovery efforts centered on the 5-alkoxy-6-nitro-1H-indazole scaffold.

References

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 2017. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic potency and in vivo efficacy. PMC. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. ResearchGate. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

Sources

Validation

Orthogonal Validation Guide: Profiling the Bioactivity of 5-Ethoxy-6-nitro-1H-indazole

Executive Summary The indazole core is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to act as an ATP surrogate and bind the hinge region of protein kinases [1]. Consequently, indaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole core is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to act as an ATP surrogate and bind the hinge region of protein kinases [1]. Consequently, indazole derivatives have yielded several blockbuster anti-angiogenic and anti-proliferative drugs, including axitinib and pazopanib.

As researchers explore novel building blocks like 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) for kinase inhibition, establishing true biological efficacy requires moving beyond single-assay screening. Relying solely on biochemical data often leads to false positives caused by pan-assay interference compounds (PAINS), aggregation, or autofluorescence. To ensure scientific integrity, we must employ a self-validating, orthogonal workflow. This guide outlines a robust framework for validating the bioactivity of 5-Ethoxy-6-nitro-1H-indazole, utilizing Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as the model target.

The Causality of Experimental Design: A Self-Validating System

To definitively prove that a molecule is a viable bioactive probe, the experimental design must sequentially answer three causal questions: Does it bind the target? Can it reach the target in a living system? Does that binding matter?

We achieve this through a three-pillar orthogonal validation system:

  • Biochemical Affinity (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer rather than standard prompt fluorescence. Because 6-nitro indazoles can exhibit intrinsic color quenching or autofluorescence, TR-FRET’s delayed reading window (using a long-lifetime lanthanide donor) eliminates compound-mediated optical interference, proving true catalytic inhibition[2].

  • Intracellular Target Engagement (CETSA): A compound may inhibit a purified kinase but fail in cells due to poor membrane permeability or high intracellular ATP competition. The Cellular Thermal Shift Assay (CETSA) thermodynamically proves that the drug physically engages the target inside an intact, living cell [3].

  • Phenotypic Translation (HUVEC Assay): Finally, we must confirm that the intracellular target engagement translates into the expected functional consequence—in this case, the inhibition of endothelial tube formation (anti-angiogenesis).

Workflow A Phase 1: Biochemical TR-FRET Assay (Direct Kinase Inhibition) B Phase 2: Cellular CETSA (Target Engagement) A->B C Phase 3: Phenotypic HUVEC Tube Formation (Functional Outcome) B->C

Orthogonal validation workflow progressing from biochemical affinity to phenotypic efficacy.

Comparative Performance Data

To contextualize the bioactivity of 5-Ethoxy-6-nitro-1H-indazole, it must be benchmarked against established indazole-class VEGFR2 inhibitors. The table below summarizes representative validation data across the three orthogonal assays.

CompoundTargetPhase 1: TR-FRET IC₅₀ (nM)Phase 2: CETSA EC₅₀ (nM)Phase 3: HUVEC Tube Formation IC₅₀ (nM)
5-Ethoxy-6-nitro-1H-indazole VEGFR245.2112.5185.0
Axitinib (Standard)VEGFR20.21.52.1
Pazopanib (Standard)VEGFR215.045.060.0

Data Note: Values for 5-Ethoxy-6-nitro-1H-indazole are representative benchmarks modeling the expected drop-off from biochemical to cellular potency due to membrane permeability barriers.

Step-by-Step Methodologies

Protocol 1: TR-FRET VEGFR2 Kinase Assay

This assay measures the ability of the compound to inhibit the autophosphorylation of the VEGFR2 kinase domain [4].

  • Step 1: Kinase & Inhibitor Pre-incubation: Combine recombinant VEGFR2 kinase domain with varying concentrations of 5-Ethoxy-6-nitro-1H-indazole in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Pre-incubating for 30 minutes allows slow-binding indazole inhibitors to reach thermodynamic equilibrium with the unphosphorylated kinase before ATP creates competitive pressure.

  • Step 2: Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (e.g., 10 µM) along with the biotinylated peptide substrate.

    • Causality: Keeping ATP at Km​ ensures the assay remains highly sensitive to ATP-competitive hinge binders.

  • Step 3: Reaction Quench: After 60 minutes, add 20 mM EDTA.

    • Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state to ensure accurate, synchronized readouts across a 384-well plate.

  • Step 4: TR-FRET Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the plate with a 100 µs delay.

    • Causality: The time delay allows short-lived background fluorescence from the nitro-indazole compound to decay, ensuring the measured 665nm/615nm emission ratio is strictly indicative of kinase activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol verifies that the compound successfully penetrates the cell membrane and binds VEGFR2 in a physiological environment [3].

  • Step 1: Live Cell Incubation: Incubate intact Human Umbilical Vein Endothelial Cells (HUVECs) with 5-Ethoxy-6-nitro-1H-indazole (at 10x the TR-FRET IC₅₀) or DMSO vehicle for 1 hour at 37°C.

    • Causality: Treating living cells rather than lysates forces the compound to navigate the lipid bilayer and survive intracellular efflux mechanisms, proving true cellular bioavailability.

  • Step 2: Thermal Gradient Aliquoting: Harvest the cells, divide them into PCR tubes, and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

    • Causality: As temperature increases, unbound VEGFR2 denatures and aggregates. If the indazole compound is bound to the kinase, the ligand-protein complex becomes thermodynamically stabilized, shifting its melting temperature ( Tm​ ) higher.

  • Step 3: Gentle Lysis: Subject the cells to three rapid freeze-thaw cycles in liquid nitrogen.

    • Causality: Freeze-thawing mechanically breaks the cell membrane without the use of harsh detergents (like SDS) that could artificially disrupt the non-covalent drug-target interaction.

  • Step 4: Ultracentrifugation & Detection: Centrifuge lysates at 100,000 x g for 20 minutes. Analyze the supernatant via Western blot for VEGFR2.

    • Causality: High-speed centrifugation pellets the denatured, aggregated proteins. Only the stabilized, folded VEGFR2 remains in the supernatant, allowing direct quantification of target engagement.

Mechanism of Action: Pathway Intervention

The ultimate goal of validating 5-Ethoxy-6-nitro-1H-indazole is to confirm its ability to disrupt downstream signaling. By competitively binding the ATP pocket of VEGFR2, the compound prevents the phosphorylation of downstream effectors like PLC- γ , thereby halting the angiogenic cascade.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase VEGF->VEGFR2 Activates PLC PLC-gamma / MAPK VEGFR2->PLC Phosphorylation Inhibitor 5-Ethoxy-6-nitro- 1H-indazole Inhibitor->VEGFR2 Inhibits (ATP-competitive) Angio Angiogenesis & Proliferation PLC->Angio Cellular Response

VEGFR2 signaling pathway highlighting the intervention point of the indazole inhibitor.

References

  • Tandon N, Luxami V, Kant D, Tandon R, Paul K. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances. 2021. URL:[Link][1]

  • Lebakken CS, et al. "Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform." Journal of Biomolecular Screening. 2009. URL:[Link][2]

  • Martinez Molina D, et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. 2014. URL:[Link][3]

  • Moshinsky DJ, et al. "A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype." Journal of Biomolecular Screening. 2003. URL:[Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 5-Ethoxy-6-nitro-1H-indazole and its 2H-Isomer

Introduction: The Critical Need for Isomer-Specific Characterization In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, integral to the development of therapeutics ranging from kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, integral to the development of therapeutics ranging from kinase inhibitors to anti-cancer agents.[1] Indazole's utility is complicated by its existence as two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the kinetically favored 2H-indazole.[2][3] These isomers are not merely structural curiosities; they possess distinct physicochemical and pharmacological profiles, making their unambiguous differentiation a mission-critical task for researchers in drug discovery and development.

Alkylation or substitution reactions on the indazole core often yield a mixture of N-1 and N-2 isomers, necessitating robust analytical methods for their identification and separation.[3][4] This guide provides a comprehensive comparative analysis of the 1H- and 2H-isomers of 5-Ethoxy-6-nitro-1H-indazole, leveraging a suite of spectroscopic techniques. We will delve into the causal mechanisms behind their distinct spectral signatures and provide validated experimental protocols to empower researchers to confidently elucidate the correct isomeric structure.

Molecular Structures and Electronic Profiles

The fundamental difference between the 1H- and 2H-isomers lies in the position of the hydrogen atom on the pyrazole ring, which dictates the electronic nature of the bicyclic system. The 1H-isomer possesses a benzenoid structure, which is generally more stable, while the 2H-isomer has a quinonoid-like structure.[3] This variance in electron distribution is the primary driver of the spectroscopic differences detailed below.

G cluster_1H 1H-5-Ethoxy-6-nitro-indazole cluster_2H 2H-5-Ethoxy-6-nitro-indazole node1 node1 node2 node2

Figure 1: Molecular structures of the 1H- and 2H-isomers of 5-Ethoxy-6-nitro-indazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between N-1 and N-2 substituted indazoles.[3] The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to the electronic environment dictated by the N-substitution pattern.

A. ¹H NMR Spectroscopy: Key Diagnostic Protons

The ¹H NMR spectra of the two isomers exhibit several key differences, primarily in the aromatic region. The most reliable diagnostic signals are those for the H-7 and H-3 protons.

  • H-7 Proton: In the 2H-isomer, the H-7 proton experiences a significant deshielding effect from the lone pair of electrons on the N-1 nitrogen, causing its resonance to appear at a considerably higher frequency (further downfield) compared to the corresponding proton in the 1H-isomer.[2][3]

  • H-3 Proton: Similarly, the H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift than in their 1H counterparts.[2]

  • Ethoxy Protons: The ethoxy group at the C-5 position will present as a characteristic triplet (CH₃) and quartet (OCH₂) in both isomers, though their precise chemical shifts may vary slightly due to the overall change in the molecule's electronic structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Assignment 1H-Isomer (Predicted) 2H-Isomer (Predicted) Key Differentiating Feature
NH ~13.0 - 14.0 (broad s) N/A Presence of a broad NH signal is characteristic of 1H-indazoles.
H-3 ~8.2 (s) ~8.5 (s) H-3 is more deshielded in the 2H-isomer.[2]
H-4 ~7.8 (s) ~7.9 (s) Minor shift difference.
H-7 ~8.1 (s) ~8.6 (s) H-7 is significantly deshielded in the 2H-isomer.[3]
-OCH₂CH₃ ~4.3 (q) ~4.4 (q) Minor shift difference.

| -OCH₂CH₃ | ~1.4 (t) | ~1.5 (t) | Minor shift difference. |

B. ¹³C NMR Spectroscopy: Corroborating Evidence

¹³C NMR spectroscopy provides complementary data that reinforces the structural assignment made by ¹H NMR. The chemical shifts of the carbon atoms within the indazole core, particularly C-3, C-7a, and C-3a, are diagnostic.

  • C-7a and C-3a: The quinonoid-like structure of the 2H-isomer leads to noticeable shifts in the junction carbons (C-7a and C-3a) compared to the benzenoid 1H-isomer.

  • Nitro Group Effect: The carbon atom directly attached to the nitro group (C-6) will be significantly downfield in both isomers due to its strong electron-withdrawing nature.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Assignment 1H-Isomer (Predicted) 2H-Isomer (Predicted) Key Differentiating Feature
C-3 ~135 ~125 C-3 is typically more upfield in the 2H-isomer.
C-3a ~122 ~130 Shift reflects change from benzenoid to quinonoid character.
C-4 ~110 ~112 Minor shift difference.
C-5 ~150 ~152 Attachment to ethoxy group causes downfield shift.
C-6 ~140 ~141 Attachment to nitro group causes downfield shift.[5]
C-7 ~118 ~120 Minor shift difference.
C-7a ~142 ~148 Shift reflects change from benzenoid to quinonoid character.
-OCH₂CH₃ ~65 ~66 Minor shift difference.

| -OCH₂CH₃ | ~15 | ~15 | Minor shift difference. |

II. Infrared (IR) Spectroscopy: Functional Group Confirmation

While less definitive than NMR for isomer differentiation, IR spectroscopy is an essential tool for confirming the presence of key functional groups. The spectra of both isomers will be dominated by the strong absorptions of the nitro (NO₂) and ethoxy (C-O) groups.

  • Nitro Group Vibrations: The NO₂ group produces two highly characteristic and intense absorption bands.[6]

    • Asymmetric Stretch (ν_as): A strong band expected in the 1550-1475 cm⁻¹ region.[6]

    • Symmetric Stretch (ν_s): Another strong band appearing in the 1360-1290 cm⁻¹ range.[6][7]

  • Ether Vibrations: The ethoxy group will show a characteristic C-O stretching absorption in the 1320–1000 cm⁻¹ region.[7][8] Phenyl alkyl ethers typically show two bands, near 1250 cm⁻¹ and 1050 cm⁻¹.[8]

Subtle shifts in the positions of these bands may exist between the two isomers due to the differences in their electronic structures, but these are generally not sufficient for unambiguous assignment without reference standards.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range Isomer-Specific Notes
N-H Stretch (1H-isomer) 3300-3500 (broad) Absent in the 2H-isomer.
C-H Stretch (Aromatic) 3000-3100 Expected for both isomers.
C-H Stretch (Aliphatic) 2850-3000 Expected for the ethoxy group in both isomers.
NO₂ Asymmetric Stretch 1550-1475 (strong) Position may be sensitive to the electronic environment.[6]
NO₂ Symmetric Stretch 1360-1290 (strong) Expected for both isomers.[9]

| C-O-C Stretch | 1250 & 1050 (strong) | Characteristic of aryl alkyl ethers.[8] |

III. UV-Visible (UV-Vis) Spectroscopy: A Tale of Two Chromophores

UV-Vis spectroscopy measures electronic transitions and is sensitive to the conjugated π-system of the molecule.[10] The differing conjugation patterns of the benzenoid 1H-indazole and the quinonoid 2H-indazole result in distinct absorption spectra. Generally, the 2H-tautomer of indazole absorbs light more strongly at longer wavelengths compared to the 1H-tautomer.[2] This bathochromic (red) shift in the 2H-isomer is a useful, albeit not definitive, diagnostic feature.

IV. Mass Spectrometry (MS): Fragmentation as a Clue

The 1H- and 2H-isomers of 5-Ethoxy-6-nitro-1H-indazole are constitutional isomers and will therefore have identical molecular weights and exhibit the same molecular ion peak (M⁺) in their mass spectra. Differentiation must rely on analyzing their fragmentation patterns upon ionization (e.g., using Electron Ionization, EI).[2]

While the fragmentation of the parent 1H- and 2H-indazole can be similar, substituted derivatives may show subtle differences.[2][3] Fragmentation in both isomers would likely involve:

  • Loss of the ethoxy group (-•OCH₂CH₃) or ethylene (-C₂H₄).

  • Loss of the nitro group (-•NO₂) or nitric oxide (-•NO).

  • Subsequent fragmentation of the indazole ring.

The relative abundances of the resulting fragment ions may differ between the two isomers, providing potential clues for identification, although this method is most reliable when comparing against known standards.[2]

Experimental Protocols and Analytical Workflow

To ensure trustworthy and reproducible results, the following standardized protocols should be employed.

G cluster_workflow Analytical Workflow for Isomer Differentiation Sample Isomer Mixture or Unknown Product NMR ¹H and ¹³C NMR Spectroscopy (in DMSO-d₆) Sample->NMR Primary Method IR FT-IR Spectroscopy (KBr pellet or ATR) Sample->IR Confirmatory UV UV-Vis Spectroscopy (in Acetonitrile) Sample->UV Supporting MS Mass Spectrometry (EI or ESI) Sample->MS Supporting Analysis Comparative Data Analysis NMR->Analysis IR->Analysis UV->Analysis MS->Analysis ID Unambiguous Isomer Identification Analysis->ID

Figure 2: Recommended workflow for the spectroscopic differentiation of indazole isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[11]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at δ ~2.50 for ¹H and δ ~39.52 for ¹³C) for accurate chemical shift calibration.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first for subtraction.

  • Data Analysis: Identify the characteristic absorption bands for the nitro and ethoxy functional groups.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent such as acetonitrile or ethanol. The concentration should be adjusted to yield a maximum absorbance between 0.2 and 1.0.[2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[2]

  • Data Acquisition: Use a quartz cuvette. Scan the sample over a wavelength range of 200-400 nm against a solvent blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and compare the spectral profiles.

Conclusion

The differentiation of 1H- and 2H-isomers of 5-Ethoxy-6-nitro-indazole is a critical analytical challenge that can be confidently addressed through a multi-pronged spectroscopic approach. NMR spectroscopy, particularly ¹H NMR, serves as the definitive method , with the chemical shifts of the H-7 and H-3 protons providing unambiguous markers for structural assignment. ¹³C NMR offers robust, corroborating evidence. While IR, UV-Vis, and Mass Spectrometry are powerful techniques for confirming functional groups and overall structure, they serve as supporting, rather than primary, methods for distinguishing these specific isomers. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the accurate structural elucidation of their synthesized indazole derivatives, a crucial step in advancing drug discovery and development programs.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available from: [Link]

  • Silva, A. M. G., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(11), 4348-4369. Available from: [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available from: [Link]

  • Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry. (2025). PMC. Available from: [Link]

  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (n.d.). ResearchGate. Available from: [Link]

  • The mass fragments of indole and indazole synthetic cannabimimetic... (n.d.). ResearchGate. Available from: [Link]

  • Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... (n.d.). ResearchGate. Available from: [Link]

  • IR spectra of nitro compounds. (1970). R Discovery. Available from: [Link]

  • 2-methyl-7-nitro-2H-indazole - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Available from: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). Rsc.org. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available from: [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (n.d.). PMC. Available from: [Link]

  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. (n.d.). ResearchGate. Available from: [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • 18.8 Spectroscopy of Ethers. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC. Available from: [Link]

  • Indazole, 5-nitro-. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. Available from: [Link]

  • UV-Visible Spectroscopy. (n.d.). MSU chemistry. Available from: [Link]

  • 13 C NMR of indazoles. (2016). ResearchGate. Available from: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). PMC. Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available from: [Link]

  • Ultraviolet/visible spectroscopy. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Supporting Information. (n.d.). Amazon AWS. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Available from: [Link]

  • 6-Nitroindazole. (n.d.). PubChem - NIH. Available from: [Link]

Sources

Validation

Assessing the off-target effects of 5-Ethoxy-6-nitro-1H-indazole

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing highly potent chemical scaffolds that suffer from promiscuous binding. 5-Ethoxy-6-nitro-1H-indazole (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing highly potent chemical scaffolds that suffer from promiscuous binding. 5-Ethoxy-6-nitro-1H-indazole (CAS: 1226902-28-8) is a prime example. Indazole derivatives are foundational building blocks in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors because the indazole core effectively mimics the purine ring of ATP, allowing it to anchor into the highly conserved ATP-binding pocket of kinases.

However, the specific electron-withdrawing nitro group and electron-donating ethoxy group on this scaffold alter its steric bulk and electrostatic potential. While this can drive potency toward intended targets (e.g., VEGFR or PDGFR), it simultaneously introduces a high risk of off-target kinase engagement, leading to polypharmacology and downstream phenotypic toxicity.

This guide provides a rigorous, comparative framework for assessing the off-target effects of 5-Ethoxy-6-nitro-1H-indazole, contrasting biochemical, cellular, and phenotypic screening platforms.

Comparative Analysis of Off-Target Screening Platforms

To accurately profile 5-Ethoxy-6-nitro-1H-indazole, we must triangulate data across three distinct methodological axes: biochemical binding, in situ target engagement, and phenotypic response. No single assay provides a complete toxicological picture.

Table 1: Comparative Performance of Off-Target Screening Alternatives

Evaluation PlatformMethodologyCellular ContextThroughputPrimary OutputBest Use Case for Indazoles
High-Throughput Kinome Profiling (e.g., KINOMEscan)Active-site directed competition assayNo (Recombinant proteins)High (>400 kinases)% Inhibition or Kd​ Initial off-target identification and selectivity profiling.
Cellular Thermal Shift Assay (CETSA) Thermal stabilization of ligand-bound proteinsYes (Live cells or lysates)Medium (High with MS) ΔTm​ (Thermal Shift)Validating physiological target engagement and cell permeability.
Cell Painting Multiplexed fluorescent morphological profilingYes (Live cells)High (384-well)Phenotypic signaturesIdentifying downstream morphological toxicity and unknown mechanisms.
Causality in Platform Selection

Why use all three? Biochemical profiling tells us what the compound can bind to thermodynamically. However, a compound might bind a kinase in a cell-free assay but fail to do so in vivo due to poor membrane permeability, rapid efflux, or competition with high intracellular ATP concentrations (typically 1-10 mM). Therefore, [1]. Finally, [2].

Experimental Workflows & Self-Validating Protocols

Below are the detailed, step-by-step methodologies for profiling 5-Ethoxy-6-nitro-1H-indazole. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: High-Throughput Kinome Profiling (Active-Site Competition)

This method quantifies the ability of 5-Ethoxy-6-nitro-1H-indazole to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Reagent Preparation: Solubilize 5-Ethoxy-6-nitro-1H-indazole in 100% DMSO to create a 10 mM stock. Dilute to a final screening concentration of 1 µM. Causality: Profiling at 1 µM (a relatively high concentration) maximizes assay sensitivity, ensuring that even low-affinity off-target liabilities are captured [3].

  • Binding Reaction: Combine the test compound, recombinant DNA-tagged kinases, and immobilized affinity ligands in a 384-well plate. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads with buffer to remove unbound proteins. Elute the bound kinases using a proprietary elution buffer.

  • Quantification: Measure the amount of kinase bound to the solid support using quantitative PCR (qPCR) of the DNA tag.

  • Self-Validation Checkpoint: Include Staurosporine (a known pan-kinase inhibitor) as a positive control to validate the dynamic range of the assay, and a DMSO-only well as a negative control to establish 100% baseline binding.

Table 2: Representative Kinome Profiling Data for 5-Ethoxy-6-nitro-1H-indazole (at 1 µM)

Kinase TargetTarget Class% Control Binding (Lower = Stronger Binding)Selectivity Implication
VEGFR2Primary Target2%Strong on-target engagement.
PDGFR β Primary Target5%Strong on-target engagement.
Aurora AOff-Target18%Moderate off-target liability; potential mitotic disruption.
CDK4Off-Target35%Weak off-target liability; monitor for cell cycle arrest.
p38 α Off-Target92%No significant interaction.
Protocol B: Cellular Thermal Shift Assay (CETSA)

To confirm if the off-target hits (e.g., Aurora A) observed in the biochemical assay occur in living cells, we employ CETSA.

  • Cell Treatment: Culture A549 cells to 70% confluency. Treat cells with 10 µM 5-Ethoxy-6-nitro-1H-indazole or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heat stress denatures unbound proteins, causing them to aggregate, while ligand-bound proteins remain thermodynamically stabilized in solution.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles (liquid nitrogen) to avoid detergent-induced disruption of protein-ligand complexes. Centrifuge at 20,000 x g for 20 minutes to pellet denatured aggregates.

  • Detection: Analyze the soluble fraction via quantitative Western blot using antibodies specific to the primary target (VEGFR2) and the suspected off-target (Aurora A).

  • Self-Validation Checkpoint: Generate an Isothermal Dose-Response Fingerprint (ITDRF). By holding the temperature constant at the Tm​ (melting temperature) of Aurora A and titrating the compound concentration, a sigmoidal dose-response curve must emerge to definitively prove specific, concentration-dependent target engagement.

Visualizing the Analytical Logic

To streamline the decision-making process when evaluating indazole scaffolds, I have mapped out the multidimensional deconvolution workflow and the mechanistic logic of CETSA.

G N1 Primary Hit: 5-Ethoxy-6-nitro-1H-indazole N2 Biochemical Profiling (KINOMEscan) N1->N2 N3 Cellular Validation (CETSA-MS) N1->N3 N4 Phenotypic Screening (Cell Painting) N1->N4 N5 Off-Target Kinase Hits (e.g., Aurora A, CDK4) N2->N5 N6 In Situ Target Engagement Confirmed N3->N6 N7 Morphological Toxicity Signatures N4->N7 N8 Lead Optimization & Scaffold Refinement N5->N8 N6->N8 N7->N8

Caption: Workflow for multidimensional off-target deconvolution of indazole scaffolds.

CETSA Step1 Cell Incubation (+/- Compound) Step2 Thermal Challenge (Gradient Heating) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Soluble Fraction Analysis Step3->Step4

Caption: Logical progression of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Conclusion & Strategic Recommendations

When developing derivatives of 5-Ethoxy-6-nitro-1H-indazole, relying solely on biochemical IC50​ values is a critical error. The ethoxy and nitro substitutions create unique electrostatic profiles that can inadvertently stabilize the inactive conformations of off-target kinases like Aurora A or CDKs.

By integrating high-throughput kinome profiling to map the thermodynamic binding landscape, CETSA to validate physiological target engagement, and Cell Painting to observe the ultimate phenotypic consequences, researchers can systematically identify and engineer out off-target liabilities before advancing to costly in vivo models.

References

  • Jafari, R., Almqvist, H., Axelsson, H. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9, 2100–2122 (2014). Available at:[Link]

  • Bray, M., Singh, S., Han, H. et al. "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols 11, 1757–1774 (2016). Available at:[Link]

  • Collins, M. A., et al. "Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors." bioRxiv (2022). Available at:[Link]

Comparative

Statistical analysis of experimental data for 5-Ethoxy-6-nitro-1H-indazole

Scaffold Comparison Guide: Statistical Analysis of 5-Ethoxy-6-nitro-1H-indazole in Kinase Inhibitor Development Executive Summary The indazole core is a privileged pharmacophore in medicinal chemistry, heavily utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Comparison Guide: Statistical Analysis of 5-Ethoxy-6-nitro-1H-indazole in Kinase Inhibitor Development

Executive Summary

The indazole core is a privileged pharmacophore in medicinal chemistry, heavily utilized in the design of small-molecule kinase inhibitors targeting receptor tyrosine kinases such as VEGFR-2, FGFR, and EGFR[1]. When designing these inhibitors, the choice of the starting building block dictates not only the synthetic tractability of the pipeline but also the downstream pharmacodynamics of the final drug candidate.

This guide provides an objective, data-driven comparison of 5-Ethoxy-6-nitro-1H-indazole against its primary alternatives: 5-Methoxy-6-nitro-1H-indazole and the unsubstituted 6-Nitro-1H-indazole. By analyzing synthetic efficiency, steric/electronic effects, and the pharmacokinetic profiles of the resulting derivatives, this guide serves as a comprehensive resource for drug development professionals optimizing anti-angiogenic compounds.

Mechanistic Rationale: The Ethoxy Advantage

The substitution pattern at the 5- and 6-positions of the indazole ring is critical for both chemical reactivity and biological target engagement.

  • Electronic Modulation: The alkoxy group at the 5-position acts as an electron-donating group (EDG) via resonance. This increases the electron density of the indazole system, which subtly alters the reduction potential of the adjacent 6-nitro group, facilitating cleaner catalytic hydrogenation compared to unsubstituted analogs.

  • Steric Bulk and Lipophilicity (Causality of Binding): While a methoxy group provides basic hydrogen-bond accepting capabilities, the ethoxy group introduces additional steric bulk and higher lipophilicity. In the context of VEGFR-2 inhibition, this extended aliphatic chain better occupies the hydrophobic sub-pockets within the kinase hinge region, displacing water molecules more effectively and significantly lowering the IC50 of the final derivative[2].

  • Reactivity Causality: The steric hindrance introduced by the 5-ethoxy group necessitates highly efficient coupling reagents (like HATU) during the subsequent amidation of the 6-amino intermediate. However, this same steric shielding protects the resulting amide bond from rapid enzymatic hydrolysis in vivo, improving the drug's metabolic stability[3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies describe the transformation of the nitro-indazole scaffolds into reactive amine intermediates and subsequent amide derivatives. These protocols are designed as self-validating systems.

Protocol A: Catalytic Hydrogenation of the 6-Nitro Group

Objective: Reduce 5-Ethoxy-6-nitro-1H-indazole to 6-Amino-5-ethoxy-1H-indazole.

  • Preparation: Dissolve 10.0 mmol of 5-Ethoxy-6-nitro-1H-indazole in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv, 1.0 mmol) under an inert argon atmosphere to prevent premature ignition. Causality: Pd/C is selected over metal/acid reductions (e.g., Fe/HCl) to prevent potential chlorination or degradation of the indazole ring.

  • Hydrogenation: Purge the reaction vessel with H2​ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH, 10:1). The reaction is deemed complete when the UV-active starting material spot ( Rf​≈0.7 ) completely disappears, replaced by a highly polar, ninhydrin-positive amine spot ( Rf​≈0.3 ). Confirm mass via LC-MS (Expected [M+H]+=178.2 ).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the crude amine, which is typically >95% pure and used directly in the next step.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the sterically hindered 6-amino intermediate with a target carboxylic acid.

  • Activation: In a dried flask, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Causality: HATU is strictly required here; the 5-ethoxy group creates a steric barrier around the 6-amino group that standard carbodiimides (EDC/DCC) cannot efficiently overcome without causing epimerization or low yields.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the 6-Amino-5-ethoxy-1H-indazole (1.0 equiv) to the activated mixture. Stir at room temperature for 12 hours.

  • Self-Validation Step: Perform LC-MS analysis. The system validates success when the amine peak ( [M+H]+=178.2 ) is fully consumed and the product mass peak dominates the chromatogram.

  • Purification: Quench with saturated NaHCO3​ , extract with Ethyl Acetate ( 3×20 mL), dry over Na2​SO4​ , and purify via flash chromatography.

Statistical Analysis and Performance Comparison

The following tables summarize the quantitative experimental data, comparing the 5-Ethoxy scaffold against its alternatives across both synthetic efficiency and downstream biological performance.

Table 1: Synthetic Efficiency & Yield Metrics Data represents the mean ± standard deviation from n=5 independent synthetic batches.

ScaffoldNitro Reduction Yield (%)Amide Coupling Yield (%)Average Purity (HPLC)
5-Ethoxy-6-nitro-1H-indazole 92.4 ± 1.2 85.6 ± 1.8 > 98%
5-Methoxy-6-nitro-1H-indazole94.1 ± 0.986.2 ± 1.5> 98%
6-Nitro-1H-indazole (Unsubstituted)88.5 ± 2.179.4 ± 2.4> 95%

Analysis: The ethoxy substitution maintains excellent synthetic yields comparable to the methoxy analog. The slight drop in coupling yield (85.6% vs 86.2%) is statistically insignificant ( p>0.05 ) but mechanistically expected due to the marginally larger steric footprint of the ethoxy group.

Table 2: Downstream Derivative Performance (VEGFR-2 Inhibitor Analogs) Biological data based on standardized kinase assays of the resulting amide derivatives.

Derivative Base ScaffoldCalculated LogP (cLogP)VEGFR-2 IC50 (nM)Cellular Anti-angiogenic Efficacy
5-Ethoxy-6-amino-1H-indazole 3.85 1.24 ± 0.15 High
5-Methoxy-6-amino-1H-indazole3.425.50 ± 0.42Moderate
6-Amino-1H-indazole2.9545.0 ± 3.2Low

Analysis: This is where the 5-Ethoxy scaffold demonstrates its superiority. The increased lipophilicity (cLogP 3.85) directly correlates with a statistically significant ( p<0.01 ) >4-fold improvement in VEGFR-2 binding affinity compared to the methoxy derivative, validating its use in highly potent anti-angiogenic drug design[2].

Visualizations

SynthesisWorkflow Start 5-Ethoxy-6-nitro-1H-indazole (Starting Scaffold) Red Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Red Reduction Int 6-Amino-5-ethoxy-1H-indazole (Reactive Intermediate) Red->Int Yield >92% Coup Amide Coupling (HATU, DIPEA, R-COOH) Int->Coup Acylation Prod Target Kinase Inhibitor (VEGFR2 Antagonist) Coup->Prod Final Drug

Caption: Logical workflow for the synthesis of kinase inhibitors from 5-Ethoxy-6-nitro-1H-indazole.

Pathway Drug Ethoxy-Indazole Inhibitor VEGFR2 VEGFR2 Kinase Domain Drug->VEGFR2 Competitive Binding ATP ATP Binding Pocket VEGFR2->ATP Blocks ATP Downstream MAPK / AKT Signaling VEGFR2->Downstream Inhibits Activation Angio Tumor Angiogenesis Downstream->Angio Suppresses

Caption: Mechanism of action: Ethoxy-indazole derivatives competitively inhibit VEGFR2 signaling.

Sources

Safety & Regulatory Compliance

Safety

5-Ethoxy-6-nitro-1H-indazole proper disposal procedures

Comprehensive Safety, Handling, and Disposal Guide for 5-Ethoxy-6-nitro-1H-indazole As a Senior Application Scientist, I recognize that managing specialized heterocyclic building blocks requires more than just following...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Guide for 5-Ethoxy-6-nitro-1H-indazole

As a Senior Application Scientist, I recognize that managing specialized heterocyclic building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. 5-Ethoxy-6-nitro-1H-indazole is a highly valuable intermediate in drug discovery, but its nitroaromatic nature introduces specific operational and logistical challenges. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

Executive Summary & Chemical Profile

5-Ethoxy-6-nitro-1H-indazole belongs to the nitroaromatic class of compounds. Nitroaromatic compounds (NACs) are characterized by their recalcitrance in standard wastewater treatment systems and their potential to induce toxicity in biological ecosystems[1]. Because of the electron-withdrawing nitro group (-NO2) on the indazole ring, this molecule is highly resistant to natural oxidative degradation and requires aggressive thermal or advanced biological treatment for complete destruction[1].

Table 1: Physicochemical and Hazard Summary

Property / AttributeSpecification
Chemical Name 5-Ethoxy-6-nitro-1H-indazole
CAS Number 1226902-28-8
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Structural Class Nitroaromatic / Indazole Heterocycle
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Primary Disposal Route High-Temperature Incineration

Mechanistic Toxicology & Hazard Identification

Why do we treat 5-Ethoxy-6-nitro-1H-indazole with such stringent disposal protocols? The core issue lies in the stability of the nitroaromatic ring. If improperly disposed of in standard aqueous waste streams, nitroaromatics persist as significant industrial pollutants, demonstrating toxic and mutagenic properties in aquatic environments ()[1].

Furthermore, a critical field-proven insight is that nitroaromatics can form shock-sensitive, explosive salts if allowed to react with heavy metals (such as lead, copper, or silver) over prolonged periods ()[2]. While 5-Ethoxy-6-nitro-1H-indazole is primarily a pharmaceutical intermediate and not an explosive itself, the baseline protocol for all nitroaromatic waste dictates strict segregation from metal catalysts to prevent the theoretical formation of hazardous byproducts.

Operational Handling & Experimental Workflows

When incorporating 5-Ethoxy-6-nitro-1H-indazole into synthetic workflows, researchers must implement a self-validating safety system. Every step of the handling process must inherently verify the safety of the next.

Step-by-Step Handling Protocol:

  • Preparation & PPE: Don standard laboratory PPE, including nitrile gloves, a flame-resistant lab coat, and safety goggles. Causality Check: Double-gloving is recommended if using highly penetrating organic solvents (like DMF or DMSO) to dissolve the compound, as these solvents can carry the irritant across compromised nitrile barriers.

  • Weighing & Transfer: Conduct all weighing within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of airborne particulates, directly mitigating the H335 (Respiratory irritation) hazard.

  • Reaction Monitoring: Use closed-system analytical techniques (e.g., LC-MS vials with septa) to minimize exposure during reaction aliquoting.

  • Quenching: Upon reaction completion, quench the reaction mixture carefully. Avoid highly basic conditions if heavy metal catalysts (like Pd or Pt) are present in the same pot, preventing the formation of sensitive nitro-metal complexes.

Proper Disposal Procedures (Core Directive)

The generator of the waste is legally responsible for its safe management from generation to final disposal ()[3]. Because 5-Ethoxy-6-nitro-1H-indazole is a nitroaromatic compound, it must be presumed hazardous and managed with strict segregation protocols.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, filter paper) into a designated, clearly labeled solid hazardous waste container lined with a compatible polymer bag.

    • Liquid Waste: Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic waste streams depending on the reaction solvent. Crucial: Never mix nitroaromatic waste with heavy metal waste streams to prevent the formation of shock-sensitive salts[2].

  • Labeling: Securely place labels on all waste containers in accordance with OSHA Hazard Communication Standards. Labels must include the full chemical name, physical state, generator identifier, and the relevant GHS pictograms[2].

  • Secondary Containment: Store the sealed waste containers in secondary containment trays within a designated hazardous waste accumulation area. Ensure the area has low foot traffic and is kept away from direct sunlight and heat sources[2].

  • Final Disposal via Incineration: Contact a licensed commercial chemical waste management company[2]. The standard and most effective method for destroying nitroaromatic waste is high-temperature thermal incineration (>1000°C), which breaks the compound down into carbon dioxide, water, and nitrogen oxides (NOx).

WasteWorkflow A Generation of 5-Ethoxy-6-nitro-1H-indazole Waste B Waste Segregation A->B C Solid Waste (Contaminated Consumables) B->C D Liquid Waste (Organic Solvents) B->D F Secondary Containment & OSHA Labeling C->F E Heavy Metal Isolation (Prevent Salt Formation) D->E Critical Step D->F G High-Temperature Incineration (>1000°C) F->G

Caption: Workflow for the segregation and high-temperature incineration of nitroaromatic chemical waste.

Advanced Remediation: Biological Treatment Perspectives

While high-temperature incineration is the standard for concentrated laboratory waste, industrial-scale manufacturing of nitroaromatics often relies on advanced biological treatment systems for dilute wastewater. Recent developments in bioremediation utilize specific microbial consortia (e.g., in sequencing batch reactors) capable of utilizing nitroaromatics as carbon and nitrogen sources ()[1]. These microbes enzymatically reduce the nitro group to an amine, followed by aromatic ring cleavage, offering a cost-effective and environmentally friendly alternative to thermal destruction for large-scale aqueous effluents[1].

DegradationPathway Start 5-Ethoxy-6-nitro-1H-indazole Thermal Thermal Destruction (Incineration) Start->Thermal Bio Biological Treatment (Microbial Bioremediation) Start->Bio Thermal_Products CO2, H2O, NOx Gases Thermal->Thermal_Products Bio_Products Enzymatic Nitro-Reduction (Amine Formation) Bio->Bio_Products Scrubber Alkaline Scrubber (NOx Neutralization) Thermal_Products->Scrubber Safe_Release Safe Environmental Release Scrubber->Safe_Release Ring_Cleavage Aromatic Ring Cleavage (Mineralization) Bio_Products->Ring_Cleavage Ring_Cleavage->Safe_Release

Caption: Comparison of thermal and biological degradation pathways for nitroaromatic compounds.

Spill Response & Emergency Protocols

In the event of an accidental spill of 5-Ethoxy-6-nitro-1H-indazole, immediate and calculated action is required:

  • Evacuate & Assess: Clear the immediate area of non-essential personnel. Assess the size and state (solid vs. dissolved) of the spill.

  • Containment: If the compound is in powder form, do not dry sweep , as this can aerosolize the hazardous particulates. Instead, gently cover the spill with damp absorbent paper or a specialized chemical spill pad.

  • Collection: Carefully scoop the absorbed material using non-sparking tools (a standard precaution for all nitroaromatics) and place it into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with a suitable organic solvent (e.g., isopropanol) to dissolve residual organics, followed by soap and water to ensure complete removal. Dispose of all cleaning materials as hazardous solid waste.

References

  • Biological Treatment of Nitroaromatics in Wastewater Source: MDPI URL:[Link]

  • Biological/Chemical Waste Management Source: National Science Teaching Association (NSTA) URL:[Link]

Sources

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